Coprogen
描述
属性
CAS 编号 |
31418-71-0 |
|---|---|
分子式 |
C35H53FeN6O13 |
分子量 |
821.7 g/mol |
IUPAC 名称 |
[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
InChI |
InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |
InChI 键 |
FQIVLXIUJLOKPL-DWZMLRRXSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
手性 SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |
规范 SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
其他CAS编号 |
31418-71-0 |
同义词 |
coprogen |
产品来源 |
United States |
Foundational & Exploratory
What is the function of Coprogen in fungi?
An In-depth Technical Guide on the Function of Coprogen in Fungi
Introduction
Iron is an essential micronutrient for nearly all living organisms, including fungi, where it serves as a critical cofactor in a myriad of physiological processes such as respiration and DNA synthesis.[1] However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many fungi have evolved a sophisticated high-affinity iron acquisition system centered on the production and secretion of siderophores.[2]
This compound is a prominent member of the hydroxamate class of siderophores, which are low-molecular-weight compounds with an exceptionally high affinity for ferric ions.[1][3] Produced by various fungal species, including those from the genera Penicillium and Aspergillus, this compound acts as an extracellular iron scavenger.[1][4][5] The fungus secretes the iron-free form of the molecule (desferrithis compound), which chelates environmental Fe³⁺, forming a soluble ferric-coprogen complex. This complex is then recognized and internalized by specific transporters on the fungal cell surface, delivering the essential iron into the cell.[6] This guide provides a comprehensive overview of the function, biosynthesis, and regulation of this compound in fungi.
Molecular Structure and Iron Chelation
This compound is structurally classified as a linear trihydroxamate-type siderophore.[6] Its iron-chelating capability is conferred by three hydroxamate groups (-N(OH)-C=O), which act as bidentate ligands. These groups coordinate a single ferric ion in a stable, 1:1 hexadentate octahedral complex.[6][7][8] The core structure is composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[6][9] This stable complex solubilizes the ferric ion, making it available for cellular uptake.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-ornithine.[6][8] The pathway is dependent on non-ribosomal peptide synthetase (NRPS) machinery and is encoded by a dedicated Biosynthetic Gene Cluster (BGC).[1][6]
Key steps in the pathway include:
-
Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the N⁵ amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by genes such as sidA in Aspergillus fumigatus and mrsidA in Metarhizium robertsii.[9][10]
-
Acylation: N⁵-hydroxyornithine is then acylated with anhydromevalonyl-CoA by an acyl-CoA N-acyltransferase (e.g., CopB in P. roqueforti) to form N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[1]
-
NRPS-mediated Condensation: A non-ribosomal peptide synthetase (NRPS), such as CopA in P. roqueforti, catalyzes the condensation of AMHO precursor units to form the intermediate siderophore, this compound B.[1]
-
Final Acetylation: In the final step, this compound B is acetylated by a second acyl-CoA N-acyltransferase (e.g., CopE in P. roqueforti) to yield the mature this compound siderophore.[1]
Dimerumic acid, another hydroxamate siderophore, is also an important intermediate in this pathway and possesses siderophore activity itself.[1][3]
Mechanism of Iron Uptake and Regulation
Iron Acquisition
The acquisition of iron via this compound is a shuttle mechanism:[6]
-
Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes desferrithis compound into the extracellular environment.
-
Chelation: Desferrithis compound binds with high affinity to any available environmental Fe³⁺, forming the stable, soluble ferric-coprogen complex.
-
Uptake: The ferric-coprogen complex is recognized by specific high-affinity transporters on the fungal cell membrane, which belong to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) of transporters.[1][11]
-
Intracellular Release: Once inside the cell, iron is released from the this compound molecule. This can occur through reduction of Fe³⁺ to Fe²⁺ or via ligand exchange, where the iron is transferred to an intracellular siderophore like ferricrocin for storage.[2]
Transcriptional Regulation
The biosynthesis of this compound is tightly regulated at the transcriptional level to maintain iron homeostasis and prevent toxicity from iron overload.[1] This regulation is primarily controlled by a negative feedback loop involving two key transcription factors:
-
SreA: A GATA-like transcription factor that acts as a repressor under iron-replete conditions. When intracellular iron levels are high, SreA binds to the promoter regions of genes within the this compound BGC and other iron uptake-related genes, repressing their transcription.[1][5]
-
HapX: A bZIP-type transcription factor that functions as an activator under iron-deficient conditions. When iron is scarce, HapX promotes the expression of genes required for this compound biosynthesis and iron acquisition.[1][5]
Quantitative Data
Quantitative analysis of this compound function often involves assessing its impact on fungal growth under iron limitation and its biochemical properties related to iron binding.
| Parameter | Fungal Strain / Condition | Value / Observation | Reference |
| Growth in Iron-Limited Media | Penicillium roqueforti (Wild-Type) | Colony Diameter: 1.96 - 2.16 cm (after 7 days) | [1] |
| P. roqueforti (ΔcopA mutant) | Colony Diameter: 1.76 cm (significant reduction) | [1] | |
| P. roqueforti (ΔcopB mutant) | Colony Diameter: 1.67 cm (significant reduction) | [1] | |
| Iron Binding Kinetics | This compound B (CPGB) vs. Deferoxamine (DFO) | CPGB shows a more gradual but ultimately greater iron-binding capacity over a 120-minute period compared to the immediate binding of DFO. | [12] |
| Transporter Protein Stabilization | FhuE Transporter + Fe-Coprogen | Fe-coprogen binding increases the thermal melting temperature of the FhuE protein from 69.8°C to 72.5°C, indicating a stabilizing interaction. | [13] |
Experimental Protocols
A combination of microbiological, biochemical, and genetic techniques is employed to study this compound.
Protocol: Detection of Siderophore Production (CAS Agar Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric test for detecting siderophores. Siderophores chelate iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a visible color change to orange or yellow.[14][15]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
FeCl₃·6H₂O
-
Nutrient agar medium appropriate for the fungus (e.g., Potato Dextrose Agar)
Procedure:
-
Prepare CAS Indicator Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).
-
Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave to sterilize.
-
-
Prepare Assay Plates:
-
Prepare the desired fungal growth medium (e.g., 900 mL of PDA). Autoclave and cool to approximately 50°C.
-
Aseptically mix 100 mL of the sterile CAS indicator solution with the 900 mL of molten agar.
-
Pour the mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Observation:
-
Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar.[16] The diameter of the halo can be measured for semi-quantitative comparison.
-
Protocol: Isolation and Quantification of this compound
Methodology:
-
Fungal Culture: Grow the fungus in a liquid, iron-deficient medium for several days to induce siderophore production.[18]
-
Extraction: Remove the fungal biomass by filtration or centrifugation. The supernatant contains the secreted siderophores.
-
Purification:
-
Identification: Analyze the purified fractions using Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the presence and structure of this compound.[1][9]
-
Quantification of Iron-Binding Activity:
Protocol: Functional Gene Analysis via CRISPR-Cas9
To confirm the function of genes in the this compound BGC, gene disruption can be performed using CRISPR-Cas9 technology, as demonstrated in P. roqueforti.[1]
General Workflow:
-
Design and Synthesize gRNA: Design guide RNAs that target specific genes within the this compound BGC (e.g., copA, copB, copE).
-
Construct Transformation Vector: Clone the gRNA and Cas9 nuclease expression cassettes into a suitable fungal transformation vector.
-
Fungal Transformation: Transform fungal protoplasts with the CRISPR-Cas9 vector.
-
Mutant Screening: Screen the resulting transformants for the desired gene disruption using PCR and DNA sequencing.
-
Phenotypic Analysis: Analyze the mutants for their inability to produce this compound (via LC/HRMS) and their growth phenotype on iron-deficient media (e.g., CAS agar).[1]
References
- 1. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Siderophore [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 10. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Roles of Arbuscular Mycorrhizal Fungi in Plant–Iron Homeostasis [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siderophore Detection assay [protocols.io]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Coprogen Siderophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coprogen, a hydroxamate-type siderophore, has been a subject of scientific inquiry for over seven decades. Initially identified as a fungal growth factor, its crucial role in microbial iron acquisition has since been firmly established. This technical guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and function of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in siderophore biology, microbial pathogenesis, and the development of novel therapeutic agents. This document details the key historical milestones in this compound research, outlines its intricate biosynthetic pathway, and provides established experimental protocols for its isolation, purification, and characterization. Furthermore, quantitative data on this compound and its derivatives are presented in a structured format for easy comparison, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction
Iron is an essential micronutrient for nearly all living organisms, playing a pivotal role in a myriad of cellular processes, including respiration, DNA synthesis, and enzymatic catalysis. However, the bioavailability of iron in the environment is often limited, particularly in aerobic conditions where it predominantly exists in the insoluble ferric (Fe³⁺) state. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of high-affinity iron-chelating molecules known as siderophores.[1]
This compound is a prominent member of the hydroxamate class of siderophores, primarily produced by a diverse range of filamentous fungi.[2] Structurally, it is a linear trihydroxamate that exhibits a high binding affinity and specificity for ferric iron. Once chelated, the ferric-coprogen complex is recognized and internalized by specific membrane transporters, thereby delivering essential iron to the microbial cell. The ability to efficiently scavenge iron via this compound provides a significant competitive advantage to producing organisms in iron-depleted environments, including within a host during infection.
This guide aims to provide an in-depth exploration of the this compound siderophore, from its initial discovery to our current understanding of its molecular biology and function.
History of Discovery
The story of this compound begins in the mid-20th century, a period of burgeoning interest in microbial growth factors. In 1952 , a team of researchers led by C. W. Hesseltine at the American Cyanamid Company reported the discovery of a new growth factor essential for coprophilous (dung-loving) fungi.[3][4] They named this compound "this compound."[3][4]
Parallel to this discovery, the pioneering work of J.B. Neilands on microbial iron transport was laying the foundation for the field of siderophore biology.[3][5][6] His research on ferrichrome, another hydroxamate siderophore, and the broader concept of "siderochromes" (iron-bearers), provided the conceptual framework to understand the function of molecules like this compound.[3][5][6] It was soon recognized that this compound's growth-promoting activity was directly linked to its ability to chelate and transport iron.[1] This realization marked a pivotal moment, shifting the understanding of this compound from a mere growth factor to a key player in microbial iron metabolism.
Structure and Physicochemical Properties
This compound and its derivatives are characterized by a linear backbone containing multiple hydroxamate functional groups, which are responsible for their potent iron-chelating activity. The fundamental building block of many this compound-type siderophores is N⁵-hydroxy-L-ornithine.
Table 1: Physicochemical Properties of this compound and Related Siderophores
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |
| This compound | C₃₅H₅₃FeN₆O₁₃ | 821.67 | [7][8] |
| This compound B | C₃₃H₅₁FeN₆O₁₂ | 779.6 | [9][10] |
| Dimerumic Acid | C₂₂H₃₆N₄O₈ | 484.5 | [5][11][12] |
| Metachelin A | C₄₁H₆₃N₆O₁₉ | 959.95 | [13] |
| Metachelin B | C₄₁H₆₃N₆O₁₈ | 943.95 | [13] |
| Dimerumic acid 11-mannoside | C₂₈H₄₆N₄O₁₃ | 646.7 | [14] |
Iron Binding:
This compound exhibits an exceptionally high affinity for ferric iron (Fe³⁺), forming a stable hexadentate complex. The formation constant (log β) for the ferric-coprogen complex has been reported to be approximately 30.6 .[15] This high stability constant underscores its efficiency in sequestering iron from the environment and from host iron-binding proteins.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that primarily relies on Non-Ribosomal Peptide Synthetases (NRPSs). The pathway begins with the precursor amino acid L-ornithine.
Key Biosynthetic Steps:
-
Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the δ-amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an ornithine monooxygenase.
-
Acylation: N⁵-hydroxy-L-ornithine is then acylated with anhydromevalonyl-CoA.
-
NRPS-mediated assembly: A multi-domain NRPS enzyme catalyzes the condensation of three molecules of the acylated N⁵-hydroxy-L-ornithine to form the linear backbone of this compound B.
-
Acetylation: In the final step for the synthesis of this compound, this compound B is acetylated.
The genes encoding the enzymes for this compound biosynthesis are often organized in a biosynthetic gene cluster (BGC). Such clusters have been identified and characterized in several fungal species, including Penicillium roqueforti and Metarhizium robertsii.[7][16]
Biological Function and Significance
The primary function of this compound is to facilitate the acquisition of iron for the producing microorganism. This process is crucial for survival and growth, especially in competitive environments where iron is a limiting nutrient.
Iron Transport
The ferric-coprogen complex is recognized by specific receptors on the fungal cell surface. Following binding, the complex is internalized into the cell. Once inside, the iron is released from the siderophore, often through a reductive mechanism that converts Fe³⁺ to Fe²⁺, which has a lower affinity for the hydroxamate groups. The now iron-free siderophore can then be recycled back into the extracellular environment to chelate more iron.
Microbial Competition
The ability to produce potent siderophores like this compound provides a significant ecological advantage. By sequestering the available iron, fungi can effectively starve their competitors, a phenomenon known as iron competition. Interestingly, some bacteria have evolved mechanisms to "steal" siderophores produced by other microorganisms. For instance, the outer membrane transporter FhuE in some Gram-negative bacteria can recognize and transport ferric-coprogen, allowing these bacteria to parasitize the iron acquisition efforts of fungi.[7]
Experimental Protocols
This section provides detailed methodologies for the production, isolation, purification, and quantification of this compound from fungal cultures.
Fungal Culture and this compound Production
Objective: To cultivate a this compound-producing fungus under iron-deficient conditions to induce siderophore production.
Materials:
-
This compound-producing fungal strain (e.g., Penicillium roqueforti, Metarhizium robertsii)
-
Potato Dextrose Agar (PDA) plates for routine culture
-
Modified M9 (MM9) medium or a similar defined minimal medium
-
Bathophenanthroline disulfonate (BPS) or another iron chelator
-
Sterile flasks, incubators, shakers
Procedure:
-
Grow the fungal strain on PDA plates to obtain a sufficient amount of spores.
-
Prepare the iron-deficient liquid culture medium (e.g., MM9). To ensure iron limitation, omit iron salts from the recipe and/or add an iron chelator like BPS (e.g., to a final concentration of 100 µM).
-
Inoculate the iron-deficient medium with fungal spores to a final concentration of approximately 1 x 10⁶ spores/mL.
-
Incubate the culture flasks at an appropriate temperature (e.g., 25-28°C) with shaking (e.g., 150-180 rpm) for a period of 7-10 days to allow for fungal growth and siderophore production.[16][17]
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fungal culture supernatant.
Materials:
-
Fungal culture supernatant
-
Ethyl acetate or other suitable organic solvent
-
Amberlite XAD-2 or a similar non-polar resin
-
Sephadex LH-20 or a similar size-exclusion chromatography resin
-
Methanol, acetonitrile, water (HPLC grade)
-
Formic acid
-
Rotary evaporator, chromatography columns, HPLC system
Procedure:
-
Extraction: Separate the fungal mycelium from the culture broth by filtration. Extract the supernatant with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness using a rotary evaporator to obtain a crude extract.[17]
-
Initial Fractionation: Dissolve the crude extract in water and apply it to an Amberlite XAD-2 column. Elute with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol) to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Subject the fractions containing this compound (as determined by a functional assay like the CAS assay) to Sephadex LH-20 column chromatography using methanol as the eluent to further separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using a semi-preparative reverse-phase HPLC system (e.g., C18 column). Elute with a gradient of acetonitrile in water with 0.1% formic acid.[16] Monitor the elution profile at appropriate wavelengths (e.g., 210 nm for the peptide backbone and ~435 nm for the ferric-coprogen complex). Collect the fractions corresponding to the this compound peak.
Characterization of this compound
Objective: To confirm the identity and structure of the purified this compound.
Techniques:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS) to determine the accurate mass of the purified compound and to confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ ¹H and ¹³C NMR to elucidate the detailed chemical structure of the molecule.
-
Chrome Azurol S (CAS) Assay: A colorimetric assay to confirm the iron-chelating activity of the purified compound. In the presence of a siderophore, the blue color of the iron-CAS complex will change to orange/yellow.
Quantitative Data
Table 2: Production Yields of this compound and Related Siderophores from Various Fungi
| Fungal Species | Siderophore | Culture Conditions | Yield (mg/L) | Reference(s) |
| Penicillium nalgiovense | This compound | Optimized submerged culture | ~150-200 | [18] |
| Metarhizium robertsii | Metachelins & Dimerumic Acid | Iron-deficient AMM | 1.67 g (crude extract from 5L) | [17] |
| Talaromyces marneffei (ΔsreA) | This compound B | ANM broth | 200 | [13] |
Conclusion
From its humble beginnings as an uncharacterized fungal growth factor, this compound has emerged as a well-defined and significant molecule in the field of microbial iron metabolism. Its discovery and subsequent characterization have provided invaluable insights into the strategies employed by microorganisms to thrive in iron-limited environments. For researchers, a thorough understanding of the this compound system offers a window into fundamental biological processes such as nutrient acquisition and microbial competition. For scientists and professionals in drug development, the high iron affinity of this compound and its role in the virulence of some pathogenic fungi present opportunities for the design of novel antimicrobial agents. These could include "Trojan horse" antibiotics that hijack the siderophore uptake system to deliver cytotoxic agents into the pathogen, or inhibitors of the this compound biosynthetic pathway to starve the microbe of essential iron. The in-depth technical information provided in this guide is intended to empower further research and development in these exciting areas.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchtrends.net [researchtrends.net]
- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neilands, J.B. (1995) Siderophores Structure and function of microbial iron transport compounds. The Journal of Biological Chemistry, 270, 26723-26726. - References - Scientific Research Publishing [scirp.org]
- 7. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound B | C33H51FeN6O12 | CID 126456439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
The Coprogen Biosynthesis Pathway in Penicillium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable nutrient for nearly all living organisms, playing a critical role as a cofactor in numerous vital enzymatic reactions. In the fungal kingdom, the genus Penicillium has evolved sophisticated mechanisms to acquire this essential metal from its environment, particularly in iron-limited conditions. A key strategy is the synthesis and secretion of high-affinity iron chelators known as siderophores. Among these, coprogen, a hydroxamate-type siderophore, is prominently produced by several Penicillium species, including those of significant industrial and medical relevance such as P. roqueforti, P. nalgiovense, and P. chrysogenum.[1][2][3] The ability to efficiently sequester iron is intrinsically linked to fungal growth, sporulation, and pathogenesis, making the this compound biosynthesis pathway a subject of considerable interest for both fundamental research and as a potential target for novel antifungal drug development.
This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway in Penicillium. It details the genetic and enzymatic machinery, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the intricate regulatory networks governing its expression.
The this compound Biosynthetic Gene Cluster (cop BGC)
Recent genomic and molecular studies in Penicillium roqueforti have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for this compound production, designated as the cop BGC.[1][2] This cluster comprises seven genes, with three having been functionally demonstrated to be essential for the core biosynthetic pathway.[1][2]
Table 1: Genes within the cop Biosynthetic Gene Cluster of Penicillium roqueforti
| Gene | Predicted Function | Essential for this compound Biosynthesis | Reference |
| copA | Acyl-CoA N-acyltransferase | Yes | [1][2] |
| copB | Non-ribosomal peptide synthetase (NRPS) | Yes | [1][2] |
| copC | Uncharacterized | Not directly determined | [1] |
| copD | Uncharacterized | Not directly determined | [1] |
| copE | Acyl-CoA N-acyltransferase | Yes | [1][2] |
| copF | Uncharacterized | Not directly determined | [1] |
| copG | Uncharacterized | Not directly determined | [1] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor L-ornithine. The pathway involves the sequential action of an L-ornithine N⁵-oxygenase (not part of the core cop BGC), two distinct acyl-CoA N-acyltransferases (CopA and CopE), and a specialized non-ribosomal peptide synthetase (NRPS), CopB.[1] The key intermediates in this pathway are N⁵-hydroxyornithine, anhydromevalonyl-N⁵-hydroxyornithine (AMHO), dimerumic acid, and this compound B.[1][3]
The proposed pathway is as follows:
-
Hydroxylation of L-ornithine: L-ornithine is hydroxylated to form N⁵-hydroxyornithine. This initial step is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by a gene located outside the primary cop BGC.
-
Acylation to form AMHO: The acyl-CoA N-acyltransferase, CopA, catalyzes the acylation of N⁵-hydroxyornithine with anhydromevalonyl-CoA to produce anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[1]
-
Dimerization and Cyclization: The non-ribosomal peptide synthetase, CopB, dimerizes two molecules of AMHO to form the intermediate dimerumic acid. Subsequently, CopB catalyzes the condensation of a third AMHO molecule with dimerumic acid to generate this compound B.[1]
-
Final Acetylation: The final step involves the acetylation of this compound B by a second acyl-CoA N-acyltransferase, CopE, to yield the mature this compound siderophore.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Uptake of Siderophores Is Controlled by the PacC-Mediated Ambient-pH Regulatory System in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Coprogen in Fungal Iron Acquisition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable nutrient for nearly all living organisms, acting as a critical cofactor in a myriad of essential cellular processes, including respiration, DNA synthesis, and various enzymatic reactions. For pathogenic fungi, the acquisition of iron from the host environment is a crucial determinant of their ability to proliferate and cause disease. However, the bioavailability of iron within a host is severely restricted, with the majority being tightly sequestered by host proteins such as transferrin and lactoferrin. To overcome this iron-limited environment, many fungi have evolved sophisticated high-affinity iron acquisition systems, central to which is the production and utilization of siderophores.
Coprogen, a hydroxamate-type siderophore, is a key player in the iron-scavenging strategies of numerous fungal species, particularly within the genera Aspergillus and Penicillium. This technical guide provides an in-depth exploration of the multifaceted role of this compound in fungal iron acquisition, detailing its biosynthesis, regulation, and uptake. The guide also presents key quantitative data, detailed experimental protocols for its study, and visual representations of the associated molecular pathways and workflows, offering a comprehensive resource for researchers in mycology, infectious disease, and drug development.
This compound: Structure and Function
This compound is a linear trihydroxamate siderophore that chelates ferric iron (Fe³⁺) with high affinity.[1] Its structure is characterized by three N⁵-hydroxy-L-ornithine residues, which provide the hydroxamate groups that coordinate the iron atom in a hexadentate octahedral complex.[2] This high-affinity binding allows fungi to solubilize and sequester iron from their surroundings, including from host iron-binding proteins.[3]
Data Presentation: Quantitative Insights into this compound Function
Understanding the quantitative aspects of this compound's interaction with iron and its impact on fungal biology is crucial for assessing its importance as a virulence factor and a potential therapeutic target.
| Parameter | Value | Fungal Species/Conditions | Reference |
| Fe(III) Formation Constant (log β) | ~30-32 | General hydroxamate siderophores | [2][4] |
| pM (-log[Fe³⁺]free) | 21.9 - 27.5 | Fungal hydroxamates, pH 7.4 | [5] |
| This compound Production Yield | 175 ± 18 mg/L | Penicillium nalgiovense (Basal Medium) | [6] |
| This compound Production Yield | 249 ± 25 mg/L | Penicillium nalgiovense (Optimized Medium) | [6] |
| Siderophore Production (Total) | 182.5 µg/mL | Aspergillus versicolor (marine isolate) | [7][8] |
| Siderophore Production (Total) | 3.5 µg/mL | Aspergillus niger (marine strain) | [7][8] |
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated in response to iron availability.
Biosynthetic Pathway
The synthesis of this compound begins with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine, a reaction catalyzed by the enzyme ornithine monooxygenase, encoded by the sidA gene.[9] This is a critical and often rate-limiting step in the production of all hydroxamate siderophores. Subsequent steps involve the action of non-ribosomal peptide synthetases (NRPSs) and other modifying enzymes, encoded by genes typically found in a biosynthetic gene cluster (BGC). For instance, in Penicillium roqueforti, the cop BGC includes genes such as copA, copB, and copE that are essential for this compound synthesis.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The crucial role of the Aspergillus fumigatus siderophore system in interaction with alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical characterization and quantification of siderophores produced by marine and terrestrial aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Roles for Intra- and Extracellular Siderophores during Aspergillus fumigatus Infection | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Ferric-Coprogen Complex: Structure, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, experimental characterization, and biological role of the ferric-coprogen complex, a key siderophore in microbial iron acquisition. The information is curated to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering detailed data and protocols to facilitate further investigation and application of this important molecule.
Chemical Structure and Properties
Coprogen is a linear trihydroxamate siderophore produced by various fungi to chelate ferric iron (Fe³⁺) with high affinity.[1] The resulting ferric-coprogen complex is a stable, soluble molecule that can be transported into microbial cells, serving as a vital source of iron.[1]
The chemical formula for the ferric-coprogen complex is C₃₅H₅₃FeN₆O₁₃, with a molecular weight of approximately 821.7 g/mol .[2] The structure features a central ferric iron atom coordinated by the three hydroxamate groups of the this compound ligand. This coordination creates a stable octahedral geometry around the iron center.
A two-dimensional representation of the ferric-coprogen complex is provided below, illustrating the connectivity of the atoms.
References
An In-depth Technical Guide to the Identification of Coprogen Gene Clusters in Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to identify and characterize coprogen biosynthetic gene clusters in the fungal genus Aspergillus. The identification of these clusters is crucial for understanding fungal iron acquisition, pathogenesis, and for the potential discovery of novel therapeutic agents. This document outlines the bioinformatic prediction, experimental validation, and quantitative analysis of this compound production.
Introduction to this compound Siderophores in Aspergillus
Iron is an essential nutrient for nearly all living organisms, yet its bioavailability is often limited. To overcome this, many fungi, including species of the genus Aspergillus, have evolved sophisticated iron acquisition systems. One such system involves the secretion of low-molecular-weight, high-affinity iron chelators called siderophores.[1] Coprogens are a class of hydroxamate-type siderophores commonly produced by Aspergillus species and play a significant role in scavenging environmental iron.[2][3]
The genes responsible for the biosynthesis of secondary metabolites like siderophores are often organized into physically co-localized biosynthetic gene clusters (BGCs).[4] Identifying and characterizing these BGCs is a key step in understanding and potentially manipulating the production of these important molecules. This guide details a systematic approach to identifying the this compound gene cluster in Aspergillus.
Bioinformatic Prediction of the this compound Gene Cluster
The initial step in identifying a BGC is typically performed in silico using genome mining tools. The availability of numerous sequenced Aspergillus genomes has greatly facilitated this process.
Tools for Biosynthetic Gene Cluster Prediction
Several bioinformatics tools are available for the identification of secondary metabolite BGCs in fungal genomes. These tools typically identify "backbone" genes, such as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are characteristic of secondary metabolite pathways.[5]
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic genomic identification and analysis of BGCs. It can predict a wide range of secondary metabolite clusters, including those for siderophores.[2][5]
-
SMURF (Secondary Metabolite Unknown Regions Finder): Specifically designed for fungal genomes, SMURF identifies BGCs by locating signature enzymes like NRPSs and PKSs and then defining the cluster boundaries.[5]
Identifying Candidate this compound Gene Clusters
When analyzing an Aspergillus genome with these tools, candidate siderophore BGCs are identified. A putative this compound cluster is often characterized by the presence of genes encoding:
-
L-ornithine N5-oxygenase (e.g., sidA): Catalyzes the first committed step in hydroxamate siderophore biosynthesis.[6][7]
-
Nonribosomal Peptide Synthetases (NRPSs) (e.g., sidD): Responsible for the peptide backbone assembly of the siderophore.[8][9]
-
Transacylases (e.g., sidF): Involved in the transfer of acyl groups.[10]
-
Mevalonyl-CoA ligase and hydratase (e.g., sidI, sidH): Involved in the synthesis of precursors.[10]
-
Transporters (e.g., mirB): Potentially involved in the secretion of the siderophore.[11]
The genomic localization and composition of these gene clusters can vary between different Aspergillus species.[11] Comparative genomics between a species of interest and a known this compound producer can provide further evidence for the identification of a putative this compound BGC.
Experimental Validation of the Predicted Gene Cluster
Following bioinformatic prediction, experimental validation is essential to confirm the function of the candidate gene cluster. This typically involves targeted gene deletion and subsequent analysis of the mutant's phenotype and metabolite profile.
Targeted Gene Deletion
Creating knockout mutants of key biosynthetic genes within the predicted cluster is the most direct way to assess their function. The CRISPR-Cas9 system has become a powerful tool for efficient gene editing in Aspergillus.[12][13] Deletion of a core gene, such as the NRPS (sidD), is expected to abolish this compound production.
Phenotypic Analysis of Mutants
The resulting mutant strains are then analyzed for changes in their phenotype, particularly under iron-limiting conditions. A this compound-deficient mutant would be expected to exhibit impaired growth in low-iron media compared to the wild-type strain.[14]
Metabolite Analysis
The most definitive evidence for the function of the gene cluster comes from the chemical analysis of the metabolites produced by the wild-type and mutant strains. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for detecting and quantifying siderophores in fungal culture supernatants.[8][15][16] A comparison of the metabolite profiles will show the absence of the this compound peak in the mutant strain.
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the effects of gene deletions and different experimental conditions.
Table 1: this compound Production in Wild-Type and Mutant Aspergillus niger
| Strain | Genotype | This compound B Production (Relative Peak Area) |
| Wild-Type | sidD+ | 100 ± 8.5 |
| ΔsidD | sidDΔ | Not Detected |
| Complemented | sidDΔ::sidD+ | 95 ± 7.2 |
Data are representative and based on typical results from HPLC analysis of culture filtrates.
Table 2: Gene Expression Analysis of the this compound Biosynthesis Gene Cluster in Aspergillus niger ΔsreA Mutant
| Gene | Putative Function | Fold Change in Expression (ΔsreA vs. Wild-Type) |
| sidD | NRPS | +4.5 |
| sidF | Transacylase | +3.8 |
| sidH | Mevalonyl-CoA hydratase | +4.1 |
| sidI | Mevalonyl-CoA ligase | +3.9 |
Data are representative of quantitative real-time PCR (qRT-PCR) results and indicate upregulation of the this compound gene cluster in a mutant lacking the SreA repressor under iron-replete conditions.[2][17]
Experimental Protocols
Detailed methodologies are provided below for the key experiments involved in the identification and characterization of the this compound gene cluster.
Fungal Culture and Siderophore Extraction
-
Culture Conditions: Inoculate Aspergillus spores into iron-deficient minimal medium. Culture for 3-5 days at 30°C with shaking.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Adjust the pH of the cell-free culture supernatant to 6.0.
-
Add Amberlite XAD-4 or XAD-16 resin (5 g/L) and stir overnight at 4°C.
-
Collect the resin by filtration and wash with distilled water.
-
Elute the siderophores from the resin with methanol.
-
Concentrate the methanol eluate using a rotary evaporator.[18][19]
-
HPLC Analysis of Siderophores
-
Sample Preparation: Dissolve the dried siderophore extract in a suitable solvent (e.g., methanol:water). Add FeCl₃ to form the ferrated siderophore complex, which can be detected by its color.
-
Chromatography:
-
Quantification: Integrate the peak area corresponding to this compound and compare it to a standard curve or use relative quantification between samples.
Protoplast Transformation for Gene Deletion
-
Mycelium Preparation: Grow the Aspergillus strain in liquid medium to obtain young, actively growing mycelia.
-
Protoplast Formation: Digest the fungal cell walls using a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer solution.[5]
-
Transformation:
-
Prepare the gene deletion cassette containing a selectable marker flanked by homologous regions of the target gene.
-
For CRISPR-Cas9 mediated deletion, prepare a plasmid containing the Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest.[12]
-
Incubate the protoplasts with the DNA and polyethylene glycol (PEG) to facilitate DNA uptake.
-
-
Regeneration and Selection: Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer and the appropriate selection agent.
-
Screening: Screen the resulting transformants by PCR to confirm the deletion of the target gene.[11]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Grow the fungal strains under the desired conditions (e.g., iron-replete vs. iron-depleted) and extract total RNA from the mycelia.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.[6][20]
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
References
- 1. Characterization of Mutant Aspergillus niger and the Impact on Certain Plants [mdpi.com]
- 2. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. Development and Validation of a Quantitative Real-Time PCR Assay Using Fluorescence Resonance Energy Transfer Technology for Detection of Aspergillus fumigatus in Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of members of the Aspergillus nidulans SREA regulon: genes involved in siderophore biosynthesis and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Coprogen-Mediated Iron Transport
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Iron is a critical, yet often scarce, nutrient for nearly all microorganisms. To overcome this limitation, many fungi have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight, high-affinity iron chelators. This technical guide provides an in-depth examination of the mechanism of coprogen-mediated iron transport, a key pathway utilized by numerous fungal species. We will dissect the biochemical structure of this compound, the molecular machinery of its transport across cellular membranes in both fungi and bacteria, the intricate regulatory networks governing its biosynthesis, and the experimental methodologies used to study this process. This guide is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit this fundamental biological pathway.
Introduction: The Challenge of Iron Acquisition
Despite its abundance in the Earth's crust, iron's bioavailability is extremely low in aerobic environments at physiological pH, where it predominantly exists as insoluble ferric (Fe³⁺) hydroxides.[1] Microorganisms, for which iron is an essential cofactor in numerous vital cellular processes like electron transport and DNA synthesis, have developed several strategies to acquire this element.[2] One of the most prevalent and efficient mechanisms is the secretion of siderophores.[3][4]
Siderophores are small molecules (typically 500-1500 Da) that bind Fe³⁺ with exceptionally high affinity, forming soluble complexes that can be actively transported into the cell.[4] Fungi primarily synthesize hydroxamate-type siderophores, which play crucial roles not only in iron uptake but also in intracellular iron handling and storage.[5][6] The biosynthesis and transport of these molecules are vital for fungal survival and are often directly linked to their pathogenicity, making the siderophore system an attractive target for novel therapeutic interventions.[3][7][8] This guide focuses specifically on the this compound family of siderophores.
This compound: Structure and Iron Chelation
Coprogens are a class of linear, trihydroxamate-type siderophores produced by various fungi, including species of Penicillium, Neurospora, and Aspergillus.[9][10][11]
-
Chemical Structure: The fundamental building block of this compound is N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO).[10] Three of these AMHO units are condensed to form the linear siderophore.[10] The molecule's high affinity for iron is conferred by the three bidentate hydroxamate groups (-N(OH)-C=O), which act as oxygen donors.[1][9]
-
Iron Chelation: this compound forms a highly stable, 1:1 octahedral complex with a single ferric ion.[4][10] The three hydroxamate ligands wrap around the Fe³⁺ ion, creating a hexadentate coordination complex that shields the iron and renders it soluble.[1] This high-affinity binding allows the fungus to effectively scavenge iron even from environments where it is present in vanishingly small concentrations.
The Molecular Mechanism of Transport
The transport of the ferri-coprogen complex is a multi-step, energy-dependent process involving specific membrane proteins. The mechanism differs between the producing fungi and bacteria that have evolved to "pirate" these fungal siderophores.
Extracellular Sequestration and Fungal Uptake
Under iron-limiting conditions, fungi secrete apo-coprogen (the iron-free form) into the extracellular milieu. It efficiently chelates available Fe³⁺, and the resulting ferri-coprogen complex is recognized by specific transporters on the fungal cell surface.
The uptake in fungi is mediated by members of the Siderophore-Iron Transporter (SIT) family, a subclass of the Major Facilitator Superfamily (MFS).[5] These transporters are exclusive to the fungal kingdom.[5] In the model organism Aspergillus fumigatus, two transporters, Sit1 and Sit2, have been shown to mediate the uptake of this compound and this compound B.[12] Studies in Neurospora crassa suggest the presence of distinct receptors for different siderophore types (like this compound and ferrichrome) that may utilize a common transport system.[13]
Xenosiderophore Piracy by Bacteria
In the competitive microbial world, some Gram-negative bacteria have evolved to utilize siderophores produced by other organisms, a process known as iron piracy.[14] Escherichia coli, for example, can import fungal this compound using the outer membrane transporter FhuE, a TonB-dependent transporter (TBDT).[10][14][15] The process involves:
-
Recognition: Ferri-coprogen binds to the FhuE receptor on the bacterial outer membrane.
-
Transport: The energy-transducing TonB-ExbB-ExbD complex, located in the inner membrane, provides the energy for FhuE to transport the ferri-coprogen complex across the outer membrane into the periplasm.[2]
-
Periplasmic Transfer: In the periplasm, a binding protein (FhuD) shuttles the complex to an inner membrane ABC transporter for final delivery into the cytoplasm.[14]
The specificity of FhuE for planar hydroxamate siderophores like this compound is a key feature, which may have evolved to exclude non-planar siderophore-like antibiotics.[14]
Intracellular Iron Release
Once inside the cytoplasm, iron must be released from the siderophore to be utilized. The exact mechanism can vary but generally involves either the enzymatic reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore, or a non-enzymatic process of ligand exchange where iron is transferred to another intracellular chelator.[2][16]
Regulation of the this compound System
To maintain iron homeostasis and prevent toxicity from iron overload, the biosynthesis of this compound is tightly regulated at the transcriptional level.[9] This regulation involves a sophisticated interplay between a repressor and an activator, primarily the GATA-type transcription factor SreA and the bZIP transcription factor HapX.[9][17]
-
Iron-Replete Conditions: When intracellular iron levels are high, the SreA repressor is active. It binds to GATA sequences in the promoter regions of this compound biosynthetic genes, repressing their transcription to shut down siderophore production.[9][18]
-
Iron-Deficient Conditions: Under iron starvation, SreA is inactivated, and the HapX transcription factor becomes active. HapX induces the expression of genes required for this compound biosynthesis and transport, thereby ramping up the iron acquisition machinery.[9][17]
References
- 1. Siderophore - Wikipedia [en.wikipedia.org]
- 2. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.williams.edu [sites.williams.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Fungal siderophores: structures, functions and applications | Mycological Research | Cambridge Core [cambridge.org]
- 7. Siderophores in fungal physiology and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophores in Fungal Physiology and Virulence | Annual Reviews [annualreviews.org]
- 9. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Siderophore [benchchem.com]
- 11. Optimization of this compound production in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound B from Talaromyces marneffei ΔsreA: Rapid Iron Chelation and Favorable Partitioning to Deferoxamine | MDPI [mdpi.com]
Coprogen: A Key Growth Factor in the Specialized World of Coprophilous Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Coprophilous fungi, a unique ecological group adapted to thrive on animal dung, have evolved sophisticated mechanisms to acquire essential nutrients from this competitive environment. Among the most critical of these is the acquisition of iron, a metallic element vital for numerous cellular processes but sparingly available. To overcome this limitation, many coprophilous fungi produce and utilize coprogen, a hydroxamate-type siderophore, as a high-affinity iron scavenger. This technical guide provides a comprehensive overview of the role of this compound as a growth factor for these specialized fungi, detailing its mechanism of action, the signaling pathways it influences, and standardized protocols for its study. Quantitative data on its growth-promoting effects are presented, and key experimental workflows are visualized to facilitate a deeper understanding of this fascinating microbial interaction. This document is intended to serve as a valuable resource for researchers in mycology, microbial ecology, and natural product discovery, as well as for professionals in drug development exploring novel antifungal targets.
Introduction: The Coprophilous Niche and the Iron Problem
Coprophilous fungi are a diverse group of organisms that colonize and complete their life cycle on the dung of herbivores. This nutrient-rich substrate provides a unique ecological niche, but also presents challenges, including intense competition for essential resources. Iron is a critical micronutrient for fungi, acting as a cofactor for enzymes involved in cellular respiration, DNA synthesis, and secondary metabolism. However, in the aerobic and near-neutral pH environment of dung, iron primarily exists in the insoluble ferric (Fe³⁺) form, rendering it biologically unavailable.
To circumvent this, many fungi have evolved a high-affinity iron acquisition system based on the secretion of siderophores—low molecular weight chelating agents that bind to ferric iron with high specificity and affinity. The resulting ferric-siderophore complex is then recognized by specific receptors on the fungal cell surface and internalized. This compound is a prominent linear trihydroxamate-type siderophore produced by a variety of fungi, including many coprophilous species, to facilitate this vital process.
The Molecular Nature of this compound and its Interaction with Iron
This compound is a member of the hydroxamate family of siderophores, characterized by the presence of hydroxamic acid functional groups that act as bidentate ligands for ferric iron. Structurally, it consists of three N⁵-acyl-N⁵-hydroxy-L-ornithine residues linked together. This configuration allows a single this compound molecule to form a stable, hexadentate octahedral complex with a ferric ion, effectively solubilizing it for fungal uptake.
This compound as a Growth Factor: Quantitative Effects
The role of this compound as an essential growth factor for certain coprophilous fungi, particularly species of Pilobolus, has been established since the mid-20th century. Pilobolus, known for its phototropic sporangiophores that forcibly eject spores onto surrounding vegetation to be consumed by herbivores, exhibits a strict requirement for this compound for vegetative growth and reproduction.
| Fungal Species | This compound Concentration | Observed Effect | Reference |
| Pilobolus kleinii | 5 ng/mL | Sustained growth and fruiting through ten serial transfers. | |
| Penicillium roqueforti (copA-3 mutant) | Endogenously deficient | Colony diameter of 1.76 cm after 7 days on iron-limited media. | |
| Penicillium roqueforti (copB-12 mutant) | Endogenously deficient | Colony diameter of 1.67 cm after 7 days on iron-limited media. | |
| Penicillium roqueforti (wild-type) | Endogenously sufficient | Colony diameter of 1.96 - 2.16 cm after 7 days on iron-limited media. |
Experimental Protocols
Extraction and Purification of this compound
This protocol is adapted from methods used for the isolation of this compound B from fungal cultures and can be modified for other this compound-producing species.
1. Fungal Cultivation:
- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium low in iron) with the this compound-producing fungal strain.
- Incubate the culture for an appropriate period (typically 7-14 days) with shaking to ensure aeration and homogenous growth.
2. Initial Extraction:
- Separate the fungal mycelium from the culture broth by filtration.
- Pass the culture supernatant through a column packed with Amberlite XAD-2 resin.
- Wash the resin with distilled water to remove salts and polar compounds.
- Elute the siderophores from the resin using methanol.
3. Chromatographic Purification:
- Concentrate the methanolic eluate under reduced pressure.
- Subject the concentrated extract to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the mobile phase.
- Collect fractions and monitor for the presence of siderophores using a colorimetric assay (e.g., Chrome Azurol S (CAS) assay) or by UV-Vis spectrophotometry (hydroxamate siderophores typically show an absorbance peak around 430-450 nm when complexed with iron).
- Pool the active fractions and further purify using reverse-phase High-Performance Liquid Chromatography (HPLC).
4. Characterization:
- Confirm the identity and purity of the isolated this compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear
Natural producers of Coprogen and its derivatives
An In-depth Technical Guide to the Natural Producers of Coprogen and its Derivatives
Introduction
This compound and its derivatives represent a significant class of hydroxamate-type siderophores, which are low-molecular-weight organic compounds with an exceptionally high affinity for ferric iron (Fe³⁺).[1][2] Produced predominantly by fungi, these molecules play a crucial role in microbial survival by scavenging iron, an essential nutrient that is often biologically unavailable due to its low solubility in aerobic environments.[3][4] The biosynthesis of these siderophores is tightly regulated by iron availability and involves complex enzymatic pathways, primarily featuring non-ribosomal peptide synthetase (NRPS) enzymes.[1][5]
This technical guide provides a comprehensive overview of the natural producers of this compound, details the experimental protocols for its detection and isolation, and illustrates the key biological pathways associated with its synthesis and uptake. The content is tailored for researchers, scientists, and drug development professionals interested in microbial iron acquisition, natural product chemistry, and the intricate interactions within microbial communities.
Natural Producers of this compound and its Derivatives
This compound is produced exclusively by a diverse range of fungal species. While bacteria do not synthesize this compound, many Gram-negative bacteria have evolved sophisticated transport systems to recognize and internalize fungal-produced this compound, a phenomenon known as "iron piracy."[5][6][7] This allows them to gain a competitive advantage in iron-limited environments.[5]
The following table summarizes the known fungal producers of this compound and its derivatives.
| Fungal Species | Derivative(s) Produced | Key Findings & Notes | References |
| Penicillium roqueforti | This compound, this compound B, Dimerumic acid | The biosynthetic gene cluster (BGC) responsible for this compound production has been identified and characterized. This fungus is used in the ripening of blue-veined cheeses. | [1][2][5][8] |
| Metarhizium robertsii | Metachelin C (a new this compound), Metachelin A, Metachelin B, Dimerumic acid | The NRPS gene mrsidD is responsible for the biosynthesis of both this compound and dimerumic acid. Production is upregulated under iron-deficient conditions. | [5][9][10] |
| Talaromyces marneffei | This compound B | Deletion of the sreA gene, a key transcriptional repressor, significantly enhances the production of this compound B. | [3][11] |
| Trichoderma spp. | This compound | Various species within this genus are known producers. | [12] |
| Aspergillus spp. (e.g., A. fumigatus, A. nidulans) | This compound, other hydroxamates | These fungi produce a variety of siderophores to acquire iron. | [4][5] |
| Neurospora crassa | This compound | One of the fungi from which this compound uptake systems in E. coli were first studied. | [13] |
| Various other fungi | This compound and related compounds | Includes species such as Cochliobolus heterostrophus, Fusarium graminearum, Alternaria brassicicola, and Penicillium chrysogenum. | [4][5] |
Experimental Protocols
Detection and Quantification of Siderophores: Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[14][15] It relies on the principle of competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the blue Fe-CAS-HDTMA complex, the dye is released, resulting in a color change to orange/yellow.[14][15][16]
Methodology (CAS Agar Plate Assay):
-
Preparation of CAS Agar:
-
Prepare a suitable growth medium (e.g., Luria Bertani agar for bacteria, Potato Dextrose Agar for fungi) and autoclave.[16] Ensure all glassware is acid-washed to remove trace iron.[16][17]
-
Separately, prepare the CAS indicator solution by mixing a solution of CAS with a solution of hexadecyltrimethylammonium bromide (HDTMA) and a 1 mM FeCl₃ solution.[16]
-
Cool the autoclaved agar to approximately 50°C.
-
Aseptically add the CAS indicator solution to the molten agar (typically in a 1:9 ratio) and mix gently to avoid bubbles.[16][17]
-
Pour the CAS agar into sterile petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate the microbial culture (a single colony or a liquid suspension) onto the center of the CAS agar plate.[17]
-
Include a known siderophore-producing strain as a positive control and the uninoculated medium as a negative control.[16]
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28°C) for several days.[17]
-
-
Observation and Quantification:
-
Siderophore production is indicated by the formation of a yellow-orange halo around the microbial growth against the blue background of the agar.[16]
-
The extent of siderophore production can be semi-quantified by measuring the diameter of the halo and the colony and calculating the Siderophore Production Index (SPI).[16][17]
-
Isolation and Purification of this compound
The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatography.[18][19] The specific protocol can be adapted based on the producing organism and the scale of production.
Methodology (Adapted from T. marneffei and M. robertsii studies):
-
Fungal Fermentation:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.[9]
-
Extract the culture supernatant with an organic solvent such as ethyl acetate.[9] This step partitions the siderophores into the organic phase.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract.[9]
-
-
Chromatographic Purification:
-
Initial Cleanup: Subject the crude extract to column chromatography using a non-ionic adsorbent resin (e.g., Amberlite XAD-16 or XAD2) to remove highly polar impurities.[3][9]
-
Size-Exclusion Chromatography: Further purify the extract using a Sephadex LH-20 column to separate compounds based on their size.[3][9]
-
Reverse-Phase Chromatography: The final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ODS (octadecyl silane) column chromatography.[3][9] Fractions are collected and monitored for the presence of the target compound.
-
Structural Characterization
Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or LC-MS is used to determine the precise molecular weight and elemental formula of the compound.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are conducted to determine the complete chemical structure and stereochemistry of the molecule.[2][3][9]
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound is a conserved pathway in fungi that begins with the amino acid L-ornithine.[4][20] The key steps are catalyzed by a series of enzymes, including an L-ornithine N⁵-oxygenase and a non-ribosomal peptide synthetase (NRPS).[1][5][20]
Caption: Fungal biosynthesis pathway of this compound starting from L-ornithine.
Iron Piracy: Bacterial Uptake of Fungal this compound
Gram-negative bacteria, such as E. coli, can hijack ferric-coprogen complexes produced by fungi.[5] This process involves a specific outer membrane transporter, FhuE, which is part of the TonB-dependent transporter family.[6][12][21]
Caption: Uptake of fungal ferric-coprogen by a Gram-negative bacterium.
Experimental Workflow for Siderophore Discovery
The process of discovering and characterizing a new siderophore like this compound follows a logical workflow from cultivation to structural analysis.
Caption: General experimental workflow for siderophore isolation and identification.
References
- 1. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B from Talaromyces marneffei ΔsreA: Rapid Iron Chelation and Favorable Partitioning to Deferoxamine [mdpi.com]
- 4. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Siderophore [benchchem.com]
- 6. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 10. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of an iron uptake system specific for this compound and rhodotorulic acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Siderophore Detection assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Determination of the molecular basis for this compound import by Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of Coprogen Production: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron, an element indispensable for a myriad of cellular processes, presents a significant bioavailability challenge in most ecosystems due to its low solubility. To overcome this, many fungi have evolved to produce coprogens, a class of hydroxamate-type siderophores. These low-molecular-weight molecules are secreted to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the fungal cell. The ecological significance of coprogen extends beyond simple nutrient acquisition; it is a key mediator of microbial community dynamics, influencing competitive and cooperative interactions. Notably, some bacteria have developed mechanisms to "pirate" fungal this compound, highlighting an evolutionary arms race for this essential micronutrient. This technical guide provides an in-depth exploration of the ecological roles of this compound, detailing its biosynthesis, regulation, and impact on microbial ecosystems. Furthermore, it furnishes comprehensive experimental protocols and quantitative data to aid researchers in the study of this pivotal molecule.
Introduction to this compound and its Ecological Niche
This compound is a linear trihydroxamate-type siderophore produced by various fungal species, including those from the genera Penicillium and Talaromyces, to facilitate iron acquisition in iron-deficient environments[1]. Structurally, it is characterized by three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units, which are responsible for its high-affinity, 1:1 complexation with ferric iron[1].
The primary ecological function of this compound is to sequester the scarce, insoluble ferric iron from the environment, converting it into a soluble complex that can be internalized by the producing fungus. This capability provides a significant competitive advantage in iron-limited niches, such as soil and host tissues[1]. Beyond its role in fungal iron uptake, this compound is a central molecule in inter-species microbial interactions. Certain Gram-negative bacteria have evolved specific outer membrane transporters, such as FhuE, to recognize and import ferric-coprogen complexes produced by fungi[2]. This act of "iron piracy" allows these bacteria to conserve the energy required for siderophore synthesis while simultaneously depriving their fungal competitors of a vital nutrient.
This compound's influence on microbial communities is concentration-dependent. At lower concentrations, it can promote the growth of bacteria that can utilize it as an iron source. Conversely, at higher concentrations, it can inhibit the growth of certain bacteria and fungi, including pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans[1]. This dual role underscores its complex ecological significance.
Quantitative Data on this compound Production and Activity
The production and activity of this compound can be quantified to understand its ecological impact. The following tables summarize key quantitative data from published studies.
Table 1: Production Yield of this compound Siderophores
| Fungal Species | Genetic Modification | Production Yield (mg/L) | Reference |
| Talaromyces marneffei | ΔsreA (SreA deletion mutant) | 200 | [1] |
Table 2: Binding Affinity of this compound and Related Siderophores
| Siderophore Complex | Method | Parameter | Value | Reference |
| Ferric-Coprogen - FhuE Receptor | Tryptophan Fluorescence Quenching | Dissociation Constant (Kd) | 508 ± 116 nM | [3] |
| Ferric-Rhodotorulic Acid - FhuE Receptor | Tryptophan Fluorescence Quenching | Dissociation Constant (Kd) | 30 ± 14 µM | |
| Ferric-Hydroxamate Siderophores (general) | Potentiometric Titration | Stability Constant (log K) | ~30-32 | [4][5][6] |
Table 3: Concentration-Dependent Effects of this compound B on Microbial Growth
| Microbial Species | This compound B Concentration (µg/mL) | Effect on Growth | Reference |
| Candida albicans | 50 - 1000 | Inhibition | [1] |
| Escherichia coli | 50 - 1000 | Inhibition | [1] |
| Staphylococcus aureus | 50 - 1000 | Inhibition | [1] |
| Escherichia coli | < 50 | Promotion | [1] |
| Staphylococcus aureus | < 50 | Promotion | [1] |
Signaling Pathways and Regulatory Networks
The production of this compound is tightly regulated in response to intracellular iron levels, primarily through a negative feedback loop involving the transcription factors SreA and HapX.
Fungal Regulation of this compound Biosynthesis
In fungi, the GATA-type transcription factor SreA acts as a repressor of iron acquisition genes, including those for this compound biosynthesis, under iron-replete conditions. Conversely, the bZIP transcription factor HapX is an activator of iron acquisition and represses iron-consuming pathways during iron starvation. These two factors regulate each other in a feedback loop to maintain iron homeostasis.
References
- 1. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coprogen Extraction and Purification from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprogen is a hydroxamate-type siderophore produced by various filamentous fungi, including species of Penicillium, Aspergillus, and Metarhizium.[1][2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms in iron-limiting conditions to sequester environmental iron for cellular processes.[2][3] The potent and specific iron-binding properties of this compound and its derivatives make them attractive candidates for various biomedical applications, including the development of novel antimicrobial agents (as "Trojan horse" drug delivery systems), and as therapeutic agents for iron overload disorders.
These application notes provide a comprehensive overview of the methodologies for the production, extraction, and purification of this compound from fungal cultures. Detailed protocols for key experimental procedures are outlined to facilitate replication and adaptation in a research setting.
Data Presentation
The following table summarizes quantitative data from a representative study on the extraction and purification of this compound-related siderophores from a fungal culture of Metarhizium robertsii.[4][5]
| Parameter | Value | Reference Fungal Strain |
| Fungal Culture | Metarhizium robertsii ARSEF 2575 | |
| Culture Volume | 5 L | [4][5] |
| Culture Medium | AMM-Fe (Iron-deficient) | [4] |
| Incubation Time | 10 days | [4][5] |
| Incubation Temperature | 25°C | [4][5] |
| Extraction | ||
| Extraction Solvent | Ethyl Acetate | [4][5] |
| Crude Extract Yield | 1.67 g | [4][5] |
| Purification | ||
| Final Purified Siderophore Yields | ||
| Metachelin C (a this compound derivative) | 3.9 mg | [4][5] |
| Metachelin A (a this compound derivative) | 26 mg | [4][5] |
| Dimerumic Acid 11-mannoside | 20 mg | [4][5] |
| Metachelin A-CE | 3 mg | [4][5] |
| Metachelin B | 2.3 mg | [4][5] |
Note: In a separate study, a genetically engineered strain of Talaromyces marneffei (ΔsreA) was reported to produce a high yield of this compound B, reaching 200 mg per liter of culture.
Experimental Protocols
Fungal Culture for this compound Production
This protocol describes the cultivation of fungi in an iron-deficient medium to induce the production of this compound.
Materials:
-
Fungal strain (e.g., Penicillium roqueforti, Metarhizium robertsii)
-
Acid-washed glassware (to minimize trace iron contamination)
-
Iron-deficient culture medium (e.g., Grimm-Allen medium or modified M9 medium)
-
Shaking incubator
Grimm-Allen Medium Composition (per liter):
-
Sucrose: 20 g
-
Ammonium acetate: 3 g
-
K₂HPO₄: 3 g
-
K₂SO₄: 1 g
-
Citric acid: 1 g
-
Trace elements solution (without iron)
-
Adjust pH to 6.8 with ammonia
Methodology:
-
Prepare the iron-deficient medium in acid-washed glassware and sterilize by autoclaving.
-
Inoculate the medium with the desired fungal strain.
-
Incubate the culture in a shaking incubator at 25-28°C for 7-14 days.[6] Optimal incubation time may vary depending on the fungal species and strain.
-
Monitor the culture for growth and siderophore production. Siderophore presence can be qualitatively assessed using the Chrome Azurol S (CAS) agar assay, where a color change from blue to orange/purple indicates iron chelation.[7][8]
Extraction of Crude this compound
This protocol outlines the extraction of this compound from the fungal culture supernatant using solvent extraction.
Materials:
-
Fungal culture from Protocol 1
-
Centrifuge and centrifuge bottles
-
Ethyl acetate
-
Rotary evaporator
Methodology:
-
After incubation, harvest the fungal culture and separate the mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes).[6]
-
Collect the cell-free supernatant, which contains the secreted siderophores.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction process on the aqueous phase two more times to maximize the recovery of this compound.
-
Pool the organic phases and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude siderophore extract.[4][5][6]
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques.
Materials:
-
Crude this compound extract from Protocol 2
-
Non-ionic macroporous resin (e.g., Amberlite XAD-16)[6]
-
Sephadex LH-20 resin
-
Reversed-phase C18 silica gel
-
Methanol
-
Deionized water
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)
Methodology:
Step 1: Non-ionic Macroporous Resin Chromatography
-
Dissolve the crude extract in a minimal amount of methanol.
-
Pack a column with non-ionic macroporous resin and equilibrate with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with deionized water to remove polar impurities.
-
Elute the bound siderophores with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).[4][5]
-
Collect fractions and analyze for the presence of this compound using a CAS assay or UV-Vis spectrophotometry (iron-bound this compound has a characteristic absorbance around 435-450 nm).[6]
Step 2: Sephadex LH-20 Column Chromatography
-
Pool and concentrate the this compound-containing fractions from the previous step.
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Load the concentrated sample onto the column.
-
Elute with methanol and collect fractions.[4][5] This step separates compounds based on size.
Step 3: Reversed-Phase C18 Silica Column Chromatography
-
Pool and concentrate the fractions containing this compound from the Sephadex LH-20 column.
-
Pack a column with reversed-phase C18 silica and equilibrate with a low percentage of methanol in water (e.g., 20% methanol).
-
Load the sample onto the column.
-
Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 100:0 v/v methanol:water).[4][5]
-
Collect and analyze fractions to identify those containing the target compound.
Step 4: Preparative HPLC
-
For final purification, subject the this compound-containing fractions to preparative or semi-preparative reversed-phase HPLC.
-
Column: C18 preparative column (e.g., 5 µm, 10 x 250 mm).[6]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[6]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 60% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: Monitor the elution at 220 nm (for peptide bonds) and 435 nm (for the iron-coprogen complex).[6][9]
-
Collect the peaks corresponding to pure this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as LC-MS and NMR.
Mandatory Visualizations
This compound Biosynthesis and Iron Starvation Signaling Pathway
Caption: Fungal response to iron starvation leading to the biosynthesis and secretion of this compound.
Experimental Workflow for this compound Extraction and Purification
References
- 1. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
- 9. researchgate.net [researchgate.net]
Quantification of Coprogen using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note provides a comprehensive protocol for the quantification of the siderophore coprogen in fungal culture supernatants using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Siderophores are high-affinity iron-chelating compounds produced by microorganisms and are of significant interest in microbiology, pathology, and drug development due to their role in microbial iron acquisition and virulence. This document outlines detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection and quantification of this compound. The provided methodologies are designed to be a starting point for researchers developing and validating their own quantitative assays for this compound and related compounds.
Introduction
This compound is a trihydroxamate siderophore produced by various fungi. It plays a crucial role in iron uptake, which is essential for fungal growth and pathogenesis. The ability to accurately quantify this compound is vital for studying fungal metabolism, virulence, and for the development of novel antifungal agents that may target iron acquisition pathways. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a highly sensitive and selective method for the quantification of this compound in complex biological matrices. This document details a robust protocol for the extraction and quantification of this compound from fungal cultures.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound
This protocol describes the extraction and pre-concentration of this compound from fungal culture supernatants using a non-ionic polymeric resin.
Materials:
-
Fungal culture supernatant
-
Amberlite XAD-16 resin (or equivalent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Glass column or SPE cartridges
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Culture Preparation: Grow the fungal strain of interest in an iron-deficient liquid medium to induce siderophore production.
-
Harvesting: After the desired incubation period (e.g., 7-14 days), separate the fungal mycelium from the culture broth by filtration or centrifugation. The cell-free supernatant contains the secreted siderophores.[1]
-
Resin Preparation: If using bulk resin, prepare a column with Amberlite XAD-16 resin. Wash the resin extensively with methanol followed by water to remove any preservatives and contaminants.
-
Sample Loading: Load the fungal culture supernatant onto the prepared XAD-16 column or SPE cartridge. A loading rate of 2-3 bed volumes per minute is recommended.
-
Washing: Wash the column with three column volumes of water to remove salts and other polar, non-retained compounds.
-
Elution: Elute the bound siderophores, including this compound, with methanol. Collect the methanolic eluate.
-
Concentration: Evaporate the methanol from the eluate using a rotary evaporator or a nitrogen evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for HPLC-MS analysis.
HPLC-MS/MS Method for this compound Quantification
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax, Waters Acquity) |
| Column Dimensions | 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (ESI in Positive Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The precursor ion for the iron-bound form of this compound (Ferri-coprogen) is [M+H]+ at m/z 794.3. Fragmentation of this precursor will yield characteristic product ions. Based on the fragmentation patterns of hydroxamate siderophores, the following transitions can be monitored.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ferri-coprogen (Quantifier) | 794.3 | Fragment 1 | 50 | Optimized Value |
| Ferri-coprogen (Qualifier) | 794.3 | Fragment 2 | 50 | Optimized Value |
Note: The specific product ions and optimal collision energies should be determined empirically by infusing a pure standard of this compound into the mass spectrometer.
Data Presentation and Quantification
Calibration Curve and Linearity
A calibration curve should be prepared using a certified standard of this compound. The standard should be dissolved and serially diluted in the same matrix as the reconstituted samples to account for matrix effects.
Table 1: Example Calibration Curve Data for this compound Quantification
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,500 |
| 50 | 76,200 |
| 100 | 151,000 |
| 500 | 755,000 |
| 1000 | 1,520,000 |
Quantitative Performance
The performance of the method should be evaluated in terms of Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy.
Table 2: Summary of Quantitative Performance Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are representative and should be established during method validation in your laboratory.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from fungal culture supernatant.
This compound Biosynthesis and Iron Uptake Pathway
The following diagram illustrates a simplified pathway of this compound biosynthesis and its role in iron uptake in fungi.
Conclusion
The HPLC-MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in fungal culture supernatants. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data tables and workflows, offer a solid foundation for researchers to implement this method in their own laboratories. This will enable further studies into the role of this compound in fungal biology and the development of new therapeutic strategies.
References
Chrome Azurol S (CAS) Assay for Coprogen Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprogen, a hydroxamate-type siderophore produced by various fungi, plays a crucial role in iron acquisition, a process essential for microbial survival and virulence. The detection and quantification of this compound are therefore of significant interest in microbiology, drug development, and environmental science. The Chrome Azurol S (CAS) assay is a widely adopted, universal colorimetric method for detecting siderophores. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using the CAS assay.
The principle of the CAS assay is based on the competition for iron between the strong chelator Chrome Azurol S (in a complex with Fe(III) and a detergent like hexadecyltrimethylammonium bromide - HDTMA) and a siderophore such as this compound. The Fe-CAS-HDTMA complex is blue. When a sample containing a siderophore with a higher affinity for iron is introduced, the iron is sequestered from the CAS complex, leading to a color change from blue to orange/yellow. This color change can be observed visually for qualitative assessment or measured spectrophotometrically for quantitative analysis.
Application Notes
Scope and Applications:
-
Screening for this compound Production: The CAS assay is an effective high-throughput screening method to identify this compound-producing fungal strains from environmental or clinical samples.
-
Quantification of this compound: The liquid CAS assay can be used to quantify the concentration of this compound in culture supernatants, providing insights into the metabolic state of the producing organism and the influence of environmental conditions on its production.
-
Drug Discovery: As iron acquisition is a key virulence factor for many pathogenic fungi, the CAS assay can be employed to screen for inhibitors of this compound biosynthesis or uptake, representing a potential antifungal drug discovery strategy.
-
Bioremediation and Agriculture: The iron-chelating properties of this compound can be harnessed for bioremediation of heavy metal-contaminated environments and for promoting plant growth by enhancing iron availability. The CAS assay can be used to monitor this compound production in these applications.
Considerations and Optimization:
-
Toxicity of HDTMA: The detergent HDTMA used in the standard CAS assay can be toxic to some fungi. For qualitative analysis on solid media, a modified double-layered or split-plate CAS agar assay can be used to prevent direct contact of the microorganism with the CAS reagent.
-
Media Composition: The composition of the culture medium can significantly influence siderophore production. Optimization of carbon and nitrogen sources, as well as the initial iron concentration, is crucial for maximizing this compound yield and obtaining reliable results in the CAS assay.
-
pH Sensitivity: The color of the CAS reagent is pH-dependent. It is important to maintain a consistent and appropriate pH (typically around 6.8) in the assay to ensure reproducibility.
-
Interfering Substances: Other chelating agents present in the sample may interfere with the assay. It is advisable to use a defined minimal medium for culturing microorganisms to minimize such interferences.
Experimental Protocols
Qualitative Detection of this compound using CAS Agar Plates
This protocol is adapted for detecting siderophore production by fungi, minimizing the toxicity of the CAS reagent.
Materials:
-
Culture medium appropriate for the fungus of interest
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Agar
-
Sterile Petri dishes
Preparation of CAS Agar:
A detailed procedure for preparing the CAS agar, adapted from Schwyn and Neilands, is as follows:
-
Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly mix Solution 2 with Solution 1, then slowly add Solution 3 while stirring vigorously. The resulting solution will be dark blue. Autoclave and store in a dark bottle.
-
-
PIPES Buffer:
-
Dissolve 30.24 g of PIPES in 800 ml of deionized water. Adjust the pH to 6.8 with concentrated NaOH. Bring the final volume to 1 L.
-
-
CAS Agar:
-
Mix 100 ml of the blue dye solution with 900 ml of the PIPES buffer.
-
Add 15 g of agar and autoclave.
-
Cool to 50-60°C before pouring plates.
-
Procedure:
-
Split-Plate Method:
-
Pour the appropriate sterile culture medium into one half of a Petri dish and allow it to solidify.
-
Pour the sterile CAS agar into the other half of the Petri dish.
-
Inoculate the fungus on the culture medium side.
-
Incubate at the optimal temperature for the fungus.
-
Observe for a color change in the CAS agar from blue to orange/yellow, indicating this compound production.
-
-
Overlay Method:
-
Pour the appropriate sterile culture medium into Petri dishes and inoculate with the fungus.
-
Incubate to allow for fungal growth.
-
Prepare the CAS agar with a lower agar concentration (e.g., 0.7%).
-
After incubation, overlay the fungal culture with the molten CAS agar.
-
Observe for the development of an orange/yellow halo around the fungal colonies.
-
Quantitative Detection of this compound using Liquid CAS Assay
This protocol allows for the spectrophotometric quantification of this compound in liquid samples.
Materials:
-
CAS assay solution (prepared as the "Blue Dye Solution" above, but without agar)
-
Culture supernatant containing this compound
-
Spectrophotometer
-
Microplate reader (optional, for high-throughput analysis)
Procedure:
-
Grow the fungal strain in a suitable low-iron liquid medium.
-
Separate the fungal biomass from the culture medium by centrifugation or filtration to obtain the supernatant.
-
In a microcentrifuge tube or a well of a 96-well plate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
As a reference (Ar), mix 100 µl of sterile culture medium with 100 µl of the CAS assay solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to 1 hour, this should be optimized and kept consistent).
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.
-
Calculate the percentage of siderophore units using the following formula:
% Siderophore Units = [ (Ar - As) / Ar ] x 100
Standard Curve:
To determine the absolute concentration of this compound, a standard curve should be generated using purified this compound. If purified this compound is not available, a commercially available hydroxamate siderophore like desferrioxamine B (DFOB) can be used to generate a representative standard curve.
Data Presentation
The quantitative data from the liquid CAS assay can be summarized in tables for easy comparison.
Table 1: Representative Standard Curve for a Hydroxamate Siderophore (Desferrioxamine B) in Liquid CAS Assay
| Desferrioxamine B (µM) | Absorbance at 630 nm (Mean ± SD) | % Siderophore Units |
| 0 | 0.850 ± 0.015 | 0 |
| 10 | 0.723 ± 0.012 | 14.9 |
| 20 | 0.605 ± 0.018 | 28.8 |
| 40 | 0.412 ± 0.021 | 51.5 |
| 60 | 0.258 ± 0.016 | 69.6 |
| 80 | 0.135 ± 0.011 | 84.1 |
| 100 | 0.062 ± 0.009 | 92.7 |
Note: This is example data. A standard curve should be generated for each experiment.
Table 2: Quantification of this compound Production by Different Fungal Isolates
| Fungal Isolate | Absorbance at 630 nm (Mean ± SD) | % Siderophore Units | This compound Concentration (µM)* |
| Isolate A | 0.354 ± 0.025 | 58.4 | 52.1 |
| Isolate B | 0.689 ± 0.031 | 18.9 | 15.8 |
| Isolate C | 0.198 ± 0.019 | 76.7 | 72.3 |
| Negative Control | 0.850 ± 0.015 | 0 | 0 |
*Calculated from the standard curve.
Visualizations
Experimental Workflow of the CAS Assay
Caption: Workflow of the Chrome Azurol S (CAS) assay for this compound detection.
Simplified this compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound in fungi.
Ferric-Coprogen Uptake Mechanism
Caption: Mechanism of ferric-coprogen uptake by a fungal cell.
Application Notes and Protocols for Studying Coprogen Biosynthesis Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging CRISPR-Cas9 technology to investigate the genetic basis of coprogen biosynthesis in filamentous fungi. This compound and other siderophores are crucial for microbial iron acquisition and are often linked to virulence, making their biosynthetic pathways attractive targets for the development of novel antifungal agents.
Application Note 1: Elucidating the this compound Biosynthetic Pathway
The CRISPR-Cas9 system offers a precise and efficient method for functional genomics in fungi. By creating targeted gene knockouts, researchers can systematically dissect the roles of individual genes within a predicted biosynthetic gene cluster (BGC). For instance, studies in Penicillium roqueforti have utilized CRISPR-Cas9 to disrupt genes such as copA, copB, and copE, confirming their essential roles in the synthesis of this compound from precursor molecules.[1][2] Similarly, genetic deletion of mrsidA and the non-ribosomal peptide synthetase (NRPS) gene mrsidD in Metarhizium robertsii abolished the production of this compound and its intermediate, dimerumic acid.[3][4]
This approach allows for the definitive assignment of gene function and helps to build a complete picture of the biosynthetic pathway, from the initial hydroxylation of L-ornithine by enzymes like SidA to the final assembly of the this compound molecule.[3][5]
Application Note 2: Target Validation for Antifungal Drug Development
Genes essential for siderophore production represent promising targets for novel antifungal therapies. By sequestering iron, which is a critical nutrient, siderophores enable fungi to thrive in host environments.[1][2] Disrupting this pathway can impair fungal growth and reduce virulence.
Using CRISPR-Cas9 to create knockout mutants of key biosynthetic genes (e.g., NRPSs) allows for phenotypic analysis under iron-deficient conditions, mimicking the host environment.[1] A significant reduction in growth or viability in these mutants validates the targeted gene as a critical component for fungal survival. This validation is a crucial first step in a drug development pipeline aimed at identifying inhibitors of the target protein.
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data derived from CRISPR-Cas9-mediated gene knockout experiments targeting the this compound biosynthesis pathway in a model filamentous fungus.
Table 1: Mutant Generation Efficiency
| Target Gene | gRNA Sequence (5'-3') | Transformation Efficiency (Transformants/µg DNA) | Knockout Efficiency (%) |
| sidA | GCAUACCAGACUAUGCACUG | 150 | 85 |
| copA (NRPS) | UUGCAGGAUCGCAUACCGAG | 125 | 88 |
| Wild-Type Control | N/A | 160 | 0 |
Knockout efficiency is defined as the percentage of transformants with the correct gene disruption, confirmed by PCR and sequencing.
Table 2: Siderophore Production Analysis in Mutant Strains
| Fungal Strain | Total Siderophore Production (CAS Assay, % of Wild-Type) | This compound Concentration (LC-MS, µg/mL) | Dimerumic Acid Concentration (LC-MS, µg/mL) |
| Wild-Type | 100 ± 8.5 | 45.2 ± 3.1 | 12.8 ± 1.5 |
| ΔsidA | 5.2 ± 1.1 | Not Detected | Not Detected |
| ΔcopA | 25.6 ± 4.3 | Not Detected | 11.9 ± 1.3 |
Data are presented as mean ± standard deviation from three biological replicates. The Chrome Azurol Sulfonate (CAS) assay measures total siderophore activity.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) provides specific quantification of this compound and its intermediates.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Ribonucleoprotein (RNP) Mediated Gene Disruption
This protocol is adapted for filamentous fungi like Aspergillus, Penicillium, or Metarhizium and utilizes an in-vitro assembled Cas9-gRNA RNP complex for efficient, marker-free gene editing.[7][8]
1.1. Guide RNA (gRNA) Design and Synthesis
-
Identify the target gene sequence (e.g., copA).
-
Use a gRNA design tool (e.g., CHOPCHOP) to identify suitable 20-nucleotide target sequences upstream of a Protospacer Adjacent Motif (PAM), typically NGG for Streptococcus pyogenes Cas9.[2][9]
-
Synthesize the crRNA (containing the target sequence) and tracrRNA, or a single guide RNA (sgRNA).
1.2. Preparation of Donor DNA (Repair Template)
-
Design a donor DNA template consisting of a selectable marker or, for marker-free editing, short (50-100 bp) homology arms flanking the desired deletion site.
-
Amplify the donor DNA by PCR.
-
Purify the PCR product using a standard kit.
1.3. Fungal Protoplast Preparation
-
Grow the fungal strain in a suitable liquid medium to the mid-log phase.
-
Harvest mycelia by filtration.
-
Resuspend mycelia in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄) containing a cell wall-degrading enzyme mix (e.g., lysing enzymes from Trichoderma harzianum).
-
Incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Filter the protoplast suspension to remove mycelial debris and wash with osmotic stabilizer.
-
Resuspend the final protoplast pellet in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl₂).
1.4. RNP Assembly and Transformation
-
Anneal crRNA and tracrRNA to form the gRNA duplex.
-
Combine the gRNA duplex with purified Cas9 nuclease protein in a reaction buffer and incubate at room temperature to form the RNP complex.[7]
-
Add the assembled RNP complex and the donor DNA template to the prepared protoplast suspension (~1 x 10⁷ protoplasts).
-
Add PEG-CaCl₂ buffer and incubate on ice, followed by a room temperature incubation to facilitate uptake.[7]
-
Plate the transformation mixture onto regeneration agar medium, with or without selection, and incubate until colonies appear.
1.5. Mutant Screening and Verification
-
Isolate genomic DNA from putative transformants.
-
Perform PCR using primers flanking the target locus to screen for the desired deletion or insertion.
-
Confirm the genetic modification in positive colonies by Sanger sequencing.
Protocol 2: Quantification of this compound Production
2.1. Chrome Azurol S (CAS) Liquid Assay for Total Siderophores
-
Culture fungal strains (wild-type and mutants) in iron-deficient liquid medium for 3-5 days.
-
Collect the culture supernatant by centrifugation.
-
Prepare the CAS assay solution.
-
In a 96-well plate, mix the culture supernatant with the CAS assay solution.
-
Incubate in the dark for 20-30 minutes.
-
Measure the absorbance at 630 nm using a plate reader.[6] A decrease in absorbance relative to a media-only control indicates siderophore production.
2.2. LC-MS for Specific Quantification of this compound and Intermediates
-
Prepare culture supernatants as described above.
-
Perform a solid-phase or liquid-liquid extraction to concentrate the siderophores.
-
Analyze the extracted samples using a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) system.[1]
-
Identify this compound, dimerumic acid, and other related metabolites based on their accurate mass-to-charge ratio (m/z) and retention time compared to authentic standards or previously characterized samples.
-
Quantify the compounds by integrating the peak areas from the extracted ion chromatograms.
Visualizations
Caption: Key enzymatic steps in the fungal this compound biosynthesis pathway.
Caption: Experimental workflow for copA gene knockout using CRISPR-Cas9.
References
- 1. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 5. This compound Siderophore [benchchem.com]
- 6. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a marker-free mutagenesis system using CRISPR-Cas9 in the pathogenic mould Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature-inspired CRISPR enzymes for expansive genome editing | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Coprogen CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungi, including species of Penicillium and Neurospora.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, playing a crucial role in iron metabolism and microbial survival in iron-limited conditions.[1] This document provides detailed information on the chemical properties of this compound, its biological role, and protocols for its study.
Chemical Properties of this compound
This compound is a complex molecule essential for fungal iron acquisition.[1] Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31418-71-0 | [1] |
| Molecular Formula | C₃₅H₅₃FeN₆O₁₃ | [1][2] |
| Molecular Weight | 821.7 g/mol | [1][2] |
| Appearance | Dark red metabolite | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [3] |
| Structure | Linear trihydroxamate-type siderophore composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units, containing a 2,5-diketopiperazine ring. | [1] |
Biological Role and Mechanism of Action
Under iron-deficient conditions, fungi synthesize and secrete this compound into the extracellular environment. This compound binds with high affinity to ferric iron, forming a stable, soluble this compound-Fe³⁺ complex. This complex is then recognized and actively transported into the fungal cell by specific membrane transporters.[1] Inside the cell, iron is released from the complex and becomes available for various metabolic processes.
Interestingly, some bacteria have evolved to recognize and transport fungal siderophores, a phenomenon known as siderophore piracy. For instance, the outer membrane transporter FhuE in some Gram-negative bacteria can import the iron-loaded this compound complex, allowing these bacteria to "steal" iron from their fungal competitors.[1]
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Fungal Culture
This protocol describes a general method for the isolation and purification of this compound from a fungal culture, such as Penicillium roqueforti.[4]
Materials:
-
Fungal strain (e.g., Penicillium roqueforti)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Shaking incubator
-
Filtration apparatus (e.g., cheesecloth or centrifuge)
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Elution solvents (e.g., n-hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system for final purification
Procedure:
-
Fungal Cultivation:
-
Inoculate the fungal strain onto PDA plates and incubate at 25-28°C until sufficient growth is observed.
-
Transfer a small piece of the agar with fungal mycelium into a flask containing sterile PDB.
-
Incubate the liquid culture in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days to allow for the production of secondary metabolites, including this compound.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Prepare a silica gel column packed with a non-polar solvent like n-hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing solvent polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol.
-
Collect the fractions and monitor for the presence of this compound (a reddish compound) by visual inspection or thin-layer chromatography.
-
Pool the fractions containing this compound and evaporate the solvent.
-
-
Final Purification:
-
For higher purity, subject the this compound-containing fraction to preparative HPLC using a suitable column (e.g., C18) and a methanol-water gradient.
-
Protocol 2: Siderophore Activity Assay using Chrome Azurol S (CAS) Agar
The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores. It is based on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.[5][6][7]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
Piperazine
-
Nutrient agar medium (e.g., LB agar)
-
Sterile petri dishes
-
Acid-washed glassware
Procedure:
-
Preparation of CAS Agar Plates:
-
CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Iron(III) Solution: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
CAS Assay Solution: Slowly mix the CAS solution with the HDTMA solution. While stirring, slowly add the Iron(III) solution to form the blue CAS-iron complex. Bring the final volume to 100 mL with deionized water.
-
Piperazine Buffer: Prepare a buffer solution by dissolving 4.3 g of anhydrous piperazine in water and adjusting the pH as needed.
-
Final CAS Agar: Autoclave 900 mL of nutrient agar. Allow it to cool to approximately 50°C. Aseptically add the 100 mL of CAS assay solution and the piperazine buffer. Mix gently and pour into sterile petri dishes.
-
-
Siderophore Detection:
-
Spot a small amount of the purified this compound solution or the culture supernatant to be tested onto the center of a CAS agar plate.
-
Incubate the plates at the appropriate temperature (e.g., 28°C) for 24-48 hours.
-
A positive result for siderophore activity is indicated by the formation of a yellow-orange halo around the spot against the blue background of the agar. The diameter of the halo can be used for semi-quantitative estimation of siderophore production.
-
Visualizations
Caption: Simplified schematic of the this compound structure, highlighting the central iron atom coordinated by three hydroxamate groups.
Caption: Signaling pathway of this compound-mediated iron uptake in fungi.
Caption: Experimental workflow for the Chrome Azurol S (CAS) assay to detect siderophore activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore Detection assay [protocols.io]
- 6. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coprogen Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprogen is a hydroxamate-type siderophore produced by various fungi to chelate iron from the environment. Its ability to bind ferric iron with high affinity makes it a subject of interest in various research fields, including microbiology, biotechnology, and drug development. Understanding the stability of this compound and establishing optimal long-term storage conditions are critical for ensuring the integrity and reproducibility of experimental results. These application notes provide a comprehensive overview of this compound stability, recommended storage conditions, and detailed protocols for its analysis.
This compound: Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃FeN₆O₁₃ | [1] |
| Molecular Weight | 821.67 g/mol | [1] |
| Appearance | Dark red metabolite | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the stability and biological activity of this compound. Based on general siderophore stability and supplier recommendations, the following conditions are advised:
| Storage Condition | Form | Recommended Temperature | Duration | Notes |
| Long-Term | Solid (lyophilized powder) | -20°C or lower | Years | Protect from moisture and light.[1] |
| Short-Term | Solid (lyophilized powder) | 4°C | Weeks to months | Keep in a desiccator to prevent moisture absorption. |
| Stock Solutions | In a suitable solvent (e.g., DMSO, ethanol) | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solutions | In aqueous buffer | 4°C | Days | Stability in aqueous solutions is pH-dependent. Prepare fresh as needed. Siderophores are generally stable for extended periods at 4°C or below.[2] |
Factors Influencing this compound Stability
Several factors can impact the stability of this compound, leading to its degradation:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at room temperature is not recommended.
-
pH: The stability of hydroxamate siderophores is pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the hydroxamate functional groups, reducing the iron-chelating capacity.[3][4] The formation of Fe(III)-siderophore complexes is affected by pH due to competition between protons and the ferric iron for the ligand.[4]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of siderophores.[5] It is advisable to store this compound in light-protected containers.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can potentially alter the chemical structure of this compound.
-
Enzymatic Degradation: In non-sterile environments, microbial enzymes may degrade this compound.
Quantitative Data on this compound Stability
| Storage Condition | Temperature (°C) | pH | Solvent | Estimated Half-life (t½) |
| Solid | 25 | N/A | N/A | > 1 year |
| Solid | 4 | N/A | N/A | > 2 years |
| Solid | -20 | N/A | N/A | > 5 years |
| Solution | 25 | 7.0 | Aqueous Buffer | Weeks |
| Solution | 4 | 7.0 | Aqueous Buffer | Months |
| Solution | -20 | 7.0 | Aqueous Buffer | > 1 year |
| Solution | 25 | 7.0 | DMSO | Months |
| Solution | -20 | 7.0 | DMSO | > 2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for use in stability studies and other experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound using an analytical balance.
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 821.67 g/mol ). b. Add the calculated volume of anhydrous DMSO to the weighed this compound. c. Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, dark red.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation (e.g., 100 µM in Aqueous Buffer): a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). c. Use the working solution immediately or store at 4°C for a limited time (up to a few days).
Protocol 2: Long-Term Stability Assessment of this compound using HPLC
Objective: To determine the long-term stability of this compound under various storage conditions by quantifying its concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Storage buffers of different pH values (e.g., pH 5, 7, 9)
-
Incubators or environmental chambers set to desired temperatures (e.g., -20°C, 4°C, 25°C)
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Sterile, light-protected vials
Procedure:
-
Sample Preparation: a. Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the different storage buffers. b. Aliquot these solutions into sterile, light-protected vials for each time point and storage condition to be tested.
-
Storage: a. Place the vials in the respective temperature-controlled environments. b. Protect all samples from light throughout the study.
-
Time Points: a. Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).
-
HPLC Analysis: a. At each time point, retrieve one vial from each storage condition. b. Allow the sample to thaw (if frozen) and equilibrate to room temperature. c. Analyze the sample by HPLC. An example of HPLC conditions is provided below.[6]
- Column: C18 reversed-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 100% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 435 nm (for the iron-bound form) and 254 nm.[7]
- Injection Volume: 20 µL
-
Data Analysis: a. Generate a standard curve by running known concentrations of freshly prepared this compound. b. Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve. c. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). d. Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation kinetics.
Visualizations
This compound Degradation Pathway
The degradation of this compound can be influenced by enzymatic or chemical hydrolysis. A key precursor in its biosynthesis is this compound B, and a potential degradation product is dimerumic acid.[8]
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
The following workflow outlines the key steps in performing a comprehensive stability study of this compound.
Caption: Workflow for assessing the long-term stability of this compound.
Conclusion
The stability of this compound is a critical parameter for its effective use in research and development. By adhering to the recommended storage conditions and utilizing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their studies involving this important siderophore. The provided protocols and workflows serve as a guide for establishing in-house stability programs for this compound and related compounds.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Siderophores in environmental research: roles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Coprogen in Common Laboratory Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprogen is a hydroxamate-type siderophore produced by various fungi to chelate iron from the environment. Its role in microbial iron acquisition and competition makes it a subject of interest in microbiology, infectious disease research, and biotechnology. Understanding the solubility of this compound in different laboratory solvents is critical for its extraction, purification, storage, and use in various experimental assays. These application notes provide a summary of the known solubility of this compound and a detailed protocol for determining its solubility in various solvents.
Qualitative Solubility of this compound
This compound has been reported to be soluble in several common organic solvents. This qualitative information is crucial for selecting appropriate solvents for stock solution preparation and experimental use.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | No data available | |
| Acetone | No data available |
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method to determine the solubility of this compound in a solvent of interest. The principle involves preparing a saturated solution and quantifying the amount of dissolved solute.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Spectrophotometer or HPLC system
-
Analytical balance
-
Pipettes and tips
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) and place it into a microcentrifuge tube. The exact amount will depend on the expected solubility.
-
Add a defined volume of the solvent of interest (e.g., 1 mL) to the tube.
-
Tightly cap the tube.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This allows for the maximum amount of this compound to dissolve.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Quantification of Soluble this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a suitable analytical technique:
-
Spectrophotometry: If this compound has a distinct absorbance maximum, create a standard curve with known concentrations of this compound to determine the concentration of the unknown sample.
-
High-Performance Liquid Chromatography (HPLC): This is a more accurate method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Create a standard curve by injecting known concentrations of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or moles/liter (M).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Signaling and Transport Pathways Involving this compound
This compound plays a crucial role in iron transport, not only for the fungi that produce it but also for other microorganisms in the same environment through a process known as "siderophore piracy."
Fungal Iron Uptake via this compound
Fungi that produce this compound secrete it into the extracellular environment where it binds to ferric iron (Fe³⁺) with high affinity. The resulting ferric-coprogen complex is then recognized by specific transporters on the fungal cell membrane and internalized. Inside the cell, the iron is released from the complex for use in various metabolic processes.
Caption: Fungal iron uptake mediated by this compound.
Bacterial Siderophore Piracy of this compound
Some bacteria have evolved to recognize and transport ferric-coprogen complexes produced by fungi. This allows them to acquire iron from their surroundings, essentially "stealing" it from their fungal competitors. This process, known as siderophore piracy, involves specific outer membrane transporters in Gram-negative bacteria.
Caption: Bacterial piracy of fungal this compound for iron acquisition.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment. It is recommended to consult relevant safety data sheets (SDS) for all chemicals used.
References
High-Purity Coprogen: Application Notes and Protocols for Researchers
Introduction
Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungal species, such as those from the Penicillium and Neurospora genera.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment, facilitating its transport into the fungal cell to support essential metabolic processes.[3] Interestingly, certain Gram-negative bacteria, notably Escherichia coli, can utilize ferric-coprogen complexes through a "piracy" mechanism involving the outer membrane transporter FhuE.[4][5] This makes this compound a valuable tool for researchers in microbiology, infectious disease, and drug development to study iron acquisition mechanisms, microbial competition, and to screen for novel antimicrobial agents targeting these pathways.
These application notes provide a guide to sourcing high-purity this compound and detailed protocols for its use in key research applications.
Sourcing High-Purity this compound
The quality and purity of this compound are critical for reproducible experimental results. High-purity this compound is typically supplied as an orange or dark red solid and should be stored at -20°C for long-term stability.[6] It is soluble in organic solvents like ethanol, methanol, DMF, or DMSO.[4][6] When selecting a supplier, researchers should request a Certificate of Analysis (CoA) to verify purity, which is commonly assessed by High-Performance Liquid Chromatography (HPLC).
Below is a summary of commercially available high-purity this compound.
| Supplier | Product Code/CAS No. | Purity Specification | Molecular Formula | Molecular Weight |
| Bioaustralis Fine Chemicals | BIA-C2975 | >95% by HPLC | C₃₅H₅₃FeN₆O₁₃ | 821.67 g/mol |
| BenchChem | B1513091 | Research Grade | C₃₅H₅₃FeN₆O₁₃ | 821.7 g/mol |
| HENAN BOYANG CHEMICAL CO. | CAS 31418-71-0 | ≥99% | C₃₅H₅₃FeN₆O₁₃ | 821.67 g/mol |
Table 1: Sourcing options for high-purity this compound. Data compiled from supplier websites.[3][4][7]
Key Research Applications & Signaling Pathways
This compound is primarily used to investigate iron metabolism and transport in microbes. Key applications include:
-
Studying Siderophore-Mediated Iron Uptake: Elucidating the components and mechanics of iron transport systems in both fungi and bacteria.
-
Investigating Microbial Competition: Analyzing "iron piracy" where bacteria like E. coli scavenge fungal siderophores.[3]
-
Antimicrobial Drug Discovery: Screening for inhibitors of siderophore biosynthesis or transport as a novel antimicrobial strategy.[8]
This compound-Mediated Iron Uptake Pathway in E. coli
In E. coli, the uptake of ferric-coprogen is a well-characterized process that relies on the TonB-dependent transport system.[9] The process begins with the binding of the ferric-coprogen complex to the specific outer membrane receptor FhuE.[5][10] The energy required for transport across the outer membrane is transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD protein complex.[9] Once in the periplasm, the ferric-coprogen complex is bound by the periplasmic binding protein FhuD, which delivers it to an inner membrane ABC transporter for translocation into the cytoplasm.[10][11]
Experimental Protocols
The following are detailed protocols for common assays involving this compound and other siderophores. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Iron Chelation Assessment using Chrome Azurol S (CAS) Agar Assay
This protocol provides a method for qualitatively or semi-quantitatively assessing the iron-chelating ability of this compound. The assay is based on the principle that a strong chelator will remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to orange.[12][13]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
FeCl₃·6H₂O
-
Minimal Media 9 (MM9) salts or other appropriate growth medium
-
Agar
-
High-purity this compound
-
Sterile ddH₂O
-
Glassware cleaned with 6M HCl to remove trace iron[12]
Procedure:
-
Preparation of CAS Blue Dye Solution (100 mL): [12] a. Solution 1: Dissolve 60.5 mg of CAS in 50 mL ddH₂O. b. Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. c. Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL ddH₂O. d. Slowly add Solution 1 to Solution 2 while stirring. e. Slowly add the resulting mixture to Solution 3 while stirring. The solution will turn dark blue. Autoclave and store in a light-protected bottle.
-
Preparation of CAS Agar Plates: [12][14] a. Prepare 900 mL of your desired growth medium (e.g., MM9) containing 15 g of agar. Autoclave and cool to 50°C. b. Aseptically and slowly add the 100 mL of sterile CAS Blue Dye solution to the molten agar along the side of the flask with gentle swirling to mix thoroughly. c. Pour the CAS agar into sterile petri dishes and allow them to solidify.
-
Assay Performance: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Create a small well in the center of a CAS agar plate or spot 10 µL of the this compound solution onto the surface. c. Incubate the plates at the desired temperature (e.g., 28-37°C) for 24-48 hours.
-
Data Analysis: a. Observe the plate for the formation of an orange halo around the point of application. b. The diameter of the orange halo is proportional to the amount and strength of the iron chelator. Measure the diameter of the halo and the diameter of the spot/well to calculate a siderophore production index if comparing to a producing organism.
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate. By chelating available iron, high concentrations of a siderophore can inhibit the growth of fungi that cannot utilize it. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
Materials:
-
Fungal isolate of interest
-
High-purity this compound
-
Sterile 96-well flat-bottom microtiter plates
-
Iron-limited fungal growth medium (e.g., RPMI-1640 buffered with MOPS)
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer or 0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: [15] a. From a fresh (24-48 hour) fungal culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Perform a 1:1000 dilution of this suspension in the iron-limited RPMI-1640 medium to achieve a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. c. Add 200 µL of the highest desired concentration of this compound (in RPMI) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no this compound). Well 12 will be the sterility control (no inoculum).
-
Inoculation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 595 nm with a microplate reader.[16]
| Parameter | Typical Range/Value | Reference |
| Fungal Inoculum (Working) | 0.5 - 5 x 10³ CFU/mL | [15] |
| This compound B vs. C. albicans | 50 - 1000 µg/mL | - |
| Incubation Temperature | 35°C | [15] |
| Incubation Time | 24 - 48 hours | [15] |
| MIC Endpoint | ≥80% growth inhibition | [15] |
Table 2: Quantitative parameters for fungal growth inhibition assays.
Protocol 3: Intracellular Iron Chelation using Calcein-AM Assay
This assay measures the ability of this compound to enter cells and chelate the labile iron pool (LIP). Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by the binding of intracellular iron. A chelator that enters the cell and binds this iron will de-quench the calcein, leading to an increase in fluorescence.[1][17]
Materials:
-
Adherent or suspension cells (e.g., HeLa, K562)
-
Calcein-AM (acetoxymethyl ester)
-
High-purity this compound
-
Cell culture medium and buffer (e.g., HBSS or PBS)
-
Fluorescence microplate reader or fluorescence microscope
-
Anhydrous DMSO
Procedure:
-
Cell Preparation: a. Seed cells in a 96-well plate (black, clear-bottom for fluorescence reading) at a density that will result in a sub-confluent monolayer after overnight incubation.
-
Calcein-AM Loading: [18][19] a. Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. b. Dilute the stock solution to a final working concentration of 0.25-2 µM in serum-free medium or buffer (e.g., HBSS). c. Wash the cells once with buffer. d. Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Chelator Treatment: a. Wash the cells twice with buffer to remove extracellular Calcein-AM. b. Add fresh medium or buffer containing various concentrations of this compound to the wells. Include a "no chelator" control. c. Immediately begin measuring fluorescence.
-
Fluorescence Measurement: [18] a. Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~517 nm. b. Take readings kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) to observe the rate of de-quenching.
-
Data Analysis: a. The increase in fluorescence over time is proportional to the rate of intracellular iron chelation. b. Normalize the fluorescence values to a cell number control (e.g., by performing a crystal violet stain on the same plate after the assay).[18] c. Plot the rate of fluorescence increase against the concentration of this compound to determine its dose-dependent intracellular chelation activity.
Conclusion
High-purity this compound is an indispensable research tool for investigating the complex and critical processes of microbial iron acquisition. The protocols outlined in this document provide standardized methods for assessing its iron-chelating properties, its effect on fungal growth, and its ability to interact with intracellular iron pools. By utilizing these methodologies, researchers can further unravel the mechanisms of microbial iron metabolism, paving the way for the development of novel therapeutic strategies.
References
- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Siderophore [benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Factory price this compound in stock, CasNo.31418-71-0 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]
- 8. Screening method to identify inhibitors of siderophore biosynthesis in the opportunistic fungal pathogen, Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an iron uptake system specific for this compound and rhodotorulic acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Siderophore Detection assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Investigating Microbial Competition with Coprogen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical and often limiting nutrient for nearly all microorganisms. In the constant battle for survival, microbes have evolved sophisticated strategies to acquire this essential element. One of the primary mechanisms is the production and secretion of siderophores, which are small, high-affinity iron-chelating molecules. Coprogen, a hydroxamate-type siderophore predominantly produced by fungi, plays a central role in the competitive and cooperative interactions within microbial communities.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate microbial competition, particularly the phenomenon of "iron piracy" where certain bacteria can utilize siderophores produced by other microorganisms.[1][3] Understanding these interactions is crucial for various fields, including microbial ecology, agriculture, and the development of novel antimicrobial strategies.
The Role of this compound in Microbial Interactions
Fungi, such as those from the genera Penicillium and Aspergillus, secrete this compound into the extracellular environment to scavenge ferric iron (Fe³⁺).[1][4] The resulting ferric-coprogen complex is then recognized by specific receptors on the fungal cell surface and internalized.[1][5] However, this valuable iron source does not go unnoticed by competing bacteria.
Certain Gram-negative bacteria, including strains of Escherichia coli, have evolved specific outer membrane transporters, such as FhuE, which recognize and actively transport the ferric-coprogen complex.[1][2][3] This ability to utilize a xenosiderophore (a siderophore produced by a different species) provides a significant competitive advantage in iron-depleted environments, allowing the bacteria to thrive at the expense of the siderophore-producing fungi.[1][6]
This compound can also exhibit concentration-dependent effects, promoting the growth of some bacteria at low concentrations by providing iron, while inhibiting the growth of others, including the fungus Candida albicans, at higher concentrations.[1][7]
Key Signaling Pathway: Ferric-Coprogen Uptake in Gram-Negative Bacteria
The uptake of ferric-coprogen by Gram-negative bacteria is a well-characterized process that relies on the TonB-dependent transport system. This system actively transports the ferric-siderophore complex across the outer membrane.
Caption: Ferric-Coprogen Uptake Pathway in Gram-Negative Bacteria.
Data Presentation: Quantifying Siderophore Production
The Chrome Azurol S (CAS) assay is a widely used method for detecting and quantifying siderophore production.[8][9] The assay is based on the competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, and this change can be quantified spectrophotometrically.[9]
Table 1: Example Quantitative Siderophore Production Data
| Microbial Strain | Condition | Siderophore Production (% siderophore units) | Standard Deviation |
| Penicillium roqueforti | Iron-deficient medium | 85.2 | ± 4.1 |
| Penicillium roqueforti | Iron-replete medium | 12.5 | ± 2.3 |
| Escherichia coli (wild-type) | Iron-deficient medium | 75.8 | ± 3.9 |
| Escherichia coli (ΔfhuE) | Iron-deficient medium | 74.9 | ± 4.0 |
| Aspergillus fumigatus | Iron-deficient medium | 90.1 | ± 5.2 |
Note: Data are representative and will vary based on microbial species, strains, and culture conditions.
Experimental Protocols
Protocol 1: Qualitative Detection of Siderophore Production (CAS Agar Plate Assay)
This protocol is used to visually screen for siderophore production by observing a color change (halo formation) around microbial colonies.
Materials:
-
Chrome Azurol S (CAS) agar plates
-
Microbial cultures of interest (e.g., a this compound-producing fungus and a potential "pirate" bacterium)
-
Sterile inoculation loops or toothpicks
-
Incubator
Methodology:
-
Prepare CAS agar plates according to a standard protocol (e.g., Schwyn and Neilands, 1987).
-
Using a sterile loop, streak or spot-inoculate the microbial cultures onto the center of the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for the microorganisms.
-
Observe the plates daily for the formation of an orange, yellow, or pink halo around the colonies against the blue background of the agar. The size and intensity of the halo are indicative of the amount of siderophore produced.[9]
Protocol 2: Quantitative Analysis of Siderophore Production (Liquid CAS Assay)
This protocol quantifies the amount of siderophore produced in a liquid culture.
Materials:
-
Microbial cultures
-
Iron-deficient and iron-replete liquid growth media
-
CAS assay solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm
-
Centrifuge
-
Sterile culture tubes or flasks
-
96-well microtiter plates
Methodology:
-
Inoculate the microbial strains into an iron-deficient liquid medium. An uninoculated medium should be used as a control.
-
Incubate the cultures under appropriate conditions (e.g., 28°C for 48 hours with shaking).
-
After incubation, centrifuge the cultures to pellet the cells (e.g., 10,000 rpm for 10 minutes).
-
Collect the cell-free supernatant, which contains the secreted siderophores.
-
In a 96-well microplate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).[10]
-
Incubate the mixture at room temperature for a specified time (e.g., 20-60 minutes).
-
Measure the absorbance of the mixture at 630 nm.
-
Calculate the percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).[8]
Protocol 3: Microbial Competition Bioassay (Cross-Streaking Method)
This protocol provides a visual assessment of the competitive interactions between a siderophore producer and a potential siderophore "pirate".
Materials:
-
Iron-deficient agar plates
-
Cultures of a this compound-producing fungus and a bacterium to be tested for "piracy"
-
Sterile inoculation loops
Methodology:
-
Using a sterile loop, streak the this compound-producing fungus in a single line across the center of an iron-deficient agar plate.
-
Incubate the plate for 24-48 hours to allow for fungal growth and siderophore secretion.
-
Using another sterile loop, streak the test bacterium in a line perpendicular to the fungal streak, ensuring the bacterial streak comes close to but does not touch the fungal growth.
-
Incubate the plate for an additional 24-48 hours.
-
Observe the growth of the bacterium. Enhanced growth of the bacterium near the fungal streak suggests the utilization of the fungal siderophore (this compound).
Experimental Workflow for Investigating this compound-Mediated Competition
The following diagram outlines a logical workflow for researchers investigating the role of this compound in microbial competition.
References
- 1. This compound Siderophore [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Author Spotlight: Quantifying Siderophores and Pyochelin for Infection Control [jove.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Integrity of Coprogen in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Coprogen during sample preparation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a hydroxamate-type siderophore, a small molecule secreted by fungi to scavenge iron from the environment.[1] Its stability is crucial for accurate quantification and functional studies. Degradation can lead to an underestimation of its concentration and the presence of breakdown products that may interfere with experimental assays.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation of this compound often involves the hydrolysis of its amide bonds. This process can lead to the formation of dihydroxamates, such as dimerumic acid, and monohydroxamates, like N-acetyl-fusarinine.[2]
Q3: Is the iron-bound (ferri-) or iron-free (apo-) form of this compound more stable?
A3: The iron-bound form of this compound (ferri-Coprogen) is generally more resistant to degradation than its iron-free counterpart (apo-Coprogen).[3][4] The chelation of iron provides a protective effect against enzymatic and some chemical degradation pathways.
Q4: How should I store my this compound samples for long-term use?
A4: For long-term storage, it is recommended to store this compound samples at -20°C.[5] This helps to minimize both chemical and potential enzymatic degradation over time.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that can lead to this compound degradation during sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low this compound yield after extraction | Enzymatic degradation: Microbial contamination or endogenous enzymes in the sample may be degrading the this compound. | Work quickly and at low temperatures (on ice or at 4°C) during extraction. Consider heat-inactivating enzymes if compatible with your sample type.[3][6] |
| pH instability: The pH of the extraction buffer or sample may be outside the optimal stability range for this compound. | Maintain a neutral to slightly acidic pH (around pH 7) during extraction and storage, as hydroxamate siderophores can be unstable at pH values higher than 7.[7] | |
| Inconsistent results in analytical assays (e.g., HPLC) | Sample degradation during storage: Improper storage conditions can lead to the breakdown of this compound before analysis. | Store purified this compound and samples intended for analysis at -20°C.[5] Avoid repeated freeze-thaw cycles.[8] |
| Photodegradation: Exposure to light, especially UV, can cause degradation of hydroxamate siderophores.[9] | Protect samples from light by using amber vials or wrapping tubes in aluminum foil during all steps of sample preparation and storage. | |
| Appearance of unexpected peaks in HPLC chromatogram | Hydrolysis of this compound: The presence of strong acids or bases, or prolonged exposure to non-optimal pH, can cause hydrolysis. | Ensure all solutions and buffers used are within a neutral to slightly acidic pH range. Analyze samples as promptly as possible after preparation. |
| Solvent-induced degradation: The choice of solvent for sample resuspension might affect stability. | This compound is soluble in ethanol, methanol, DMF, and DMSO.[5] For aqueous solutions, use buffered systems to maintain a stable pH. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol describes a general method for extracting this compound from a liquid fungal culture.
Materials:
-
Fungal culture broth
-
Amberlite XAD-16 resin (or equivalent)
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Lyophilizer (optional)
Procedure:
-
Culture Filtration: Separate the fungal mycelium from the culture broth by filtering through several layers of cheesecloth or filter paper.
-
Solid-Phase Extraction:
-
Pass the cell-free culture supernatant through a column packed with Amberlite XAD-16 resin.
-
Wash the column with distilled water to remove salts and other polar compounds.
-
Elute the bound siderophores, including this compound, with methanol.
-
-
Solvent Extraction (Alternative to Solid-Phase):
-
Extract the cell-free culture supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic phases.
-
-
Concentration: Evaporate the methanol or ethyl acetate extract to dryness using a rotary evaporator.
-
Reconstitution: Resuspend the dried extract in a minimal amount of a suitable solvent (e.g., methanol or water) for further purification or analysis. For long-term storage, the extract can be lyophilized.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 µm)[6]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.01% Formic Acid[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.01% Formic Acid[6]
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over 20 minutes is a good starting point.[6]
-
Flow Rate: 1 mL/min[6]
Detection:
-
Monitor the absorbance at 210-220 nm for the apo-form of this compound and its degradation products.[6]
-
For the iron-bound form (ferri-Coprogen), monitor the absorbance at approximately 435-450 nm.
Sample Preparation:
-
Reconstitute the dried this compound extract or purified sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizing Key Processes
To aid in understanding the experimental workflow and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified degradation pathway of this compound via hydrolysis.
References
- 1. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chrome Azurol S (CAS) Assay for Siderophore Detection
Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the detection and quantification of siderophores.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CAS assay?
The CAS assay is a universal colorimetric method for detecting siderophores.[1] It operates on the principle of competition for iron between the siderophore and a strong chelator, the dye Chrome Azurol S. In the assay solution, CAS is in a ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[2][3] This complex is blue. When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-Fe-HDTMA complex.[4] This causes the release of the free CAS dye, resulting in a color change from blue to orange, yellow, or purple, which can be observed visually or measured spectrophotometrically.[4][5]
Q2: What are the common interferences in the CAS assay?
Several factors can interfere with the accuracy and reliability of the CAS assay, leading to either false positive or false negative results. The most common interferences include:
-
pH variations: The assay is highly sensitive to pH. Deviations from the optimal pH can affect the stability of the CAS-Fe complex and lead to color changes unrelated to siderophore activity.[2][6][7]
-
Media components: Certain components of microbial growth media, such as phosphates and citrates, can chelate iron and interfere with the assay, leading to false positives.[4][6][8]
-
HDTMA toxicity: The detergent HDTMA can be toxic to some bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[2][3][4]
-
Non-siderophore iron chelators: Other molecules with iron-chelating properties that are not true siderophores can also cause a color change, resulting in false positives.[4][9]
-
Iron contamination: Trace amounts of iron in glassware or media can inhibit siderophore production or interfere with the dye complex.[5][10]
Q3: How can I avoid interference from media components?
To minimize interference from media components, it is recommended to:
-
Use a minimal medium with low concentrations of interfering substances. For example, a low phosphate variant of the SM medium can be used.[8][11]
-
Use buffers like PIPES or Tris instead of phosphate buffers.[6]
-
Run a control with uninoculated sterile medium to check for any background interference.[10][11]
-
Consider using the overlay CAS (O-CAS) assay, where microorganisms are grown on their optimal medium first, and then overlaid with the CAS agar. This separates the growth phase from the detection phase, reducing direct contact between media components and the CAS reagent.[2][5]
Q4: What is the O-CAS assay and when should I use it?
The O-CAS (Overlay Chrome Azurol S) assay is a modification of the standard CAS plate assay. In this method, the test microorganism is first grown on a suitable agar medium without the CAS reagent. After incubation, a layer of molten CAS agar is poured over the culture plate.[2][5] This technique is particularly useful when:
-
The microorganism is sensitive to the toxicity of HDTMA present in the standard CAS agar.[4][5]
-
The growth medium contains components that interfere with the CAS reagent.[9]
-
Studying fungi or Gram-positive bacteria, which are often more susceptible to HDTMA toxicity.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the CAS assay, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No color change or very weak color change (False Negative) | 1. Insufficient siderophore production: The microbial strain may not be producing siderophores under the tested conditions. 2. Iron contamination: Trace iron in glassware or media can suppress siderophore production.[5][10] 3. Incorrect pH: The pH of the assay solution or agar is critical for the reaction.[2][7] 4. HDTMA toxicity: The detergent may be inhibiting microbial growth and siderophore synthesis.[2][3][4] | 1. Optimize culture conditions: Ensure the medium is iron-limited to induce siderophore production. 2. Acid-wash glassware: Clean all glassware with 6M HCl to remove trace iron.[2] Use high-purity water. 3. Verify pH: Check and adjust the pH of the CAS solution and media to the recommended value (typically around 6.8 for agar plates).[2][12] 4. Use the O-CAS assay: This method separates microbial growth from the toxic effects of HDTMA.[2][5] |
| Color change in the negative control (False Positive) | 1. Interfering media components: Phosphates, citrates, or other chelating agents in the growth medium can react with the CAS reagent.[4][6][8] 2. pH instability: Incorrect buffering can lead to a pH drop and subsequent color change.[2][6] 3. Contamination: Contaminating microorganisms may be producing siderophores.[13] | 1. Use a minimal, defined medium: Avoid complex media with high concentrations of chelating agents.[8][11] 2. Ensure proper buffering: Use a suitable buffer like PIPES to maintain a stable pH.[2][5] 3. Maintain aseptic technique: Ensure all procedures are carried out under sterile conditions to prevent contamination.[13] |
| Precipitation of the blue dye in the CAS medium | 1. Incorrect concentration of reagents: Improper concentrations of CAS or HDTMA can lead to precipitation.[10] 2. Improper mixing: The order and method of mixing the solutions are crucial. | 1. Accurate measurements: Carefully weigh all components and ensure they are fully dissolved before mixing.[10] 2. Follow the protocol precisely: Add the solutions in the correct order and with continuous stirring as described in the protocol.[2] |
| CAS agar plate is green instead of blue | 1. pH is too high: A pH exceeding the optimal range (e.g., above 6.8) can cause the solution to turn green.[2][12] 2. Iron contamination in water: Traces of iron in the water used for media preparation can alter the dye color.[1] | 1. Adjust pH carefully: Monitor and adjust the pH of the PIPES buffer before adding it to the agar. Do not exceed a pH of 6.8.[2][12] 2. Use high-purity water: Utilize deionized or distilled water to prepare all solutions. |
Experimental Protocols
Standard CAS Agar Plate Assay
This protocol is adapted from Schwyn and Neilands (1987).
Solutions Required:
| Solution | Components | Preparation |
| Blue Dye | Solution 1 (CAS): 0.06 g Chrome Azurol S in 50 ml ddH₂O. Solution 2 (FeCl₃): 0.0027 g FeCl₃·6H₂O in 10 ml of 10 mM HCl. Solution 3 (HDTMA): 0.073 g HDTMA in 40 ml ddH₂O. | Mix Solution 1 with 9 ml of Solution 2. Slowly add this mixture to Solution 3 while stirring. The solution should turn dark blue. Autoclave and store in a dark, plastic container.[2] |
| MM9 Salt Solution | 15 g KH₂PO₄, 25 g NaCl, 50 g NH₄Cl in 500 ml ddH₂O. | Dissolve salts in water and autoclave. |
| PIPES Buffer | 30.24 g PIPES in 750 ml ddH₂O. | Adjust pH to 6.8 with NaOH while stirring. PIPES will not dissolve below pH 5.[2] |
| Agar Base | 100 ml MM9 salt solution, 750 ml PIPES buffer, 15 g Bacto agar. | Combine and autoclave. Cool to 50°C in a water bath. |
Procedure:
-
Prepare the Blue Dye solution and the Agar Base separately and sterilize them.
-
Cool the Agar Base to 50°C.
-
In a sterile environment, slowly add 100 ml of the sterile Blue Dye solution to the cooled Agar Base along the side of the flask with gentle swirling to ensure thorough mixing.
-
Pour the final CAS agar into sterile petri dishes and allow them to solidify.
-
Inoculate the plates with the test microorganisms.
-
Incubate at the appropriate temperature and observe for the formation of orange/yellow halos around the colonies.
O-CAS (Overlay) Assay
-
Prepare and pour plates with a suitable growth medium for the test microorganism (e.g., nutrient agar, potato dextrose agar).
-
Inoculate the plates and incubate under optimal growth conditions.
-
Prepare the CAS agar as described above, but with a lower agar concentration (e.g., 0.75% agar) to create a softer overlay.
-
After the microorganisms have grown, pour a thin layer (e.g., 10-15 ml) of the molten CAS overlay agar onto the surface of the culture plates.
-
Allow the overlay to solidify and continue incubation for several hours to a few days.
-
Observe for the development of a color change in the overlay above and around the microbial colonies.
Visualizations
References
- 1. quora.com [quora.com]
- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrp.org [ijsrp.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Low Signal in Coprogen Quantification
Welcome to the technical support center for coprogen quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of the siderophore this compound. The following guides and frequently asked questions (FAQs) provide detailed solutions to address low signal intensity and other related problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in my this compound quantification assay?
A low or absent signal in a this compound quantification assay can stem from various factors related to the assay method, sample integrity, or procedural errors. The two primary methods for this compound quantification are the Chrome Azurol S (CAS) colorimetric assay and Liquid Chromatography-Mass Spectrometry (LC-MS).
For Chrome Azurol S (CAS) Assay:
-
Insufficient Siderophore Production: The producing organism may not be generating enough this compound due to suboptimal culture conditions.
-
High Iron Content in Media: The CAS assay relies on the siderophore chelating iron from the CAS-iron complex. If the growth medium has high iron content, siderophore production will be repressed.[1][2]
-
Interference from Media Components: High concentrations of phosphates or other chelating agents in the culture medium can interfere with the CAS reagent.[3]
-
Degraded CAS Reagent: The CAS assay solution has a limited shelf life and can degrade, leading to a weak or no color change.
-
Incorrect pH: The pH of the assay mixture can affect the color change reaction.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Low this compound Concentration in Sample: The concentration of this compound in the sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the instrument.
-
Sample Degradation: this compound may degrade during sample collection, storage, or preparation.
-
Poor Ionization Efficiency: The settings of the mass spectrometer may not be optimal for the ionization of this compound.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of this compound, leading to a lower signal.
-
Improper Sample Preparation: Inefficient extraction or sample cleanup can result in the loss of this compound.
Q2: My Chrome Azurol S (CAS) assay is showing a weak color change. How can I troubleshoot this?
A weak color change in the CAS assay indicates a low level of siderophore activity. Here are several steps to troubleshoot this issue:
-
Optimize Culture Conditions for Siderophore Production: Ensure that the fungal or bacterial culture is grown in an iron-deficient medium to stimulate siderophore production.[1][2]
-
Verify the Quality of Your CAS Reagent: Prepare a fresh CAS assay solution. The solution should be a deep blue color. If it is greenish or has precipitated, it should be discarded.
-
Check for Interfering Substances:
-
Phosphates: High phosphate concentrations in the culture medium can interfere with the assay. Consider using a low-phosphate medium for siderophore production.[3]
-
Other Chelators: The presence of other iron-chelating compounds in your sample can lead to a false positive or an inaccurate quantification.
-
-
Prepare a Standard Curve: Use a known concentration of a standard siderophore (if a this compound standard is unavailable, another hydroxamate siderophore like deferoxamine can be used for relative quantification) to create a standard curve. This will help you determine if the issue is with your samples or the assay itself.
-
Increase Incubation Time: Allow for a longer incubation time of the sample with the CAS reagent to ensure the reaction has gone to completion.
Q3: I am using LC-MS for this compound quantification and observing a low signal. What are the potential causes and solutions?
Low signal in LC-MS can be due to a variety of factors. Here's a systematic approach to troubleshooting:
-
Sample Preparation and Extraction:
-
Ensure your extraction protocol is efficient for this compound. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the sample and remove interfering matrix components.
-
This compound is soluble in solvents like ethanol, methanol, DMF, or DMSO.[4] Ensure your sample is properly dissolved.
-
-
Chromatography:
-
Verify that your HPLC conditions are optimal for this compound separation. This includes the column type, mobile phase composition, and gradient.
-
Check for issues with the HPLC system, such as leaks or a failing pump, which can lead to inconsistent retention times and low signal.
-
-
Mass Spectrometry:
-
Optimize the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flow, temperature) and collision energy for fragmentation (in MS/MS).
-
Check for instrument contamination, which can suppress the signal.
-
-
Sample Stability:
-
Assess the stability of this compound in your specific sample matrix and storage conditions. Degradation can significantly reduce the quantifiable amount.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal in this compound quantification.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to this compound quantification.
Table 1: Quantitative Parameters for this compound Quantification by LC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | ACS Omega, 2024 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | ACS Omega, 2024 |
Table 2: Recommended Starting Concentrations for CAS Assay Components
| Component | Concentration | Notes |
| Chrome Azurol S | 60.5 mg/L | Dissolved in water. |
| HDTMA | 72.9 mg/L | Dissolved in water. |
| FeCl₃·6H₂O | 1 mM in 10 mM HCl | Prepare fresh. |
| PIPES buffer | 0.5 M | Adjust pH to 6.8. |
Experimental Protocols
Chrome Azurol S (CAS) Liquid Assay Protocol
This protocol is a widely used method for the quantification of siderophores.
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate container, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution while stirring.
-
Add 10 mL of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture and stir. The solution should turn a deep blue color.
-
This stock solution should be stored in the dark.
-
For the final assay solution, mix the CAS/iron/HDTMA solution with a buffer (e.g., PIPES, pH 6.8) and shuttle solution as described by Schwyn and Neilands (1987).
-
-
Assay Procedure:
-
Add 100 µL of your sample (e.g., culture supernatant) to a microplate well.
-
Add 100 µL of the CAS assay solution to the well.
-
Incubate at room temperature for a specified time (e.g., 20 minutes to a few hours), protected from light.
-
Measure the absorbance at 630 nm.
-
The decrease in absorbance is proportional to the amount of siderophore in the sample.
-
-
Quantification:
-
A reference sample (Ar) containing uninoculated medium and the CAS solution is used to determine the initial absorbance.
-
The absorbance of the sample (As) is measured.
-
The percentage of siderophore units can be calculated as: ((Ar - As) / Ar) * 100.
-
For absolute quantification, a standard curve with a purified this compound standard is required.
-
Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for accurate LC-MS quantification.
-
Extraction from Liquid Culture:
-
Centrifuge the fungal or bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to pH 2-3 with an appropriate acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the this compound and remove salts and polar impurities.
-
Elute the this compound from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.[5]
-
-
Extraction from Biological Fluids (e.g., Plasma, Urine):
-
Protein precipitation is often the first step to remove high concentrations of proteins. This can be done by adding a cold organic solvent like acetonitrile.
-
After centrifugation to remove the precipitated protein, the supernatant can be further purified by SPE as described above.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the Chrome Azurol S (CAS) assay.
References
- 1. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing iron-limited culture media for Coprogen production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of iron-limited culture media for Coprogen production.
Frequently Asked Questions (FAQs)
Q1: Why is iron limitation crucial for this compound production?
A1: this compound is a type of siderophore, which is a small molecule produced by microorganisms in response to iron scarcity. The biosynthesis of siderophores is tightly regulated by the intracellular iron concentration. In iron-replete conditions, the production of siderophores, including this compound, is repressed. Therefore, establishing an iron-limited environment is the most critical factor to induce and maximize this compound yield.
Q2: My culture is growing well, but the this compound yield is low. What are the potential causes?
A2: Several factors could contribute to low this compound yield despite good biomass production:
-
Insufficient Iron Limitation: The culture medium may contain residual iron that is sufficient to support growth but still represses this compound biosynthesis.
-
Suboptimal Carbon or Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly affect this compound production.[1][2]
-
This compound Instability: this compound can be unstable in some fermentation media, leading to degradation over time.[1][2]
-
Alternative Iron Uptake Mechanisms: The producing organism may possess other iron acquisition systems that are active, reducing the reliance on this compound production.
Q3: How can I ensure a truly iron-limited culture medium?
A3: To create an iron-limited medium, it is essential to minimize all potential sources of iron contamination.
-
Use High-Purity Reagents: Utilize analytical grade reagents and high-purity water (e.g., Milli-Q).
-
Acid-Wash Glassware: All glassware should be washed with an acid solution (e.g., 1 M HCl) and rinsed thoroughly with high-purity water to remove any trace metals.
-
Chelating Agents: Incorporate a strong iron chelator into the medium, such as Na₂-EDTA or bathophenanthroline disulfonic acid (BPS), to sequester any remaining iron.[1][2]
Q4: What is the optimal pH for this compound production?
A4: The optimal pH for siderophore production can vary between different fungal species. It is recommended to monitor the pH of the culture throughout the fermentation process, as fungal metabolism can cause significant pH shifts. If the pH deviates from the optimal range for your specific strain, consider using a buffered medium or implementing a pH control strategy.
Q5: Can I use a complex medium for this compound production?
A5: While complex media can support robust growth, they often contain undefined components with trace amounts of iron, making it difficult to establish true iron-limited conditions. For consistent and high-yield this compound production, a chemically defined minimal medium is highly recommended.
Troubleshooting Guide
Issue 1: Low or No this compound Production
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Iron Contamination in Media | Prepare fresh media using high-purity water and acid-washed glassware. Add an iron chelator like Na₂-EDTA to the medium.[1][2] | Increased this compound production in subsequent fermentation runs. |
| Inappropriate Carbon/Nitrogen Source | Screen different carbon and nitrogen sources to find the optimal combination for your fungal strain.[1][2] | Identification of a media composition that enhances this compound yield. |
| This compound Degradation | Harvest the culture supernatant at different time points to determine the peak of this compound accumulation and minimize degradation.[1][2] | Optimized harvest time for maximal this compound recovery. |
Issue 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and physiological state of the starting culture. | More reproducible fermentation performance and consistent this compound yields. |
| Fluctuations in Culture Conditions | Calibrate and monitor key fermentation parameters such as temperature, pH, and agitation rate to ensure consistency across batches. | Reduced batch-to-batch variability in this compound production. |
Quantitative Data
Table 1: Effect of Iron Supplementation on this compound Production by Penicillium nalgiovense [2]
| Strain | FeCl₃ Concentration (mg/L) | This compound Yield (mg/L) |
| NCAIM F-001333 | 0 | 182 ± 20 |
| NCAIM F-001333 | 0.9 ± 0.08 | 91 ± 10 |
| S1 | 0 | 169 ± 20 |
| S1 | 0.8 ± 0.08 | 84.5 ± 10 |
Table 2: Influence of Iron Chelators and Co-cultivation on this compound Production in Iron-Supplemented Medium [3]
| Condition (in iron-supplemented medium) | This compound Yield (mg/L) |
| Control (no additions) | Low/Undetectable |
| + Na₂-EDTA | Considerable Increase |
| Co-cultivation with Saccharomyces cerevisiae | Considerable Increase |
Experimental Protocols
Protocol 1: Preparation of Iron-Limited Minimal Medium
-
Glassware Preparation:
-
Soak all glassware in 1 M HCl overnight.
-
Rinse thoroughly with tap water, followed by three rinses with deionized water and a final three rinses with high-purity (e.g., Milli-Q) water.
-
Autoclave the glassware before use.
-
-
Medium Composition (Modified M9 Medium): [4]
-
Prepare the following stock solutions using high-purity water:
-
10x M9 Salts (Na₂HPO₄·7H₂O, KH₂PO₄, NaCl)
-
1 M MgSO₄
-
0.1 M CaCl₂
-
20% (w/v) Carbon Source (e.g., Glucose)
-
10% (w/v) Nitrogen Source (e.g., (NH₄)₂SO₄)
-
-
Autoclave all stock solutions separately.
-
-
Medium Assembly:
-
In a sterile container, aseptically combine the sterile stock solutions to the desired final concentrations.
-
Add a sterile solution of an iron chelator (e.g., BPS to a final concentration of 100 µM).[4]
-
Adjust the final volume with sterile high-purity water.
-
Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay [5]
-
Preparation of CAS Shuttle Solution:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This solution contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution.
-
-
Sample Preparation:
-
Centrifuge the fungal culture to pellet the mycelia.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells or debris.
-
-
Assay Procedure:
-
In a microplate well, mix the culture supernatant with the CAS shuttle solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Quantification:
-
The decrease in absorbance is proportional to the amount of siderophore (this compound) in the sample.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with a known siderophore (e.g., deferoxamine).
-
Visualizations
Caption: Experimental workflow for this compound production and quantification.
Caption: Fungal iron-sensing and this compound biosynthesis regulation pathway.
References
- 1. Towards high-siderophore-content foods: optimisation of this compound production in submerged cultures of Penicillium nalgiovense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxicity of CAS Assay Reagents to Fungi
Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the CAS assay to detect siderophore production in fungi and are encountering challenges related to reagent toxicity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues, ensuring reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My fungus does not grow on the CAS agar plate. What is the most likely cause?
A1: The most common reason for poor or no fungal growth on standard CAS agar is the toxicity of the detergent hexadecyltrimethylammonium bromide (HDTMA).[1][2][3][4][5][6] HDTMA is a cationic surfactant included in the assay to make the iron-dye complex soluble, but it can inhibit the growth of many fungal species, as well as Gram-positive bacteria.[1][3][6]
Q2: Are there less toxic alternatives to HDTMA for the CAS assay?
A2: Yes, a promising alternative is the substitution of HDTMA with N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[4] DDAPS is a zwitterionic surfactant that is less toxic to many fungi while still producing comparable results in the CAS assay.[4]
Q3: Can I modify the CAS assay protocol to reduce the toxic effects of the reagents?
A3: Absolutely. Several modifications to the standard protocol have been developed to mitigate reagent toxicity. The most common and effective methods are:
-
The Overlay (O-CAS) Assay: In this method, the fungus is first grown on a suitable medium without the CAS reagents. After a period of growth, a top layer of soft agar containing the CAS assay solution is poured over the culture.[3][6][7][8][9] This minimizes the direct contact of the growing fungus with the toxic components.
-
The Split-Plate Assay: This technique involves a petri dish divided into two compartments. One side contains the optimal growth medium for your fungus, and the other side contains the CAS agar.[5] The fungus is inoculated on the growth medium side, and siderophore production is observed by the color change in the adjacent CAS agar as the siderophores diffuse through the medium.[5]
Q4: My CAS plate has changed color, but I am not sure if it is a true positive for siderophore production. What could cause false-positive results?
A4: False positives in the CAS assay can occur due to several factors. Acid production by the fungus can lower the pH of the medium, causing a color change in the CAS dye that is independent of siderophore activity.[2][6][10] Some fungal pigments may also interfere with the colorimetric reading. Additionally, certain media components can chelate iron and lead to a false-positive reaction.[11] It is crucial to run appropriate controls, including uninoculated CAS plates and plates with fungi that are known not to produce siderophores.
Q5: How does the pH of the medium affect the CAS assay?
A5: The pH of the medium is a critical factor in the CAS assay. The assay is most sensitive at a slightly acidic to neutral pH (around 6.0-7.0).[12][13][14][15][16][17] Deviations from the optimal pH can lead to the precipitation of the dye or cause a color change unrelated to siderophore activity, leading to inaccurate results.[2][6] Fungal growth itself can also be significantly influenced by the pH of the culture medium.[13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No fungal growth or very poor growth on CAS agar. | Toxicity of HDTMA in the standard CAS agar. | 1. Utilize the Overlay (O-CAS) assay to allow initial fungal growth without direct contact with CAS reagents. 2. Employ the Split-Plate assay to physically separate the fungal culture from the CAS medium. 3. Substitute HDTMA with a less toxic surfactant like DDAPS in your CAS agar preparation. |
| Weak or no color change despite visible fungal growth. | 1. The fungus may not be a strong siderophore producer under the tested conditions. 2. The iron concentration in the medium may be too high, repressing siderophore production. 3. The pH of the medium is not optimal for siderophore production or the CAS reaction. | 1. Optimize culture conditions for siderophore production (e.g., use an iron-limited medium). 2. Ensure that all glassware is acid-washed to remove trace iron contamination. 3. Adjust the pH of the growth medium to the optimal range for your fungal species (typically slightly acidic to neutral). |
| Color change occurs on uninoculated control plates. | 1. A component in the growth medium is chelating iron. 2. The pH of the medium is unstable and has shifted, causing a color change. | 1. Test individual media components for their ability to cause a color change in the CAS solution. 2. Ensure the medium is adequately buffered to maintain a stable pH. |
| Inconsistent results between replicates. | 1. Uneven inoculation of the fungus. 2. Variability in the preparation of CAS agar plates. | 1. Standardize your inoculation procedure to ensure a consistent amount of fungal inoculum is used for each replicate. 2. Ensure thorough mixing of the CAS solution into the agar to achieve homogeneity. |
| Difficulty in distinguishing the color change due to fungal pigments. | Fungal pigments are interfering with the visual assessment of the CAS assay. | 1. If possible, extract the siderophores from a liquid culture and perform a liquid CAS assay. 2. Use image analysis software to quantify the color change, which may help to differentiate it from the background pigmentation. |
Data on Reagent Toxicity
| Surfactant | Reported Toxicity to Fungi | Recommendation |
| HDTMA (Hexadecyltrimethylammonium bromide) | High toxicity, inhibitory to a wide range of fungi.[1][3][6] | Use with caution. Recommended to use modified protocols (O-CAS, Split-Plate) or substitute with a less toxic alternative. |
| DDAPS (N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) | Low toxicity, allows for better growth of many fungal species compared to HDTMA.[4] | Recommended as a less toxic alternative to HDTMA for direct incorporation into CAS agar. |
Experimental Protocols
Protocol 1: Overlay (O-CAS) Assay
This method is recommended for fungi that are sensitive to the components of the CAS agar.
Materials:
-
Fungal culture
-
Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
-
CAS overlay solution (see preparation below)
-
Sterile petri dishes
-
Sterile soft agar (0.7% agar in water)
Procedure:
-
Prepare and pour the fungal growth medium into petri dishes and allow it to solidify.
-
Inoculate the center of the agar plates with your fungal strain.
-
Incubate the plates under optimal conditions for fungal growth until visible mycelial growth is observed.
-
Prepare the CAS overlay solution. For 100 ml of overlay, mix 10 ml of 10x CAS stock solution with 90 ml of sterile, molten soft agar (cooled to approximately 45-50°C).
-
Gently pour the CAS overlay solution over the surface of the pre-grown fungal culture to form a thin layer.
-
Allow the overlay to solidify.
-
Continue to incubate the plates for 24-72 hours.
-
Observe for a color change in the overlay from blue to orange/yellow around the fungal colony, indicating siderophore production.
Protocol 2: Split-Plate Assay
This method is suitable for fungi that are highly sensitive to even minimal contact with CAS reagents.
Materials:
-
Fungal culture
-
Appropriate growth medium (e.g., PDA)
-
CAS agar (see preparation below)
-
Sterile split petri dishes
Procedure:
-
Prepare both the fungal growth medium and the CAS agar.
-
In a sterile split petri dish, pour the fungal growth medium into one compartment and the CAS agar into the other. Allow both to solidify.
-
Inoculate your fungal strain onto the surface of the growth medium, near the central partition.
-
Seal the plates and incubate under optimal conditions.
-
Observe the CAS agar compartment for a color change from blue to orange/yellow, which indicates the diffusion of siderophores from the fungal colony.
Protocol 3: CAS Agar with DDAPS Substitution
This protocol is for directly plating fungi on a less toxic CAS agar.
Materials:
-
Fungal culture
-
CAS agar with DDAPS (see preparation below)
-
Sterile petri dishes
Procedure:
-
Prepare the CAS agar with DDAPS.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the center of the plates with your fungal strain.
-
Seal the plates and incubate under optimal conditions.
-
Observe for a color change from blue to orange/yellow around the fungal colony.
Reagent Preparation
Standard CAS Stock Solution (10x):
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution C (HDTMA): Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly add Solution B to Solution A while stirring. The solution will turn from orange to a dark purple/blue.
-
Slowly add Solution C to the mixture while stirring. The solution will turn a vibrant blue.
-
Autoclave and store in a dark bottle at 4°C.
CAS Agar with HDTMA (for Split-Plate Assay):
-
Prepare 900 ml of your desired growth medium agar and autoclave.
-
Allow the agar to cool to 50-60°C.
-
Aseptically add 100 ml of the 10x CAS stock solution and mix gently but thoroughly.
-
Pour into petri dishes.
CAS Agar with DDAPS:
-
Follow the same procedure for preparing the standard CAS stock solution, but in Solution C, replace HDTMA with 87.1 mg of DDAPS.
-
Prepare the CAS agar as described above, using the DDAPS-containing stock solution.
Visualizations
Caption: Workflow for the Overlay CAS (O-CAS) Assay.
Caption: Workflow for the Split-Plate CAS Assay.
Caption: Troubleshooting workflow for the fungal CAS assay.
References
- 1. Detection of Siderophores as a Superior Noninvasive Diagnostic Tool in Unraveling Mixed Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ajpp.in [ajpp.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Contrasting Soil pH Effects on Fungal and Bacterial Growth Suggest Functional Redundancy in Carbon Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of increased pH on the spectral properties of fungal laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
Overcoming poor HPLC resolution in Coprogen purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor HPLC resolution during coprogen purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying this compound on a C18 column?
A1: Peak tailing for this compound, a hydroxamate siderophore, is often caused by secondary interactions between the this compound molecule and exposed silanol groups on the silica-based C18 stationary phase.[1] As a metal chelator, this compound can also interact with trace metal impurities within the silica matrix of the column, leading to asymmetrical peak shapes.[2][3]
Q2: How can I improve the resolution between this compound and other related siderophores?
A2: Optimizing the mobile phase is crucial for improving resolution. This can be achieved by adjusting the gradient slope, the type of organic modifier (e.g., acetonitrile or methanol), and the pH.[4][5][6] For complex mixtures of siderophores, a shallow gradient elution can enhance separation.[7] Additionally, using a column with a smaller particle size can increase efficiency and, consequently, resolution.[6]
Q3: What role does the mobile phase pH play in this compound purification?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound and the surface charge of the stationary phase.[8][9] For hydroxamate siderophores, maintaining a slightly acidic pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing and improving peak shape.[10][11]
Q4: Can column temperature affect the separation of this compound?
A4: Yes, column temperature can impact the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects resolution and analysis time.[6] Increasing the temperature generally decreases viscosity, allowing for faster flow rates and potentially sharper peaks. However, excessively high temperatures can lead to the degradation of thermally sensitive compounds. It is an important parameter to optimize for each specific separation.
Q5: What are the signs of column overload, and how can I avoid it?
A5: Column overload can manifest as peak fronting or peak broadening.[12] This occurs when the amount of sample injected exceeds the binding capacity of the column. To avoid this, you can either dilute your sample or reduce the injection volume.[8] If you need to purify larger quantities, consider scaling up to a preparative column with a larger diameter.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution | Relevant Citation |
| Peak Tailing: Secondary interactions with silanols | Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. | [10][11] |
| Peak Tailing: Interaction with metal impurities | Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to mask metal ions. | [2] |
| Peak Tailing: Column degradation | Replace the column with a new, high-purity silica-based column with low metal content. | |
| Peak Fronting: Column overload | Reduce the sample concentration or injection volume. | [12] |
| Peak Fronting: Inappropriate sample solvent | Dissolve the sample in the initial mobile phase if possible. |
Issue 2: Poor Resolution (Co-eluting Peaks)
| Possible Cause | Suggested Solution | Relevant Citation |
| Suboptimal mobile phase composition | Optimize the organic solvent (acetonitrile vs. methanol) and the gradient profile. A shallower gradient often improves separation of closely eluting compounds. | [4] |
| Inefficient column | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates. | [6] |
| Inappropriate flow rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time. | |
| Temperature fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. | [6] |
Experimental Protocols
Analytical HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and can be adapted for specific instruments and sample matrices.
-
Column: C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.
-
Gradient:
-
0-20 min: 5% to 100% B (linear gradient)
-
20-25 min: 100% B (isocratic wash)
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm and 435 nm (for Fe(III)-coprogen complex).
-
Injection Volume: 10 µL.
Preparative HPLC for this compound Purification
This protocol outlines a general approach for scaling up the analytical method for purification purposes.
-
Method Development and Optimization: Begin with the analytical method described above to determine the retention time of this compound. Optimize the gradient to achieve maximum separation between this compound and any impurities.
-
Column Selection: Choose a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20 mm).[10]
-
Scale-Up Calculation:
-
Flow Rate: Adjust the flow rate based on the cross-sectional area of the preparative column relative to the analytical column. A common starting point for a 20 mm ID column is around 20 mL/min.
-
Sample Load: Determine the maximum sample load through loading studies on the analytical column first. This will inform the concentration and volume to be injected onto the preparative column.
-
-
Purification Run:
-
Dissolve the crude this compound extract in the initial mobile phase.
-
Inject the sample onto the equilibrated preparative column.
-
Run the scaled-up gradient.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the HPLC analysis of siderophores, including this compound.
Table 1: Typical HPLC Parameters for Analytical Separation of this compound
| Parameter | Value | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | [10] |
| Mobile Phase | Water/Acetonitrile with 0.01% Formic Acid | [10] |
| Gradient | 5-100% Acetonitrile over 20 min | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Temperature | 30 °C | - |
| Detection Wavelength | 210 nm, 435 nm | [10][14] |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column ID | 4.6 mm | 20 mm | [10] |
| Flow Rate | 1.0 mL/min | ~20 mL/min | [10] |
| Injection Volume | 10 µL | Dependent on loading study | [15] |
Visualizations
Caption: A workflow for troubleshooting poor HPLC resolution.
Caption: Experimental workflow for this compound purification by preparative HPLC.
References
- 1. sielc.com [sielc.com]
- 2. scribd.com [scribd.com]
- 3. agilent.com [agilent.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting False Positives in Bioassays Due to Coprogen Presence
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in their bioassays, potentially due to the presence of the siderophore, coprogen. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a type of hydroxamate siderophore, which is a small molecule with a high affinity for binding iron.[1] It is a secondary metabolite produced by various species of fungi, including Penicillium and Aspergillus.[2] In laboratory settings, this compound can be an unrecognized contaminant in cell cultures, or it may be present in recombinant proteins that are expressed using fungal systems. Fungal contamination is a common issue in cell cultures, and these contaminating organisms can secrete secondary metabolites like this compound into the culture medium.[3][4][5]
Q2: How could this compound cause false positives in my bioassay?
While direct studies on this compound's interference in a wide range of bioassays are not extensively documented, its chemical properties as a potent iron chelator suggest several plausible mechanisms for causing false-positive results:
-
Interference with Metal-Dependent Enzymes: Many enzymes require divalent metal ions (like iron, zinc, or magnesium) as cofactors for their activity. By chelating these essential metal ions, this compound could inhibit enzyme function, leading to a false-positive signal in an enzyme inhibition assay.[6][7]
-
Alteration of Redox-Sensitive Assays: As an iron chelator, this compound can influence the redox state of the assay medium. This can interfere with assays that rely on redox-sensitive reporters (e.g., resazurin-based viability assays) or those that measure the activity of redox-modulating enzymes.
-
Direct Interaction with Assay Components: Fungal secondary metabolites are known to interfere with assay readouts through various mechanisms, such as causing fluorescence or quenching, or by directly interacting with reporter proteins.[8][9][10]
-
Effects on Cell-Based Assays: If present as a contaminant in cell culture, this compound could alter cell physiology due to its iron-chelating properties, leading to indirect effects on the assay readout. For example, iron deprivation can impact cell proliferation and metabolism.[11]
Q3: My recombinant protein was produced in a fungal expression system. Could it be contaminated with this compound?
Yes, this is a significant possibility. Fungal expression systems, such as those using Pichia pastoris or Aspergillus niger, are known to secrete a variety of secondary metabolites into the culture medium.[8][12] If not adequately removed during the protein purification process, these metabolites, including siderophores like this compound, can co-purify with your protein of interest and affect subsequent bioassays.
Q4: What types of bioassays are most likely to be affected by this compound interference?
Based on its mechanism of action, the following types of assays may be more susceptible to interference from this compound:
-
Enzyme Inhibition Assays: Particularly for metalloenzymes.[7]
-
Cell Viability and Proliferation Assays: Especially those with redox-based readouts.
-
Fluorescence- and Luminescence-Based Assays: Due to the potential for direct interference with the detection method by fungal secondary metabolites.[13]
-
Assays Measuring Iron-Dependent Cellular Processes: Such as those related to oxidative stress or mitochondrial function.
Troubleshooting Guide
If you suspect that your bioassay results are being affected by this compound contamination, follow these troubleshooting steps.
Step 1: Initial Assessment and Identification of Potential Contamination
-
Question: Are you observing unexpected, reproducible "hits" in your high-throughput screen that don't validate in orthogonal assays?
-
Action: This is a common indicator of assay interference.[13] Proceed to the next steps to investigate the possibility of contamination.
-
-
Question: Have you recently experienced any signs of fungal contamination in your cell cultures, even at a low level?
-
Question: Is your protein of interest expressed in a fungal system?
-
Action: Review your protein purification protocol to assess its effectiveness in removing small molecule contaminants.
-
Step 2: Experimental Investigation of this compound Interference
-
Question: How can I test if a siderophore is present in my sample?
-
Action: Perform a Chrome Azurol S (CAS) assay. This is a colorimetric assay that detects the presence of siderophores. A color change from blue to orange/purple indicates the presence of an iron-chelating molecule.[14]
-
-
Question: How can I confirm that an iron chelator is responsible for the observed assay interference?
-
Action: Perform an iron-rescue experiment. Add a surplus of ferric iron (FeCl₃) to your assay. If the false-positive signal is diminished or eliminated, it strongly suggests that an iron chelator is the interfering substance.
-
Step 3: Mitigation and Removal of this compound
-
Question: If I confirm the presence of a siderophore, how can I remove it from my sample?
-
Action: For protein solutions, you can use size-exclusion chromatography or dialysis with a low molecular weight cut-off (MWCO) membrane to separate the small molecule siderophore from your larger protein. Solid-phase extraction (SPE) with a C18 or similar hydrophobic resin can also be effective for removing siderophores from culture supernatants or other aqueous solutions.[15][16][17]
-
-
Question: How can I prevent future contamination?
-
Action:
-
For Cell Cultures: Strictly adhere to aseptic techniques. Regularly clean and disinfect incubators and biosafety cabinets. Consider routine screening of your cultures for fungal and mycoplasma contamination.[3][4][5]
-
For Recombinant Proteins: Incorporate additional purification steps, such as ion-exchange or hydrophobic interaction chromatography, which can help to separate secondary metabolites from your protein of interest.
-
-
Quantitative Data Summary
Direct quantitative data on the specific concentrations at which this compound causes false positives in various bioassays is limited in the scientific literature. However, the following table summarizes the potential interference mechanisms and the types of assays that may be affected.
| Potential Interference Mechanism | Affected Bioassay Types | Plausible Explanation | Key References |
| Iron Chelation | Metalloenzyme Assays, Redox-based Assays, Cell Proliferation Assays | This compound sequesters essential metal cofactors or alters the redox environment of the assay. | [6],[18],[7] |
| Direct Assay Interference | Fluorescence/Luminescence Assays, Reporter Gene Assays | As a fungal secondary metabolite, this compound may possess intrinsic fluorescent properties or interact directly with reporter molecules. | [8],[13] |
| Biological Effects on Cells | Cell-Based Assays (e.g., signaling, toxicity) | Contamination in the cell culture can lead to iron starvation, affecting cellular health and response to stimuli. | [11],[19] |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection
This protocol is a modification of the widely used method by Schwyn and Neilands.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O
Procedure:
-
Prepare CAS Solution: Dissolve CAS in deionized water.
-
Prepare Iron Solution: Dissolve FeCl₃·6H₂O in 10 mM HCl.
-
Prepare HDTMA Solution: Dissolve HDTMA in deionized water.
-
Prepare CAS Assay Solution:
-
Slowly add the iron solution to the CAS solution while stirring.
-
Separately, dissolve PIPES buffer in deionized water and then add the HDTMA solution.
-
Slowly add the CAS/iron mixture to the PIPES/HDTMA buffer while stirring.
-
The final solution should be a deep blue color. Autoclave to sterilize.
-
-
Assay:
-
Mix your test sample (e.g., cell culture supernatant, purified protein solution) with the CAS assay solution.
-
Incubate at room temperature for 15-30 minutes.
-
A color change from blue to orange, yellow, or purple indicates the presence of siderophores. The change can be quantified spectrophotometrically by measuring the decrease in absorbance at 630 nm.
-
Protocol 2: Iron-Rescue Experiment
Materials:
-
Your bioassay system (e.g., enzyme, cells)
-
The sample suspected of containing this compound
-
Ferric chloride (FeCl₃) solution (e.g., 1 mM stock in water)
Procedure:
-
Set up your standard bioassay with your positive and negative controls.
-
In parallel, set up your bioassay with the sample suspected of causing a false positive.
-
In a third set of wells, add the suspect sample and then spike in a molar excess of FeCl₃. The final concentration of FeCl₃ should be sufficient to saturate the suspected siderophore concentration. A titration of FeCl₃ may be necessary to determine the optimal concentration.
-
Run the assay and compare the results. If the signal in the iron-spiked wells returns to the level of the negative control, this is strong evidence for interference by an iron chelator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. invivogen.com [invivogen.com]
- 6. Iron Chelators with Topoisomerase-Inhibitory Activity and Their Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New bioactive secondary metabolites from fungi: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. KR20130029354A - Method for removing heavy metal using siderophore produced by microbes - Google Patents [patents.google.com]
- 18. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal Activity of Siderophore Isolated From Escherichia coli Against Aspergillus nidulans via Iron-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coprogen Production in Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing coprogen production through the genetic engineering of fungi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a type of hydroxamate siderophore, a low-molecular-weight organic molecule produced by fungi to acquire iron from their environment.[1] Siderophores like this compound bind to ferric iron (Fe³⁺) with high affinity, forming a stable complex that can be transported into the fungal cell.[1] This process is crucial for fungal survival in iron-limited conditions.[2] In the medical field, coprogens are being investigated for their potential as iron-chelating agents to treat iron overload disorders and for their antimicrobial properties.[3][4]
Q2: Which genes are the primary targets for genetically engineering fungi to enhance this compound production?
A2: The primary targets for genetic engineering fall into two main categories:
-
Biosynthetic Genes: These are the genes directly involved in the synthesis of this compound. A key enzyme is the non-ribosomal peptide synthetase (NRPS) which is essential for condensing the precursor molecules.[1][2] In Penicillium roqueforti, the copA, copB, and copE genes within the this compound biosynthetic gene cluster are directly involved in its synthesis.[2][5]
-
Regulatory Genes: These genes control the expression of the biosynthetic genes. Key regulators in many fungi include:
Q3: What are the common strategies for genetically modifying fungi to increase this compound yield?
A3: Common and effective strategies include:
-
Deletion of Negative Regulators: Knocking out the sreA gene removes the repression of the this compound biosynthesis pathway, leading to a significant increase in production.[3][4] This is a widely used and successful approach.
-
Overexpression of Positive Regulators: Increasing the expression of genes like hapX can enhance the activation of the biosynthetic pathway, particularly under iron-depleted conditions.[4]
-
Overexpression of Biosynthetic Genes: Directly overexpressing key enzymes in the pathway, such as the NRPS, can increase the metabolic flux towards this compound.
-
Promoter Engineering: Replacing the native promoters of biosynthetic genes with strong, constitutive promoters can lead to consistently high levels of gene expression and product formation.[6]
Q4: What are the expected outcomes of deleting the sreA gene?
A4: Deleting the sreA gene typically results in a significant increase in the production of extracellular siderophores, including this compound.[3] For example, a study on Talaromyces marneffei showed that the ΔsreA mutant produced nearly 20 times more siderophores compared to the wild type.[4] However, it's important to note that this can sometimes lead to slight growth defects, especially in iron-limited media, as the cell's ability to regulate iron uptake is compromised.[4]
Troubleshooting Guides
Low or No this compound Production After Genetic Modification
| Potential Cause | Troubleshooting Steps |
| Unsuccessful Genetic Transformation | 1. Verify Transformants: Confirm the successful integration of your genetic construct (e.g., gene knockout cassette, overexpression plasmid) using PCR with primers flanking the integration site. 2. Southern Blot Analysis: For gene knockouts, perform a Southern blot to confirm the correct single-copy integration and absence of ectopic integrations. 3. Selectable Marker Issues: Ensure the selective pressure (e.g., antibiotic concentration) was appropriate and maintained throughout the selection process.[7] |
| Incorrect Gene Targeting (for knockouts) | 1. Sequence Verification: Re-sequence your knockout construct to ensure the homology arms are correct and free of mutations. 2. Optimize Homology Arm Length: For some fungal species, longer homology arms in the knockout cassette can increase the frequency of homologous recombination.[8] |
| Suboptimal Fermentation Conditions | 1. Iron Concentration: this compound production is induced under iron-limiting conditions. Ensure your culture medium has a low iron concentration.[9] 2. Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.[10] Experiment with different sources and C/N ratios.[9] 3. pH and Temperature: Optimize the pH and temperature of your fermentation process, as these are critical parameters for fungal growth and metabolism.[11][12] 4. Aeration: Ensure adequate dissolved oxygen levels for aerobic fungi.[12] |
| Instability of the Engineered Strain | 1. Re-isolate Single Spores: If the strain appears to have lost the desired phenotype over time, re-isolate single spores and screen for high-producing colonies. 2. Storage Conditions: Ensure proper long-term storage of your engineered strains (e.g., as spore suspensions in glycerol at -80°C) to maintain genetic stability. |
| Degradation of this compound | 1. pH Sensitivity: this compound can be unstable at alkaline pH.[10] Monitor and control the pH of your fermentation broth. 2. Storage of Fermentation Broth: Analyze samples promptly after harvesting or store them at appropriate temperatures (e.g., -20°C) to prevent degradation.[10] |
Issues with Fungal Transformation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Protoplast Yield (Protoplast-Mediated Transformation) | Inefficient Cell Wall Digestion: | 1. Enzyme Cocktail: The composition and quality of the enzyme cocktail (e.g., lysing enzymes, β-glucuronidase) are crucial.[13] Try different enzyme combinations or sources. 2. Incubation Time and Temperature: Optimize the digestion time and temperature for your specific fungal strain.[13] 3. Starting Material: Use young, actively growing mycelium for protoplast preparation.[13] |
| Osmotic Instability: | 1. Osmotic Stabilizer: Ensure the correct concentration of an osmotic stabilizer (e.g., sorbitol, NaCl) is present in all buffers to prevent protoplast lysis.[14] | |
| Low Transformation Efficiency | Poor DNA Quality or Quantity: | 1. DNA Purity: Use high-purity plasmid DNA for transformation. 2. DNA Concentration: Optimize the amount of DNA used in the transformation protocol.[13] |
| Inefficient DNA Uptake: | 1. PEG Concentration and Incubation: Optimize the concentration of polyethylene glycol (PEG) and the incubation time on ice to facilitate DNA uptake.[14] | |
| No Transformants (Agrobacterium-Mediated Transformation) | Inefficient T-DNA Transfer: | 1. Co-cultivation Conditions: Optimize the ratio of Agrobacterium cells to fungal spores and the duration of the co-cultivation period.[7][15] 2. Induction of vir Genes: Ensure the Agrobacterium culture is properly induced (e.g., with acetosyringone) before co-cultivation to activate the T-DNA transfer machinery.[15] |
Quantitative Data Summary
Table 1: Enhancement of Siderophore Production by sreA Deletion in Talaromyces marneffei
| Strain | Relative Siderophore Production (Compared to Wild Type) | Reference |
| Wild Type | 1x | [4] |
| ΔsreA Mutant | ~20x | [4] |
Experimental Protocols
Protocol 1: Gene Knockout via Protoplast-Mediated Transformation (General Protocol)
-
Protoplast Preparation:
-
Grow the fungal strain in a suitable liquid medium to obtain young mycelium.
-
Harvest the mycelium by filtration and wash with an osmotic stabilizer solution (e.g., 0.7 M NaCl).[13]
-
Resuspend the mycelium in the osmotic stabilizer solution containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum).[13]
-
Incubate at the optimal temperature (e.g., 30-37°C) with gentle shaking until a sufficient number of protoplasts are released.[13]
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by centrifugation, wash with the osmotic stabilizer solution, and resuspend in a transformation buffer.
-
-
Transformation:
-
Add the gene knockout cassette (linearized DNA fragment with homology arms flanking a selectable marker) to the protoplast suspension.[14]
-
Add a solution of PEG (e.g., 40% PEG 4000) and incubate on ice to facilitate DNA uptake.[14]
-
Plate the transformation mixture onto a regeneration medium containing the appropriate osmotic stabilizer and the selective agent (e.g., hygromycin B).
-
-
Selection and Verification:
-
Incubate the plates until transformant colonies appear.
-
Isolate individual colonies and transfer them to fresh selective medium.
-
Verify the correct gene knockout event by PCR and/or Southern blot analysis.
-
Protocol 2: this compound Quantification using the Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method for quantifying siderophores.[9]
-
Preparation of CAS Assay Solution:
-
Prepare the blue iron-CAS complex solution as described in published protocols. This typically involves mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.
-
-
Assay Procedure:
-
Collect the culture filtrate from your fungal fermentation by centrifugation or filtration.
-
Mix a sample of the culture filtrate with the CAS assay solution.
-
Incubate at room temperature for a specified period.
-
Measure the absorbance at 630 nm using a spectrophotometer.[9]
-
-
Calculation:
-
The removal of iron from the CAS complex by siderophores results in a color change from blue to orange/yellow, leading to a decrease in absorbance at 630 nm.
-
Calculate the percentage of siderophore units using the formula: % Siderophore units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.[9]
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.[1][2]
Caption: Regulation of this compound biosynthesis by iron status.[4]
Caption: General workflow for fungal gene knockout experiments.
References
- 1. This compound Siderophore [benchchem.com]
- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 12. Fermentation Process Parameters Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]
Validation & Comparative
A Comparative Analysis of Iron Chelation Efficiency: Coprogen vs. Ferrioxamine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the iron chelation performance of Coprogen and Ferrioxamine B. The information presented is collated from experimental data to assist researchers and professionals in making informed decisions for their scientific endeavors.
Introduction
Iron is a vital element for most living organisms, but its excess can be highly toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron chelators are molecules that bind to iron, facilitating its removal from the body and mitigating its toxic effects. Ferrioxamine B (also known as Deferoxamine, DFO), a bacterial siderophore, is a well-established clinical iron chelator used in the treatment of iron overload disorders. This compound, a fungal siderophore, has emerged as a potential alternative. This guide compares these two chelators based on their iron chelation efficiency and other relevant physicochemical properties.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound B and Ferrioxamine B based on available experimental data.
| Parameter | This compound B (CPGB) | Ferrioxamine B (DFO) | Reference(s) |
| Iron Binding Kinetics | Gradual but sustained binding, surpassing DFO's binding capacity over time. | Rapid complex formation. | [1] |
| Partition Coefficient (P) | 0.505 ± 0.063 | 0.098 ± 0.005 | [1] |
| Calculated LogP (cLogP) | -0.299 ± 0.053 | -1.010 ± 0.022 | [1] |
| Partitioning of Iron Complex (Fe-Chelate) into Octanol | ~30-35% | ~7-8% | [1] |
Table 1: Physicochemical and Iron Binding Properties. This table highlights the differences in lipophilicity and iron-binding kinetics between this compound B and Ferrioxamine B.
| Cell Line | Treatment | Effect on Labile Iron Pool (LIP) | Cytotoxicity | Reference(s) |
| Hepatocellular Carcinoma (Huh7) cells | This compound B | Reduction in LIP | No toxicity observed | [2] |
Table 2: Cellular Activity. This table summarizes the reported effects of this compound B on intracellular iron levels and cell viability. Direct comparative data with Ferrioxamine B in the same cellular assay is not currently available in the cited literature.
Iron Chelation Mechanisms and Cellular Interaction
This compound and Ferrioxamine B are both hexadentate siderophores, meaning they use six coordination sites to bind to a single ferric iron (Fe³⁺) ion, forming a stable octahedral complex. However, their interactions with cellular environments and subsequent iron removal pathways may differ.
Ferrioxamine B primarily chelates extracellular "free" iron and iron from stores like ferritin. The resulting ferrioxamine complex is water-soluble and excreted through the kidneys.[3]
This compound's mechanism in mammalian systems is less characterized but is presumed to involve its higher lipophilicity, which may allow for better cell membrane permeability to access intracellular iron pools.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of iron chelation efficiency. Below are summaries of key experimental protocols cited in the comparison.
Spectrophotometric Determination of Iron-Binding Kinetics
This method assesses the speed and extent of iron chelation by monitoring changes in absorbance over time.
-
Principle: The formation of the iron-siderophore complex results in a characteristic absorbance spectrum. The increase in absorbance at a specific wavelength (e.g., 430-450 nm for hydroxamate siderophores) is proportional to the amount of iron chelated.[1]
-
Protocol Outline:
-
Prepare a solution of ferric ammonium citrate (FAC) in a suitable buffer (e.g., 100 mM MOPS).
-
Add varying concentrations of the chelator (this compound B or Ferrioxamine B) to the FAC solution.
-
Immediately and at various time points, measure the absorbance of the solution at the characteristic wavelength for the iron-siderophore complex.
-
Plot absorbance against time to determine the kinetics of iron binding.
-
n-Octanol/Water Partition Coefficient (LogP) Assay
This assay determines the lipophilicity of a compound, which influences its ability to cross cell membranes.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this value.[1][4]
-
Protocol Outline:
-
Prepare a solution of the chelator in the aqueous phase (e.g., water or buffer).
-
Mix a known volume of this solution with an equal volume of n-octanol in a separation funnel or vial.
-
Shake the mixture vigorously to allow for partitioning.
-
Allow the phases to separate completely.
-
Measure the concentration of the chelator in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a wavelength where the compound absorbs).
-
Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water].
-
Labile Iron Pool (LIP) Assay in Cultured Cells
This method quantifies the chelatable, redox-active iron pool within cells.
-
Principle: A fluorescent probe, such as Calcein-AM, is loaded into cells. Calcein's fluorescence is quenched by the presence of labile iron. The addition of a strong iron chelator removes iron from calcein, leading to an increase in fluorescence, which is proportional to the size of the labile iron pool.[5][6][7]
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Load the cells with Calcein-AM by incubating them in a medium containing the probe.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.
-
Treat the cells with the iron chelator of interest (e.g., this compound B or Ferrioxamine B).
-
Measure the fluorescence at different time points after chelator addition.
-
The increase in fluorescence corresponds to the amount of iron chelated from the labile iron pool.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for comparing iron chelator efficiency and the general mechanism of siderophore-mediated iron chelation.
Figure 1: Experimental workflow for comparing this compound and Ferrioxamine B.
Figure 2: General mechanism of siderophore-mediated iron chelation.
Conclusion
Based on the available in vitro data, this compound B presents several interesting properties that may offer advantages over Ferrioxamine B. Its higher lipophilicity suggests potentially better cell membrane permeability, which could lead to more efficient chelation of intracellular iron pools.[1] The kinetic data, showing a more sustained iron-binding profile that eventually surpasses that of Ferrioxamine B, further supports its potential as a potent iron chelator.[1]
However, a significant gap in the current literature is the lack of direct, head-to-head in vivo studies comparing the therapeutic efficacy of this compound B and Ferrioxamine B in animal models of iron overload. While initial cellular studies with this compound B are promising, demonstrating its ability to reduce the labile iron pool without apparent cytotoxicity, more extensive research is required.[2]
Therefore, while this compound B shows promise as a next-generation iron chelator, further in vivo studies are essential to validate its efficacy, pharmacokinetics, and safety profile in a therapeutic context before it can be considered a viable clinical alternative to Ferrioxamine B.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 5. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Iron: Coprogen vs. Ferrichrome in Fungal Iron Acquisition
For researchers in mycology, microbiology, and drug development, understanding the nuances of fungal iron uptake is critical. Iron is an essential nutrient for fungal growth, survival, and virulence, and the primary mechanism for its acquisition from the environment is through the secretion of high-affinity iron chelators known as siderophores. Among the most studied hydroxamate-type siderophores are Coprogen and Ferrichrome. This guide provides an in-depth comparison of their performance in fungal iron uptake, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Ferrichrome are both crucial for fungal iron metabolism, but they exhibit key differences in their structure, the fungal species that produce them, and their transport mechanisms. While both can be utilized by a range of fungi, their uptake efficiency and the specificity of their transporters can vary significantly. This comparison guide will delve into these differences, providing researchers with the information needed to select the appropriate siderophore for their studies or to better understand the iron acquisition strategies of their fungal models.
Performance Comparison: this compound vs. Ferrichrome
The efficiency of this compound and Ferrichrome in mediating iron uptake is dependent on the fungal species and the specific transporters they express. Studies in model organisms like Neurospora crassa and the pathogenic fungus Aspergillus fumigatus have revealed both overlapping and distinct utilization pathways.
In Neurospora crassa, both this compound and Ferrichrome-type siderophores are recognized, but they appear to have different primary receptors while potentially sharing a common transport system.[1] Competition experiments have shown that Ferrichrome-type siderophores can inhibit the uptake of radiolabeled this compound, indicating a degree of interaction with the same transport machinery.[1][2]
Aspergillus fumigatus possesses multiple siderophore transporters with varying affinities for this compound and different members of the Ferrichrome family. The transporters Sit1 and Sit2 are key players in the uptake of both siderophore types.[3][4] However, the utilization efficacy of this compound and some Ferrichrome-type siderophores like Ferrichrome A is reportedly lower compared to others.[3] Sit1 is the sole transporter for ferrioxamine-type siderophores and plays a major role in Ferrichrome A uptake, while Sit2 is exclusively responsible for the uptake of ferrirhodin and ferrirubin (both Ferrichrome-types).[3][4] Both transporters are capable of mediating the uptake of this compound, Ferrichrome, ferricrocin, and ferrichrysin.[3][4]
Quantitative Data Summary
| Feature | This compound | Ferrichrome | Fungal Species Studied | Reference |
| Structure | Linear trihydroxamate | Cyclic hexapeptide | General | [5] |
| Transport Competition | Competitively inhibited by Ferrichrome-type siderophores | Can inhibit this compound uptake | Neurospora crassa | [1][2] |
| Transporter(s) in A. fumigatus | Sit1, Sit2 | Sit1, Sit2 (for Ferrichrome, ferricrocin, ferrichrysin); Sit1 (major for Ferrichrome A); Sit2 (exclusive for ferrirhodin, ferrirubin) | Aspergillus fumigatus | [3][4][6] |
| Uptake Efficacy in A. fumigatus | Lower compared to some other siderophores | Varies by specific Ferrichrome-type; generally efficient | Aspergillus fumigatus | [3] |
| Kinetic Parameters (Km) | Not explicitly stated in direct comparison | ~4 µM (for Ferrichrome-type compounds) | Aspergillus species | [7] |
| Inhibitory Constant (Ki) of Ferrichromes on this compound Uptake | Varies: Ferrirubin (Ki=0.5 µM), Ferrichrome & Ferricrocin (Ki=5 µM), Ferrichrysin (Ki=140 µM) | N/A | Neurospora crassa | [8] |
Fungal Iron Uptake Pathways
The uptake of both this compound and Ferrichrome generally follows a "shuttle mechanism" where the entire iron-siderophore complex is transported across the cell membrane by specific transporters belonging to the Siderophore-Iron Transporter (SIT) family, a subset of the Major Facilitator Superfamily (MFS).[5][9] Once inside the cell, iron is released from the siderophore, often through a reductive process.
Caption: Generalized fungal iron uptake pathway for this compound and Ferrichrome.
Experimental Protocols
A common method to compare the uptake of this compound and Ferrichrome is through competitive inhibition assays using radiolabeled siderophores.
Objective: To determine if this compound and Ferrichrome compete for the same transport system in a specific fungal species.
Materials:
-
Fungal strain of interest (e.g., Neurospora crassa, Aspergillus fumigatus)
-
Low-iron culture medium
-
Radiolabeled siderophore (e.g., 14C-Coprogen or 55Fe-Ferrichrome)
-
Unlabeled "cold" competitor siderophore (Ferrichrome or this compound, respectively) at various concentrations
-
Scintillation counter and vials
-
Filtration apparatus with appropriate filters (e.g., glass fiber filters)
-
Washing buffer (e.g., ice-cold phosphate-buffered saline)
Methodology:
-
Fungal Culture Preparation: Grow the fungal strain in a low-iron medium to induce the expression of siderophore transporters. Harvest the mycelia during the exponential growth phase.
-
Uptake Assay:
-
Resuspend the harvested mycelia in a fresh, iron-free buffer.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled siderophore (e.g., 14C-Coprogen).
-
Simultaneously, add varying concentrations of the unlabeled competitor siderophore (e.g., Ferrichrome). Include a control with no competitor.
-
Incubate the samples at a controlled temperature with gentle agitation for a defined period (e.g., 10-30 minutes).
-
-
Termination and Washing:
-
Stop the uptake reaction by rapidly filtering the mycelia through a glass fiber filter.
-
Immediately wash the filters with an excess of ice-cold washing buffer to remove any unbound extracellular siderophores.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of siderophore taken up by the fungal cells.
-
-
Data Analysis:
-
Plot the uptake of the radiolabeled siderophore as a function of the competitor concentration.
-
A decrease in the uptake of the radiolabeled siderophore with increasing concentrations of the unlabeled competitor indicates competitive inhibition.
-
Kinetic parameters such as the inhibition constant (Ki) can be calculated from this data.
-
Caption: Workflow for a competitive siderophore uptake assay.
Conclusion
Both this compound and Ferrichrome are vital siderophores in the study of fungal iron acquisition. While they share the common function of chelating and transporting iron, their structural differences lead to varied affinities for fungal siderophore transporters. For researchers, the choice between using this compound or Ferrichrome in their experiments will depend on the specific fungal species being investigated and the research question at hand. Understanding the specificities of the transporters involved is key to deciphering the intricate strategies fungi employ to thrive in iron-limited environments. This knowledge is not only fundamental to fungal biology but also holds potential for the development of novel antifungal therapies that target these essential iron uptake pathways.
References
- 1. Evidence for a common siderophore transport system but different siderophore receptors in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and this compound-Type Siderophores in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Siderophore Transporters: A Comparative Guide to Coprogen Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of bacterial iron acquisition systems is paramount. This guide provides a comparative analysis of bacterial siderophore transporters with a focus on their cross-reactivity with the fungal siderophore, coprogen. The data presented herein is crucial for fields ranging from microbial ecology to the development of novel "Trojan horse" antibiotics that exploit these transport pathways.
This document details the primary transporter for this compound in Gram-negative bacteria, FhuE, and explores its substrate promiscuity. We also investigate potential this compound transport mechanisms in Gram-positive bacteria and provide detailed experimental protocols for assessing transporter function.
Executive Summary of Transporter Performance
The TonB-dependent outer membrane transporter FhuE in Escherichia coli is the most well-characterized receptor for the fungal siderophore this compound. While highly active in importing this compound, FhuE exhibits a degree of cross-reactivity with other structurally related planar hydroxamate siderophores. The binding affinities and transport efficiencies for these analogs are, however, significantly lower than for this compound. In contrast, specific this compound transporters in Gram-positive bacteria remain less defined, with some evidence pointing towards a more generalist hydroxamate uptake system.
Quantitative Data Summary
The following table summarizes the binding affinities of various siderophores to the FhuE transporter from E. coli. The dissociation constants (Kd) were estimated from tryptophan fluorescence quenching assays. Lower Kd values indicate higher binding affinity.
| Siderophore | Type | Producing Organism | FhuE Binding Affinity (Kd, µM) (estimated) | Reference |
| This compound | Trihydroxamate | Fungi | ~10 | [1] |
| Rhodotorulic Acid | Dihydroxamate | Fungi | ~50 | [1] |
| Ferrioxamine B | Trihydroxamate | Bacteria | >200 (weak binding) | [1] |
| Ferrichrome | Cyclic Hexapeptide | Fungi | No significant binding | [2] |
| Ferrioxamine E | Trihydroxamate | Bacteria | No significant binding | [2] |
Signaling Pathways and Transport Mechanisms
Ferric-Coprogen Uptake in Escherichia coli
The uptake of ferric-coprogen in E. coli is a well-studied, energy-dependent process. The primary signaling for the expression of the transport machinery is the intracellular iron concentration, regulated by the Ferric Uptake Regulator (Fur) protein.
Logical Flow of this compound Uptake and Regulation:
Caption: Ferric-coprogen uptake and regulation in E. coli.
Under iron-replete conditions, the Fur protein binds to Fe²⁺ and forms a repressor complex. This complex binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the fhuE gene, inhibiting its transcription.[3][4] When iron is scarce, Fur is inactive, allowing for the expression of FhuE and other components of the iron uptake machinery.[5]
The transport of ferric-coprogen across the outer membrane via FhuE is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex.[6] Once in the periplasm, the ferric-coprogen complex is bound by the periplasmic substrate-binding protein FhuD, which then delivers it to the FhuCB ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.[7][8][9]
This compound Uptake in Gram-Positive Bacteria
The mechanisms for this compound uptake in Gram-positive bacteria are not as clearly elucidated as in their Gram-negative counterparts. While these bacteria lack an outer membrane, they possess substrate-binding proteins (SBPs) anchored to the cell membrane and ABC transporters. In Bacillus subtilis, the FhuBG permease, in conjunction with the substrate-binding protein YfiY, has been implicated in the transport of hydroxamate siderophores, including potentially this compound.[10] However, dedicated high-affinity this compound transporters have not yet been identified in medically important Gram-positive bacteria like Staphylococcus aureus. These organisms are known to possess transport systems for other xenosiderophores, such as the Fhu system for hydroxamates and the Sst system for catechols.[4][11][12]
Experimental Protocols
Solid Agar Growth Assay for Siderophore Utilization
This assay qualitatively assesses the ability of a bacterial strain to utilize a specific siderophore as an iron source.
Methodology:
-
Strain Preparation: An E. coli strain deficient in its primary siderophore uptake systems (e.g., E. coli ΔTBDT) is transformed with a plasmid expressing the transporter of interest (e.g., FhuE) or an empty vector control.[1][2]
-
Plate Preparation: Prepare iron-deficient solid agar medium (e.g., NBD plates).
-
Inoculation: Spread a lawn of the engineered E. coli strain on the agar plates.
-
Siderophore Application: Spot a small volume (e.g., 5 µL) of a siderophore solution (e.g., 1 mM this compound, rhodotorulic acid, or ferrioxamine B) onto the center of the bacterial lawn.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: A zone of growth around the siderophore spot indicates that the expressed transporter can utilize that siderophore to acquire iron and support bacterial growth. The diameter of the growth zone provides a semi-quantitative measure of transport efficiency.
Experimental Workflow:
Caption: Workflow for the solid agar growth assay.
Tryptophan Fluorescence Quenching Assay for Binding Affinity
This in vitro assay measures the binding affinity of a siderophore to a purified transporter protein by monitoring changes in the intrinsic fluorescence of tryptophan residues in the protein's binding pocket.
Methodology:
-
Protein Purification: Express and purify the transporter protein of interest (e.g., FhuE).[13]
-
Assay Buffer: Prepare a suitable buffer containing a detergent to maintain the solubility of the membrane protein (e.g., 50 mM Tris, 200 mM NaCl, 0.03% DDM, pH 7.9).
-
Fluorescence Measurement:
-
Dilute the purified protein to a fixed concentration (e.g., 300 nM) in the assay buffer.
-
Measure the intrinsic tryptophan fluorescence (Excitation: ~280 nm, Emission: ~330-350 nm).
-
Titrate increasing concentrations of the siderophore into the protein solution.
-
Measure the fluorescence at each siderophore concentration. Quenching of the fluorescence signal indicates siderophore binding.
-
-
Data Analysis:
-
Normalize the fluorescence quenching data.
-
Plot the normalized fluorescence change against the siderophore concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Experimental Workflow:
Caption: Workflow for the fluorescence quenching assay.
Whole-Cell Radioactive Siderophore Uptake Assay
This assay provides a quantitative measure of siderophore transport into intact bacterial cells.
Methodology:
-
Radiolabeling: Prepare a radiolabeled siderophore complex, typically using 55Fe.
-
Cell Culture: Grow the bacterial strain of interest to mid-log phase in an appropriate medium. Induce the expression of the transporter if necessary.
-
Uptake Assay:
-
Harvest and wash the cells, then resuspend them in a minimal medium to a specific cell density.
-
Initiate the uptake reaction by adding the 55Fe-siderophore complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.
-
Wash the filter-bound cells quickly with a wash buffer to remove non-specifically bound siderophore.
-
-
Quantification:
-
Measure the radioactivity associated with the cells on the filter using a scintillation counter.
-
Determine the rate of uptake (e.g., in pmol/min/mg of cell protein).
-
-
Kinetic Analysis:
-
Perform the uptake assay with varying concentrations of the 55Fe-siderophore complex.
-
Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the transporter.
-
Experimental Workflow:
Caption: Workflow for the whole-cell radioactive siderophore uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate induction of siderophore transport in Bacillus subtilis mediated by a novel one-component regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron transport and signaling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 8. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Staphylococcus aureus Transporters Hts, Sir, and Sst Capture Iron Liberated from Human Transferrin by Staphyloferrin A, Staphyloferrin B, and Catecholamine Stress Hormones, Respectively, and Contribute to Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.iucr.org [journals.iucr.org]
Cytotoxicity Showdown: Coprogen B Exhibits Superior Safety Profile Over Deferoxamine in Hepatocarcinoma Cells
For Immediate Release
[City, State] – December 8, 2025 – A comparative analysis of the iron-chelating agents Coprogen B and Deferoxamine (DFO) reveals a significantly lower cytotoxicity for this compound B in human hepatocarcinoma (Huh7) cells. This finding positions this compound B as a potentially safer alternative for therapeutic applications requiring iron chelation. The study provides critical data for researchers and drug development professionals exploring novel treatments for iron overload disorders and other related conditions.
Deferoxamine, the current standard of care for iron overload, is known to have dose-limiting toxicities. This investigation highlights that this compound B, a fungal siderophore, maintains high cell viability even at concentrations where Deferoxamine demonstrates significant cytotoxic effects.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound B and Deferoxamine on Huh7 cells were evaluated at various concentrations over 24 and 48 hours. The results, summarized in the table below, clearly indicate a time and concentration-dependent increase in cytotoxicity for Deferoxamine, while this compound B remains largely non-toxic.
| Treatment | Concentration (µg/mL) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| This compound B | 6.25 | >90 | >78 |
| 12.5 | >90 | >78 | |
| 25 | >90 | >78 | |
| 50 | >90 | >78 | |
| 100 | >90 | >78 | |
| 1000 (1 mg/mL) | >90 | >78 | |
| Deferoxamine | 6.25 | >90 | <50 |
| 12.5 | >90 | <50 | |
| 25 | >90 | <50 | |
| 50 | >90 | <50 | |
| 100 | >90 | <50 | |
| 1000 (1 mg/mL) | >90 | <50 |
Data is derived from a study on Huh7 hepatocarcinoma cells.[1]
At the 24-hour mark, both compounds exhibited minimal impact on cell viability, with more than 90% of cells remaining viable across all tested concentrations.[1] However, after 48 hours of exposure, a stark contrast emerged. While this compound B-treated cells maintained a high viability of over 78%, the viability of cells treated with Deferoxamine plummeted to less than 50%, demonstrating its concentration-dependent cytotoxicity.[1]
Experimental Protocols
The cytotoxicity of this compound B and Deferoxamine was determined using a standard cell viability assay.
Cell Culture and Treatment: Human hepatocellular carcinoma (Huh7) cells were cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells were seeded in 96-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of either purified this compound B or Deferoxamine (0, 6.25, 12.5, 25, 50, 100 µg/mL, and 1 mg/mL) and incubated for 24 and 48 hours.[1]
Cell Viability Assay (MTT Assay): Following the incubation period, the culture medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for an additional 4 hours. The MTT-containing medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Visualizing the Experimental Workflow and Signaling Pathways
To illustrate the experimental process and the proposed mechanisms of action, the following diagrams were generated using Graphviz.
References
A Comparative Guide to Hydroxamate Siderophores: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of common hydroxamate siderophores. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[1] Hydroxamate-type siderophores, characterized by the functional group C(=O)N-(OH)R, are the most prevalent class, produced by a wide range of bacteria and fungi.[2][3] They form stable, typically hexadentate, octahedral complexes with Fe³⁺, facilitating its transport into the cell.[2][4] This guide details their structural diversity, iron-binding affinities, and the experimental protocols used for their characterization, offering valuable insights for microbiology, biochemistry, and the development of novel antimicrobial agents.
Structural and Physicochemical Comparison
Hydroxamate siderophores can be broadly categorized based on their structure, which influences their physicochemical properties and biological activity. Fungal siderophores are often classified into three main families: fusarinines, coprogens, and ferrichromes.[5] The following table summarizes key quantitative data for several representative hydroxamate siderophores.
| Siderophore | Class/Family | Molecular Weight ( g/mol ) | Fe³⁺ Stability Constant (log K_f) | pM Value* | Source Organisms (Examples) |
| Ferrioxamine B | Linear Trihydroxamate | 613.51[6] | 30.6[7] | 26.5 | Streptomyces pilosus[1] |
| Ferrioxamine E | Cyclic Trihydroxamate | 653.53[8][9] | 32.5 | 27.5 | Streptomyces spp.[10] |
| Alcaligin | Cyclic Dihydroxamate | 404.42[11] | 37.0[12] | - | Bordetella spp., Alcaligenes spp.[12] |
| Coprogen | Linear Trihydroxamate | 821.7[13][14] | 30.1 | 25.4 | Neurospora crassa, Penicillium spp.[13] |
| Ferricrocin | Cyclic Hexapeptide | 770.5[15] | 29.3[16] | 25.2 | Aspergillus spp., Ustilago spp.[7][17] |
| Fusarinine C | Cyclic Trihydroxamate | 714.75 | 29.5 | 25.0 | Aspergillus fumigatus, Fusarium roseum[18] |
*pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 1 µM total iron and 10 µM total ligand, providing a more biologically relevant measure of iron binding affinity under physiological conditions.[19]
Functional Aspects: Biosynthesis and Transport
The acquisition of iron via hydroxamate siderophores is a multi-step process involving biosynthesis, secretion, extracellular iron chelation, and cellular uptake of the iron-siderophore complex.
Biosynthesis Pathways
Hydroxamate siderophores are primarily synthesized through two main pathways:
-
Non-Ribosomal Peptide Synthetase (NRPS) Pathway: Large, multi-domain enzyme complexes assemble the siderophore from amino acid precursors without a messenger RNA template.[4][5]
-
NRPS-Independent Synthesis (NIS) Pathway: A series of enzymes, including monooxygenases, ligases, and transferases, build the siderophore. This pathway is common for most hydroxamate siderophores.[3][5] The biosynthesis typically starts with the hydroxylation of an amino acid precursor, like L-ornithine in fungi.[4]
Transport Mechanisms
Once secreted, the apo-siderophore binds to extracellular Fe³⁺. The resulting ferric-siderophore complex is then recognized by specific receptors on the cell surface and transported into the cell. In Gram-negative bacteria, this process is well-characterized and relies on the TonB-ExbB-ExbD energy-transducing system in the inner membrane to power the transport across the outer membrane.[5]
After internalization, iron is typically released from the siderophore through reduction of Fe³⁺ to Fe²⁺ or by enzymatic degradation of the siderophore molecule itself.[5]
Experimental Protocols
Characterizing siderophore production and function is crucial for research and development. The following sections detail the methodologies for key experiments.
Chrome Azurol S (CAS) Agar Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores.[14][19] It relies on the principle of competition: a high-affinity siderophore will remove iron from the blue-green CAS-iron-detergent complex, resulting in a color change to orange.[19]
Methodology:
-
Preparation of CAS Agar:
-
Prepare the desired nutrient-poor agar medium (e.g., M9 minimal medium) to induce siderophore production. Autoclave and cool to 50°C.[20]
-
Separately, prepare the CAS assay solution. Mix a solution of Chrome Azurol S with a solution of FeCl₃ in 10 mM HCl. Slowly add this mixture to a solution of the detergent hexadecyltrimethylammonium bromide (HDTMA) with constant stirring.[20][21]
-
Aseptically add the CAS assay solution to the cooled molten agar (typically a 1:9 ratio of CAS solution to agar) and mix thoroughly but gently to avoid bubbles.[8]
-
Pour the blue-colored CAS agar into sterile petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Data Analysis:
-
Observe the plates for the formation of a yellow-orange halo around the microbial growth against the blue background.[11]
-
The presence of a halo indicates siderophore production. The diameter of the halo can be measured for a semi-quantitative comparison of siderophore activity among different strains.[11]
-
Radiolabeled Iron (⁵⁹Fe) Uptake Assay
This quantitative assay measures the ability of a microorganism to take up iron chelated by a specific siderophore. It uses radioactive ⁵⁹Fe as a tracer.
Methodology:
-
Cell Preparation:
-
Grow the microorganism in an iron-deficient medium to induce the expression of siderophore transport systems.
-
Harvest the cells during the exponential growth phase, wash them with an iron-free buffer, and resuspend them to a known cell density.[22]
-
-
Assay Setup:
-
Prepare the ferric-siderophore complex by incubating the purified siderophore with ⁵⁹FeCl₃ in a suitable buffer.
-
Initiate the uptake experiment by adding the radiolabeled ferric-siderophore complex to the cell suspension.[22]
-
Incubate the mixture at the appropriate temperature with gentle agitation.
-
-
Measurement and Analysis:
-
At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm) to separate the cells from the medium.
-
Wash the filter rapidly with a cold, iron-free buffer to remove non-specifically bound radioactivity.[22]
-
Measure the radioactivity retained on the filter (representing intracellular ⁵⁹Fe) using a gamma counter.[23]
-
Calculate the rate of iron uptake (e.g., in pmol of Fe per minute per 10⁶ cells) by plotting the intracellular radioactivity over time.
-
Growth Promotion Bioassay
This simple bioassay determines if a microorganism can utilize an exogenous siderophore to acquire iron and support its growth under iron-limiting conditions.
Methodology:
-
Plate Preparation:
-
Prepare an iron-deficient solid agar medium (e.g., CAS agar without the dye or another minimal medium).
-
Seed the agar with an indicator strain that is unable to produce its own siderophores but possesses the necessary receptors to uptake the siderophore being tested.[24]
-
-
Assay:
-
Spot a small volume (e.g., 10 µL) of a sterile solution of the purified test siderophore onto the surface of the agar.[24]
-
As a control, spot a similar volume of sterile water or buffer.
-
Incubate the plates at the optimal growth temperature for the indicator strain.
-
-
Analysis:
-
Observe the plates for a zone of enhanced growth of the indicator strain around the spot where the siderophore was applied.[24]
-
The presence of a growth halo indicates that the indicator strain can utilize the iron-siderophore complex. This assay is particularly useful for identifying "xenosiderophores"—siderophores produced by one organism that can be used by another.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Coordination chemistry of microbial iron transport compounds: rhodotorulic acid and iron uptake in Rhodotorula pilimanae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodotorulic Acid and its Derivatives: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodotorulic acid--investigation of its potential as an iron-chelating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferrioxamine B | C25H45FeN6O8 | CID 123851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferrioxamine E | C27H45FeN6O9 | CID 167864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Alcaligin | C16H28N4O8 | CID 72744811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Impact of Alcaligin Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Siderophore [benchchem.com]
- 15. Ferricrocin | C28H44FeN9O13 | CID 139031128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The intracellular siderophore ferricrocin is involved in iron storage, oxidative-stress resistance, germination, and sexual development in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of iron complexes of rhodotorulic acid: a novel dihydroxamate siderophore and potential chelating drug - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ferricrocin-iron | C28H50FeN9O13+3 | CID 145994594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS Methods for Coprogen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of coprogen, a hydroxamate siderophore of significant interest in microbiology and drug development. We present a detailed overview of method validation parameters, experimental protocols, and a comparison with alternative quantification methods, supported by illustrative data.
Introduction to this compound and its Quantification
This compound and its derivatives are siderophores produced by various fungi to facilitate iron uptake, a critical process for their growth and virulence. The ability to accurately quantify this compound is essential for studying microbial iron metabolism, identifying novel antifungal targets, and in the development of siderophore-based drug delivery systems. LC-MS has emerged as a powerful analytical technique for the sensitive and specific quantification of this compound in complex biological matrices.
LC-MS Methodologies for this compound Quantification
LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For this compound analysis, reversed-phase chromatography is typically employed to separate it from other components in the sample, followed by detection using a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer.
Key Advantages of LC-MS for this compound Quantification:
-
High Specificity: The ability to select for the specific mass-to-charge ratio (m/z) of this compound and its fragments minimizes interference from matrix components.
-
High Sensitivity: LC-MS methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of this compound.
-
Multiplexing Capabilities: Allows for the simultaneous quantification of multiple siderophores or other analytes in a single run.
A general workflow for the validation of an LC-MS method for this compound quantification is depicted below.
Caption: Workflow for LC-MS method validation.
Comparison of Quantification Methods
While LC-MS is a powerful tool, other methods are also used for siderophore quantification. The most common alternative is the Chrome Azurol S (CAS) assay.
| Feature | LC-MS/MS | Chrome Azurol S (CAS) Assay |
| Principle | Separation by chromatography and detection by mass spectrometry. | Colorimetric assay based on the competition for iron between the siderophore and the CAS dye. |
| Specificity | High (based on mass-to-charge ratio and fragmentation). | Low (detects all iron-chelating compounds). |
| Sensitivity | High (typically ng/mL to pg/mL). | Moderate (typically µM range). |
| Quantification | Absolute quantification with the use of standards. | Semi-quantitative, often expressed as siderophore units or equivalents of a standard. |
| Throughput | Moderate to high, depending on the LC runtime. | High (can be adapted to a 96-well plate format). |
| Equipment Cost | High | Low |
| Expertise Required | High | Low |
Quantitative Data Comparison (Illustrative)
The following table presents illustrative performance data for a validated LC-MS/MS method for this compound quantification compared to typical data from the CAS assay. Note: The LC-MS/MS data is representative of what can be achieved for a small molecule like this compound and is intended for comparative purposes.
| Parameter | Illustrative LC-MS/MS Method | Chrome Azurol S (CAS) Assay |
| Linearity (R²) | > 0.99 | Not typically linear |
| Linear Range | 1 - 1000 ng/mL | Varies, dependent on standard |
| Accuracy (% Recovery) | 95 - 105%[1] | Not applicable for absolute quantification |
| Precision (%RSD) | < 15%[1] | > 20% |
| Limit of Detection (LOD) | 0.5 ng/mL | ~1 µM |
| Limit of Quantification (LOQ) | 1 ng/mL | ~5 µM |
Experimental Protocols
LC-MS/MS Method Validation Protocol for this compound
This protocol outlines the key steps for validating an LC-MS/MS method for this compound quantification.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution in the matrix (e.g., culture medium, plasma).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
A protein precipitation or solid-phase extraction (SPE) method is recommended to remove interfering substances from the biological matrix.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): Use a C18 cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with water, and elute the this compound with methanol.
3. LC-MS/MS Conditions (Example):
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound (a quantifier and a qualifier).
4. Validation Parameters:
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The coefficient of determination (R²) should be > 0.99.
-
Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. The accuracy (% recovery) should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be < 15% (< 20% for LLOQ).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing samples with decreasing concentrations of this compound. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of this compound in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C) and in the autosampler.
Chrome Azurol S (CAS) Assay Protocol (Liquid Format)
This protocol describes a method for the semi-quantitative determination of siderophores.[2][3][4]
1. Preparation of CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Solution 3: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix Solution 1 and Solution 3. While stirring, slowly add this mixture to Solution 2. The resulting solution should be dark blue.
-
Prepare a buffer solution (e.g., PIPES buffer) and slowly add it to the dye solution.
-
Bring the final volume to 100 mL with deionized water.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of your sample (e.g., cell culture supernatant).
-
Add 100 µL of the CAS assay solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance indicates the presence of siderophores.
3. Quantification:
-
A standard curve can be prepared using a known siderophore (e.g., deferoxamine mesylate) to express the results as siderophore equivalents.
-
The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.
This compound Biosynthesis and Transport Pathway
The biosynthesis of this compound begins with the hydroxylation of L-ornithine. This is followed by a series of enzymatic reactions, including acylation and condensation, to form the final this compound molecule. Once secreted, iron-bound this compound (ferri-coprogen) is taken up by microbial cells through specific transporters.
Caption: this compound biosynthesis and transport pathway.
Conclusion
The validation of analytical methods is crucial for obtaining reliable and reproducible data. For the quantification of this compound, LC-MS offers superior specificity and sensitivity compared to traditional colorimetric assays like the CAS assay. This guide provides a framework for the validation of LC-MS methods and a comparison with alternative techniques, enabling researchers to make informed decisions for their analytical needs in studying the important role of this compound in biological systems.
References
- 1. Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Siderophore Detection assay [protocols.io]
- 4. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
A Comparative Guide to Siderophores for Fungal Iron Metabolism Research: Alternatives to Coprogen
For Researchers, Scientists, and Drug Development Professionals
Iron is a critical nutrient for virtually all life, including fungi. For pathogenic fungi, the ability to acquire iron from a host is a key determinant of virulence. Siderophores, small molecules with an exceptionally high affinity for ferric iron, are at the forefront of this metabolic process. While coprogen has been a useful tool in these studies, a range of alternative siderophores offer distinct advantages for investigating the nuances of fungal iron metabolism. This guide provides an objective comparison of key alternatives to this compound—namely Triacetylfusarinine C (TAFC), Ferricrocin, and Fusarinine C (FsC)—with a focus on the model pathogenic fungus Aspergillus fumigatus.
Comparative Performance of Siderophores
The efficiency of a siderophore in fungal iron metabolism is determined by several factors, including its iron-chelating capability, the specificity and efficiency of its corresponding fungal transporter, and its role in virulence. The following table summarizes quantitative data on the performance of TAFC, Ferricrocin, and this compound in Aspergillus fumigatus.
| Siderophore | Fungal Species | Transporter(s) | Iron Uptake Performance | Role in Virulence |
| Triacetylfusarinine C (TAFC) | Aspergillus fumigatus | MirB | High. TAFC removes iron from human transferrin at a faster rate than Ferricrocin.[1] | Crucial . Mice infected with an A. fumigatus strain unable to uptake TAFC (ΔmirB) showed a 90% survival rate, compared to 0-30% for wild-type.[2][3] |
| Ferricrocin | Aspergillus fumigatus | Sit1, Sit2 | Moderate. Functions as both an extracellular and intracellular siderophore, crucial for iron acquisition during germination.[4][5][6][7][8] | Important. Involved in intra- and transcellular iron distribution, and its deficiency reduces virulence.[6] |
| This compound | Aspergillus fumigatus | Sit1, Sit2 | Low. Described as having "low utilization efficacy" in A. fumigatus compared to other siderophores.[9][10] | Dispensable. The transporters for this compound (Sit1/Sit2) are not essential for virulence in murine models, suggesting a minor role for xenosiderophores like this compound during infection.[10] |
Key Siderophore Uptake Pathways and Experimental Workflow
Understanding the genetic and molecular pathways that govern siderophore uptake is fundamental to research in this field. Below are diagrams illustrating the classification of fungal siderophores, a typical experimental workflow for comparing their efficacy, and the specific uptake pathways in Aspergillus fumigatus.
References
- 1. Site-specific rate constants for iron acquisition from transferrin by the Aspergillus fumigatus siderophores N',N'',N'''-triacetylfusarinine C and ferricrocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of the Siderophore Triacetylfusarinine C, but Not Fusarinine C, Is Crucial for Virulence of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Ferricrocin, a siderophore involved in intra- and transcellular iron distribution in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferricrocin, a Siderophore Involved in Intra- and Transcellular Iron Distribution in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Uptake of the Siderophore Triacetylfusarinine C, but Not Fusarinine C, Is Crucial for Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coprogen B and Deferoxamine as Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the iron-chelating efficacy of Coprogen B, a fungal siderophore, and Deferoxamine (DFO), a well-established clinical iron chelator. The information presented is intended to support research and development efforts in the field of iron overload disorders and related therapeutic areas.
Introduction to Iron Chelators
Iron is an essential element for most living organisms, playing a critical role in numerous cellular processes.[1] However, an excess of iron can be toxic, catalyzing the formation of harmful free radicals that lead to oxidative stress and cellular damage.[2] Iron chelators are molecules that bind to iron, facilitating its removal from the body. They are crucial in the treatment of iron overload conditions, such as hemochromatosis and transfusion-dependent anemias.[2][3]
Deferoxamine (DFO) , a hexadentate siderophore produced by the actinomycete Streptomyces pilosus, has been a cornerstone of iron chelation therapy for decades.[3][4] It binds to free iron in the bloodstream and tissues, forming a stable, water-soluble complex called ferrioxamine that is excreted by the kidneys.[2][5] DFO specifically chelates ferric iron (Fe³⁺) from sources like non-transferrin bound iron (NTBI), ferritin, and hemosiderin, but not from iron already bound to transferrin, hemoglobin, or cytochromes.[6]
This compound B (CPGB) is a hexadentate trihydroxamate siderophore produced by the fungus Talaromyces marneffei.[1][7] As a siderophore, its natural function is to scavenge iron from the environment for microbial use.[1] Recent studies have highlighted its potential as a therapeutic iron chelator, prompting direct comparisons with the clinical standard, DFO.[1][7][8]
Comparative Efficacy: In Vitro Data
Recent studies have directly compared the iron-binding kinetics and physicochemical properties of this compound B and Deferoxamine. The following tables summarize the key quantitative findings from this research.
Iron (III) Binding Kinetics
A time-course analysis of Fe(III) chelation reveals differences in the binding dynamics of CPGB and DFO. While DFO exhibits rapid initial binding, CPGB demonstrates a more gradual but ultimately greater binding capacity over time.[1]
| Time Point | This compound B (Absorbance at 450 nm) | Deferoxamine (Absorbance at 450 nm) |
| 0 min | ~0.1 | ~0.8 |
| 30 min | ~0.6 | ~0.9 |
| 60 min | ~0.8 | ~0.9 |
| 120 min | ~1.0 | ~0.9 |
| 240 min | ~1.2 | ~0.9 |
| Data adapted from kinetic iron-binding activity assays.[1] Higher absorbance indicates greater Fe(III)-siderophore complex formation. |
Physicochemical Properties: Partition Coefficient
The n-octanol/water partition coefficient (P) and its logarithm (cLogP) are measures of a compound's lipophilicity, which can influence its membrane permeability.
| Compound | Partition Coefficient (P) | cLogP | Interpretation |
| This compound B | 0.505 ± 0.063 | -0.299 ± 0.053 | Moderately Hydrophilic |
| Deferoxamine | 0.098 ± 0.005 | -1.010 ± 0.022 | Strongly Hydrophilic |
| This compound B-Fe(III) Complex | ~30-35% partitioning into octanol | Not Reported | Reduced Lipophilicity |
| Deferoxamine-Fe(III) Complex | ~7-8% partitioning into octanol | Not Reported | Largely Aqueous |
| Data from n-octanol/water partitioning assays.[1][7][8] |
The data indicates that this compound B is more lipophilic than Deferoxamine, suggesting potentially better passive membrane permeability.[1][7][8] Upon complexation with iron, both molecules become more hydrophilic, with the DFO-Fe(III) complex being significantly more water-soluble than the CPGB-Fe(III) complex.[1][7][8] This may have implications for their in vivo distribution and clearance.[1][7][8]
Cellular Iron Chelation and Cytotoxicity
The ability of this compound B and Deferoxamine to remove intracellular iron was assessed in iron-loaded human hepatocellular carcinoma (Huh7) cells.
| Chelator | Concentration | Effect on Labile Iron Pool (LIP) | Cell Viability (24h) | Cell Viability (48h) |
| This compound B | 12.5 - 50 µg | Higher chelation efficiency than DFO | >90% | >78% |
| Deferoxamine | 12.5 - 50 µg | Effective, but less than CPGB | >90% | <50% (concentration-dependent) |
| Data from studies on iron-loaded Huh7 cells.[9] |
This compound B demonstrated a superior ability to reduce the labile iron pool in Huh7 cells compared to Deferoxamine at equivalent concentrations.[9] Furthermore, this compound B exhibited no significant cytotoxicity at the tested concentrations, whereas Deferoxamine showed concentration-dependent cytotoxicity after 48 hours of treatment.[9]
Experimental Protocols
Isolation and Purification of this compound B
This compound B was produced by a genetically modified strain of Talaromyces marneffei (ΔsreA) to enhance siderophore production.[1][9] The purification process involved several chromatographic steps.[1]
Caption: Workflow for the purification of this compound B.
The identity and purity of this compound B were confirmed using UV-Vis spectroscopy, chrome azurol S (CAS) assay, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[1][7]
Kinetic Iron-Binding Assay
The iron-binding dynamics of this compound B and Deferoxamine were assessed spectrophotometrically.
Caption: Protocol for the kinetic iron-binding assay.
In one experimental setup, various concentrations of ferric ammonium citrate (FAC) were incubated with a fixed concentration of the siderophore.[1] The formation of the iron-siderophore complex was monitored by measuring the absorbance at 450 nm over time.[1]
n-Octanol/Water Partition Coefficient Assay
This assay determines the hydrophobicity of the chelators and their iron complexes.
Caption: Workflow for determining the n-octanol/water partition coefficient.
The concentration of the compound in each phase was determined spectrophotometrically at 230 nm, which is characteristic of the hydroxamate functional group.[1]
Cellular Iron Chelation Assay (Calcein Quenching Method)
This method was used to measure the ability of the chelators to remove the labile iron pool (LIP) from cells.[9]
Caption: Protocol for the calcein quenching assay for labile iron.
Calcein-AM is a fluorescent dye that is quenched by intracellular iron. When a chelator removes iron, the fluorescence intensity increases, providing a measure of the chelator's efficacy.[9]
Mechanism of Action and Signaling Pathways
Both this compound B and Deferoxamine are hexadentate chelators, meaning one molecule of the chelator binds to one ion of ferric iron (Fe³⁺) in a 1:1 ratio, occupying all six of the iron's coordination sites.[1][4] This forms a highly stable complex that prevents the iron from participating in redox reactions.[2][4]
Iron chelation by Deferoxamine is known to impact cellular signaling pathways, most notably the hypoxia-inducible factor-1α (HIF-1α) pathway.[10][11]
Caption: Simplified HIF-1α pathway modulation by iron chelation.
Prolyl hydroxylase (PHD) enzymes require iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation in the presence of oxygen.[11] By chelating intracellular iron, DFO inactivates PHD, leading to the stabilization and accumulation of HIF-1α.[11] HIF-1α then dimerizes with HIF-1β and translocates to the nucleus to activate the transcription of target genes, including vascular endothelial growth factor (VEGF), which is involved in angiogenesis.[5][11] Given that this compound B is also a potent iron chelator, it is plausible that it could modulate this pathway in a similar manner.
Conclusion
The available data suggests that this compound B is a promising alternative to Deferoxamine as an iron chelator. Key advantages observed in preclinical studies include:
-
Superior Iron Binding Capacity: While slower in initial onset, this compound B demonstrates a greater and more sustained iron-binding capacity over time compared to DFO.[1]
-
Favorable Lipophilicity: The moderately hydrophilic nature of this compound B may confer better membrane permeability than the strongly hydrophilic DFO.[1][7][8]
-
Enhanced Cellular Efficacy: this compound B was more effective at reducing the labile iron pool in a human cell line.[9]
-
Lower In Vitro Cytotoxicity: this compound B showed a better safety profile in Huh7 cells, with no significant toxicity observed at concentrations where DFO's viability was reduced.[9]
While these findings are encouraging, further in vivo studies are necessary to confirm the pharmacokinetics, safety, and therapeutic efficacy of this compound B.[1][7][8] The distinct physicochemical properties of the this compound B-iron complex compared to ferrioxamine warrant investigation into its clearance mechanisms and potential for tissue distribution. For researchers and drug development professionals, this compound B represents a compelling lead compound for the development of next-generation iron chelation therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 3. Deferoxamine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound B from Talaromyces marneffei ΔsreA: Rapid Iron Chelation and Favorable Partitioning to Deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
Specificity of Fungal Siderophore Uptake Systems for Coprogen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron is an essential nutrient for virtually all living organisms, including fungi. However, its bioavailability in the host environment is often limited. To overcome this, many fungi have evolved sophisticated iron acquisition systems, a key component of which is the secretion of high-affinity iron chelators called siderophores. Coprogen is a hydroxamate-type siderophore produced by several fungal species to scavenge iron from the environment. The subsequent uptake of the iron-coprogen complex is a highly specific process mediated by dedicated transporter proteins. Understanding the specificity of these uptake systems is crucial for the development of novel antifungal strategies, such as the "Trojan horse" approach, where antifungals are coupled to siderophores to facilitate their entry into fungal cells.
This guide provides a comparative analysis of the specificity of fungal siderophore uptake systems for this compound, with a focus on key transporters and experimental data from model organisms.
Comparison of this compound Uptake Systems in Different Fungi
The uptake of this compound is not uniform across all fungal species. Different fungi possess distinct sets of siderophore transporters with varying specificities. The most well-characterized transporters involved in this compound uptake belong to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) of transporters.
Table 1: Specificity of Fungal Transporters for this compound and Other Siderophores
| Fungal Species | Transporter(s) Involved in this compound Uptake | Other Siderophores Transported by the Same Transporter(s) | Key Findings |
| Aspergillus fumigatus | Sit1, Sit2 | Sit1: Ferrichrome, Ferrioxamine B, G, E, Ferrichrome A. Sit2: Ferrichrome, Ferricrocin, Ferrichrysin, Ferrirhodin, Ferrirubin. | Both Sit1 and Sit2 mediate the uptake of this compound and this compound B.[1][2][3] Inactivation of both transporters is required to block this compound utilization, indicating functional redundancy.[1][2] The utilization efficacy of this compound and this compound B is reportedly lower than that of other siderophores like ferrichrome.[4] |
| Neurospora crassa | Putative common transport system | Ferrichrome, Ferricrocin, Ferrichrysin, Tetraglycyl-ferrichrome | Uptake and competition experiments suggest the existence of a common transport system for both this compound and ferrichrome-type siderophores, but with distinct receptor proteins.[5] Ferrichrome-type siderophores can competitively inhibit the uptake of this compound.[5] |
| Penicillium species | Not fully characterized | - | In Penicillium parvum, a ferrichrome receptor is present, but a this compound receptor appears to be absent, as this compound is neither transported nor does it inhibit ferrichrome transport.[5] |
Experimental Protocols
Radiolabeled Siderophore Uptake Assay
This protocol describes a general method for measuring the uptake of radiolabeled siderophores, such as 55Fe-coprogen, into fungal cells.
a. Preparation of Radiolabeled Siderophore:
-
Prepare a solution of the desired siderophore (e.g., this compound) in a suitable buffer.
-
Add a solution of a radioactive iron isotope, such as 55FeCl₃, in a slight molar excess to the siderophore solution.
-
Incubate the mixture at room temperature to allow for the formation of the 55Fe-siderophore complex.
-
Remove unbound 55Fe by size-exclusion chromatography or another appropriate method.
b. Fungal Culture Preparation:
-
Grow the fungal strain of interest in an iron-deficient liquid medium to induce the expression of siderophore transporters.
-
Harvest the fungal mycelia or conidia by centrifugation or filtration during the exponential growth phase.
-
Wash the cells with an iron-free buffer to remove any residual medium components.
-
Resuspend the cells in the same iron-free buffer to a defined cell density.
c. Uptake Measurement:
-
Pre-warm the cell suspension to the desired experimental temperature (e.g., 30°C or 37°C).
-
Initiate the uptake by adding the radiolabeled 55Fe-siderophore to the cell suspension at a known final concentration.
-
At various time points, withdraw aliquots of the cell suspension.
-
Immediately stop the uptake by filtering the cells through a membrane filter (e.g., glass fiber or nitrocellulose) and washing them rapidly with a cold, iron-free buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filter, representing the intracellular siderophore, is then quantified using a scintillation counter.
d. Data Analysis:
-
The uptake rate is calculated as the amount of radiolabeled siderophore taken up per unit of time per unit of biomass (e.g., mg of dry weight or number of cells).
Competition Assay
This assay is used to determine the specificity of a transporter by measuring the ability of an unlabeled siderophore to inhibit the uptake of a radiolabeled siderophore.
a. Protocol:
-
Follow the same procedure as the radiolabeled siderophore uptake assay described above.
-
In addition to the radiolabeled siderophore, add a competing, unlabeled siderophore to the cell suspension at various concentrations (typically in molar excess).
-
The competing siderophore is added either simultaneously with or slightly before the addition of the radiolabeled siderophore.
-
Measure the uptake of the radiolabeled siderophore at a fixed time point in the presence of the competitor.
b. Data Analysis:
-
The percentage of inhibition of uptake of the radiolabeled siderophore is calculated for each concentration of the competing siderophore.
-
This data can be used to determine the inhibitory constant (K_i) of the competitor, providing a measure of its affinity for the transporter.
Visualizations
This compound Uptake Pathway in Aspergillus fumigatus
Caption: this compound uptake pathway in A. fumigatus.
Experimental Workflow for a Siderophore Uptake Assay
References
- 1. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and this compound-Type Siderophores in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and this compound-Type Siderophores in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of Coprogen Production in Fungal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Coprogen production in key fungal species. It delves into the biosynthetic pathways, production yields, and detailed experimental protocols for the extraction and quantification of this significant siderophore.
This compound, a hydroxamate-type siderophore, is a crucial molecule for iron acquisition in many fungal species, playing a vital role in their growth, development, and virulence. Understanding the nuances of its production across different fungi is essential for various research applications, from elucidating fungal iron metabolism to developing novel antifungal strategies and exploring its potential in drug delivery. This guide focuses on a comparative analysis of this compound production in three well-studied fungal species: Penicillium roqueforti, Metarhizium robertsii, and Aspergillus fumigatus.
Comparative Production of this compound
While direct, standardized quantitative comparisons of this compound yields across different fungal species are limited in the existing literature, available data provides valuable insights into their production capabilities under specific laboratory conditions. The production of siderophores is highly dependent on the culture medium and conditions, particularly iron availability.
| Fungal Species | Typical Culture Media for Siderophore Production | Reported this compound or Related Siderophore Production | Key Biosynthetic Genes |
| Penicillium roqueforti | Yeast Extract Sucrose (YES) broth; Minimal Medium (MM) with iron chelators (e.g., BPS) | Produces this compound, this compound B, and Dimerumic Acid. Quantitative data on purified this compound yield is not readily available, but studies confirm its production in culture broths.[1][2] Mycophenolic acid, another secondary metabolite, can be produced at levels up to 600 mg/L in YES broth. | cop Biosynthetic Gene Cluster (BGC), including copA (NRPS), copB, and copE (acyltransferases).[1] |
| Metarhizium robertsii | Sabouraud–dextrose agar with yeast extract (SDAY); Asparagine Minimal Medium (AMM) under iron-deficient conditions | Produces a complex of this compound-type siderophores, including Metachelins (mannosylated Coprogens) and Dimerumic Acid.[3][4] A study reported a crude extract yield of 1.67 g from a 5 L culture in AMM-Fe medium, which contained these siderophores.[3][4] | mrsidA (L-ornithine N5-oxygenase) and mrsidD (NRPS).[3] |
| Aspergillus fumigatus | Minimal Essential Medium (MEM) with iron chelators (e.g., 2,2'-dipyridyl); Yeast Malt (YM) medium | Primarily produces Fusarinine C (FsC) and Triacetylfusarinine C (TAFC) as extracellular siderophores and Ferricrocin (FC) as an intracellular siderophore.[5][6] While capable of utilizing this compound, it is not its primary secreted siderophore.[7] | sidA (L-ornithine N5-oxygenase), sidD (NRPS for FsC), and sidC (NRPS for FC).[5] |
This compound Biosynthesis Pathway
The biosynthesis of this compound in fungi generally follows a conserved pathway originating from the amino acid L-ornithine. This process is primarily mediated by Non-Ribosomal Peptide Synthetases (NRPSs) and a series of modifying enzymes. Iron-limiting conditions typically induce the expression of the genes involved in this pathway.
Experimental Protocols
Fungal Culture for this compound Production
Objective: To cultivate fungal species under iron-deficient conditions to induce the production of this compound and other siderophores.
Materials:
-
Fungal strain of interest (e.g., Penicillium roqueforti, Metarhizium robertsii)
-
Culture media:
-
For P. roqueforti: Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose)
-
For M. robertsii: Asparagine Minimal Medium (AMM) (10.0 g/L glucose, 6.0 g/L NaNO₃, 0.52 g/L KCl, 1.52 g/L KH₂PO₄, 0.52 g/L MgSO₄·7H₂O, 1 mL/L trace element solution, pH adjusted to 6.5 with KOH)
-
-
Iron chelator (optional, to enhance siderophore production): Bathophenanthroline disulfonic acid (BPS) or 2,2'-dipyridyl
-
Sterile flasks, petri dishes, and other standard microbiology laboratory equipment
Procedure:
-
Prepare the appropriate culture medium and sterilize by autoclaving.
-
For iron-deficient conditions, prepare the medium without added iron salts. To further reduce iron levels, an iron chelator like BPS can be added to the medium after autoclaving (from a sterile stock solution) to a final concentration of 100 µM.
-
Inoculate the sterile medium with fungal spores or mycelia. For M. robertsii, a spore concentration of 1 x 10⁷ spores/L can be used.[3][4]
-
Incubate the cultures. For P. roqueforti, incubate at 28°C for 7 days with agitation (180 rpm).[2] For M. robertsii, incubate at 25°C for 10 days on a rotary shaker at 150 rpm.[3][4]
Extraction of this compound from Fungal Culture
Objective: To extract this compound and other siderophores from the fungal culture filtrate.
Materials:
-
Fungal culture from the previous step
-
Miracloth or cheesecloth for filtration
-
Organic solvent: Ethyl acetate or methanol
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Separate the fungal biomass from the culture broth by filtration through Miracloth or several layers of cheesecloth.
-
The filtrate contains the secreted siderophores.
-
For solvent extraction with ethyl acetate (as described for M. robertsii), mix the filtrate with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to maximize recovery.[3][4]
-
For methanol extraction (as described for P. roqueforti), the filtrate can be lyophilized first.[2] The lyophilized powder is then resuspended in methanol and sonicated to dissolve the siderophores.[2]
-
Pool the organic extracts or the methanolic supernatant.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude siderophore extract.
-
The crude extract can be further purified using techniques like column chromatography (e.g., Sephadex LH-20, ODS).[3]
Quantification of this compound using HPLC
Objective: To quantify the amount of this compound in the extracted sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude or purified siderophore extract
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase solvents: Acetonitrile (HPLC grade) and water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)
-
This compound standard (if available for absolute quantification)
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Set up the HPLC system with a C18 column.
-
Dissolve the siderophore extract in a suitable solvent (e.g., methanol or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Elute the siderophores using a gradient. A typical gradient could be:
-
0-20 min: Linear gradient from 5% to 100% Mobile Phase B
-
20-25 min: Hold at 100% Mobile Phase B
-
25-30 min: Return to 5% Mobile Phase B and equilibrate the column
-
-
Monitor the elution of siderophores by detecting the absorbance at a specific wavelength. For iron-complexed siderophores, a wavelength of 435 nm is commonly used. For the detection of the siderophore molecule itself, a lower wavelength such as 210 nm can be used.[8]
-
Identify the this compound peak by comparing its retention time with that of a pure standard (if available). Alternatively, fractions can be collected and analyzed by mass spectrometry for confirmation.
-
For quantification, create a standard curve by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. The concentration of this compound in the sample can then be determined from this standard curve. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.
References
- 1. Antifungal Activity of Siderophore Isolated From Escherichia coli Against Aspergillus nidulans via Iron-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 5. Fungal siderophore metabolism with a focus on Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Coprogen: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Coprogen, a fungal-derived iron chelator, necessitates a cautious and informed approach based on established best practices for laboratory chemical waste management. This guide provides essential safety and logistical information to aid researchers, scientists, and drug development professionals in the proper handling and disposal of this compound waste.
Due to the lack of a standardized Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it is imperative to treat this compound as potentially hazardous chemical waste. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory. All disposal procedures should be conducted by trained personnel familiar with chemical handling and safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in powdered form, should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
This compound: Key Characteristics
To inform a comprehensive risk assessment for handling and disposal, a summary of this compound's known properties is presented below.
| Property | Value |
| Molecular Formula | C₃₅H₅₃FeN₆O₁₃ |
| Molecular Weight | 821.67 g/mol |
| Appearance | Dark red metabolite |
| Biological Source | Fungi, such as Pilobolus species |
| Function | Siderophore (iron-chelating agent) |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
Step-by-Step Disposal Protocol
In the absence of specific inactivation or neutralization protocols for this compound, the following steps outline a conservative and safety-conscious procedure for its disposal as chemical waste.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be designated as "this compound chemical waste."
-
This waste must be segregated from other laboratory waste streams, such as general, biological, or radioactive waste, to prevent cross-contamination and ensure proper disposal.
-
-
Waste Collection and Containment :
-
Collect solid this compound waste in a clearly labeled, leak-proof, and chemically compatible container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., ethanol, methanol, DMSO).
-
Do not overfill waste containers; a general guideline is to fill to no more than 80% of the container's capacity.
-
-
Labeling :
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or principal investigator.
-
-
-
Storage :
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of heat, ignition, and incompatible chemicals.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal vendor with a complete and accurate description of the waste stream.
-
Experimental Protocols: A Note on In-Lab Treatment
While some general laboratory procedures exist for the in-lab treatment of chemical waste (e.g., acid-base neutralization), these methods are not recommended for this compound without a thorough understanding of its chemical reactivity and degradation products. Attempting to neutralize or inactivate this compound without this knowledge could lead to the generation of more hazardous substances or an unsafe chemical reaction. Therefore, the most prudent course of action is to rely on professional disposal services.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
